molecular formula C11H9NO2 B1265404 1-(2-methylphenyl)pyrrole-2,5-dione CAS No. 4067-01-0

1-(2-methylphenyl)pyrrole-2,5-dione

Número de catálogo: B1265404
Número CAS: 4067-01-0
Peso molecular: 187.19 g/mol
Clave InChI: QYOJZFBQEAZNEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2-methylphenyl)pyrrole-2,5-dione is a useful research compound. Its molecular formula is C11H9NO2 and its molecular weight is 187.19 g/mol. The purity is usually 95%.
The exact mass of the compound MALEIMIDE, N-o-TOLYL- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 56115. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

1-(2-methylphenyl)pyrrole-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-8-4-2-3-5-9(8)12-10(13)6-7-11(12)14/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYOJZFBQEAZNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C=CC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30193656
Record name Maleimide, N-o-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4067-01-0
Record name N-(2-Methylphenyl)maleimide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4067-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-2-Tolylmaleimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004067010
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-o-Tolylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56115
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-o-Tolylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52611
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-o-Tolylmaleimide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39640
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Maleimide, N-o-tolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30193656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(ORTHO-TOLYL)-MALEIMIDE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N-2-TOLYLMALEIMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/85M9K7F3R8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 1-(2-methylphenyl)pyrrole-2,5-dione (N-(o-tolyl)maleimide)

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of 1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide. Its Chemical Abstracts Service (CAS) number is 4067-01-0 .[1][2] This document details the compound's core physicochemical properties, outlines a robust and validated synthesis protocol, explores its fundamental chemical reactivity, and discusses its significant applications in organic synthesis, polymer chemistry, and the pharmaceutical sciences.[1] The guide is structured to serve as a practical resource for researchers, offering both foundational knowledge and actionable experimental insights. We will delve into the causality behind synthetic choices and the mechanistic basis of its utility as a key chemical intermediate and bioconjugation agent.

Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a central pyrrole-2,5-dione ring (a maleimide) N-substituted with an o-tolyl (2-methylphenyl) group.[1] This substitution pattern, specifically the methyl group at the ortho position of the phenyl ring, influences its steric profile, solubility, and reactivity compared to its meta- or para-substituted isomers.[1]

Table 1: Core Compound Properties

PropertyValueSource
CAS Number 4067-01-0[1][2]
IUPAC Name This compound[1]
Synonyms N-(o-tolyl)maleimide, 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Canonical SMILES CC1=CC=CC=C1N2C(=O)C=CC2=O[1]
InChI Key QYOJZFBQEAZNEW-UHFFFAOYSA-N[1]
Appearance Solid (Crystals or Powder)[3]

Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) should be obtained on the specific batch being used to confirm identity and purity, as minor impurities can significantly affect downstream applications.

Synthesis and Mechanistic Rationale

The synthesis of N-substituted maleimides is a well-established process in organic chemistry. A reliable and common method is the two-step condensation reaction between maleic anhydride and a primary amine—in this case, o-toluidine. This process involves the formation of a maleamic acid intermediate, followed by dehydrative cyclization.

Step 1: Maleamic Acid Formation The initial step is the nucleophilic acyl substitution where the amino group of o-toluidine attacks one of the carbonyl carbons of maleic anhydride. This reaction is typically fast and exothermic, conducted at low to ambient temperatures in an aprotic solvent like N,N-dimethylformamide (DMF) or diethyl ether to control the reaction rate and prevent side reactions. The result is the formation of (2Z)-4-oxo-4-[(2-methylphenyl)amino]but-2-enoic acid, the maleamic acid intermediate.

Step 2: Dehydrative Cyclization (Imidization) The second step is the crucial ring-closure to form the imide. This is an intramolecular condensation that requires the removal of a water molecule. The most common laboratory method involves heating the maleamic acid in the presence of a dehydrating agent, such as acetic anhydride, with a base catalyst like sodium acetate. The acetic anhydride serves both as the solvent and the dehydrating agent, while the sodium acetate facilitates the cyclization process. The final product is then isolated through precipitation by pouring the reaction mixture into cold water, followed by filtration and recrystallization to achieve high purity.

Experimental Protocol: Synthesis of this compound

Materials:

  • Maleic Anhydride (1.0 eq)

  • o-Toluidine (1.0 eq)

  • Acetic Anhydride (~10 vol)

  • Anhydrous Sodium Acetate (0.3 eq)

  • Diethyl Ether (or other suitable aprotic solvent)

  • Deionized Water

  • Ethanol (for recrystallization)

Procedure:

  • Step A: Intermediate Formation. Dissolve maleic anhydride (1.0 eq) in a minimal amount of anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add o-toluidine (1.0 eq), dissolved in diethyl ether, dropwise to the cooled maleic anhydride solution over 30 minutes. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 2 hours. The maleamic acid intermediate will precipitate as a white solid.

  • Filter the solid precipitate, wash with cold diethyl ether, and dry under vacuum. This intermediate can be carried to the next step without further purification.

  • Step B: Cyclization. Combine the dried maleamic acid intermediate, anhydrous sodium acetate (0.3 eq), and acetic anhydride (~10 volumes relative to the intermediate) in a round-bottom flask.

  • Heat the mixture at 80-90 °C with stirring for 2-3 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Isolation & Purification. Slowly pour the cooled reaction mixture into a beaker of crushed ice/cold water with vigorous stirring. The product, this compound, will precipitate.

  • Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Filter the solid product, wash thoroughly with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Validation. Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure crystals. Confirm the product's identity and purity by measuring its melting point and acquiring spectroscopic data (¹H NMR, ¹³C NMR).

Synthesis Workflow Diagram

Synthesis_Workflow MA Maleic Anhydride Intermediate Maleamic Acid Intermediate MA->Intermediate Step 1: Acyl Substitution OT o-Toluidine OT->Intermediate Solvent1 Diethyl Ether (0-5 °C) Solvent1->MA Product This compound Intermediate->Product Step 2: Dehydrative Cyclization Reagents2 Acetic Anhydride, Sodium Acetate (80-90 °C) Reagents2->Intermediate Purification Precipitation, Filtration, Recrystallization Product->Purification Final Pure Product Purification->Final

Caption: A two-step synthesis workflow for this compound.

Chemical Reactivity: The Thiol-Maleimide Michael Addition

The core of this compound's utility in drug development and materials science lies in the reactivity of the maleimide ring. The carbon-carbon double bond is highly electron-deficient due to the adjacent electron-withdrawing carbonyl groups. This makes it an excellent Michael acceptor, particularly for soft nucleophiles like thiols (sulfhydryl groups).

This reaction, known as the thiol-maleimide addition or ligation, is highly specific and efficient under physiological conditions (neutral pH, aqueous solution). It proceeds via a conjugate addition mechanism to form a stable carbon-sulfur bond (a thioether succinimide adduct). This specificity makes N-substituted maleimides, including the o-tolyl derivative, invaluable reagents for bioconjugation—the process of covalently linking molecules to biomolecules like proteins.[1] Cysteine residues, with their terminal thiol groups, are the primary targets for maleimide ligation on proteins.

Mechanism: Thiol-Maleimide Ligation

Caption: Michael addition reaction between a thiol and the maleimide ring.

Applications in Research and Drug Development

The unique combination of the maleimide functional group and the o-tolyl substituent gives this compound a diverse range of applications.

  • Bioconjugation and Labeling: Its primary use is as a reagent for labeling proteins, peptides, and other biomolecules that contain free thiol groups.[1] By attaching this molecule, researchers can introduce probes, fluorescent labels, or drugs to specific sites on a protein.[1]

  • Crosslinking Agent: The ability to react with thiols makes it a useful crosslinking agent to study protein-protein interactions or to create hydrogels for applications in tissue engineering.[1]

  • Polymer Chemistry: N-(o-tolyl)maleimide can be incorporated as a monomer in polymerization reactions to create functional polymers.[1] These polymers can be designed for specific purposes such as drug delivery systems or as novel biocompatible materials.[1]

  • Pharmaceutical Research: The pyrrole-2,5-dione scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities.[4] Compounds with this core have been investigated for anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][5][6] Specifically, some 1H-pyrrole-2,5-dione derivatives have been synthesized and evaluated as potent cholesterol absorption inhibitors, which can suppress the formation of foam cells and inflammatory responses associated with atherosclerosis.

Safety and Handling

This compound should be handled in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is an irritant and should be prevented from coming into contact with skin, eyes, and mucous membranes. Consult the specific Safety Data Sheet (SDS) provided by the supplier for detailed handling and disposal information.

Conclusion

This compound (CAS: 4067-01-0) is a versatile and valuable chemical compound for researchers in both chemistry and biology. Its straightforward synthesis and the specific reactivity of its maleimide group make it an ideal tool for bioconjugation and the development of functional materials. Furthermore, its underlying pyrrole-2,5-dione structure continues to be a source of inspiration for the design of novel therapeutic agents. This guide provides the foundational knowledge required for its synthesis, understanding, and application in advanced research settings.

References

Spectroscopic data of 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Data of 1-(2-methylphenyl)pyrrole-2,5-dione

Introduction

This compound, a member of the N-arylmaleimide class of compounds, is a significant scaffold in medicinal chemistry and materials science. N-arylmaleimides are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.[1] Their utility extends to organic synthesis, where the maleimide moiety serves as a reactive building block.[1] This guide provides a detailed analysis of the spectroscopic data for this compound, offering researchers and drug development professionals a comprehensive reference for its structural characterization. The interpretation herein is grounded in fundamental spectroscopic principles and supported by data from analogous compounds.

Molecular Structure and Synthesis Overview

The structural integrity of this compound is the foundation of its chemical behavior and spectroscopic signature. The molecule consists of a central pyrrole-2,5-dione (maleimide) ring connected via its nitrogen atom to a 2-methylphenyl (o-tolyl) group.

Caption: Molecular structure of this compound.

The synthesis of N-arylmaleimides is typically achieved through a two-step process.[2] Initially, an aromatic amine (2-methylaniline) reacts with maleic anhydride to form the corresponding N-arylmaleamic acid. This intermediate is then subjected to cyclodehydration, often using acetic anhydride and a catalyst like sodium acetate, to yield the final imide product.[1][2]

start 2-Methylaniline + Maleic Anhydride intermediate N-(2-methylphenyl)maleamic Acid start->intermediate Acylation end This compound intermediate->end Cyclodehydration (e.g., Ac₂O, NaOAc)

Caption: General synthetic workflow for N-arylmaleimides.

Part 1: Infrared (IR) Spectroscopy

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A small quantity of the solid sample is placed directly on the ATR crystal (typically diamond or germanium). The spectrum is recorded by accumulating multiple scans to improve the signal-to-noise ratio. The resulting transmittance or absorbance spectrum is then analyzed.

Data Interpretation and Causality

The IR spectrum provides direct evidence for the key functional groups present in the molecule. For this compound, the most prominent features arise from the cyclic imide and the aromatic ring.

  • Imide C=O Stretching: The five-membered imide ring results in two distinct carbonyl stretching bands due to symmetric and asymmetric vibrations. The asymmetric stretch typically appears at a higher frequency (around 1780-1770 cm⁻¹) while the symmetric stretch is found at a lower frequency (around 1730-1700 cm⁻¹).[3] This doublet is a hallmark of the maleimide structure.

  • Aromatic C=C Stretching: The presence of the phenyl ring is confirmed by one or more sharp absorption bands in the 1610-1450 cm⁻¹ region.

  • C-N Stretching: The stretching vibration of the C-N bond within the imide ring typically appears in the 1390-1350 cm⁻¹ region.[3]

  • C-H Stretching: Aromatic C-H stretching vibrations are observed as a group of weaker bands above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl group appears as sharp bands just below 3000 cm⁻¹.

Summary of IR Data
Wavenumber (cm⁻¹)AssignmentIntensity
~3100-3000Aromatic C-H StretchMedium-Weak
~2950-2850Aliphatic C-H Stretch (CH₃)Medium-Weak
~1775Asymmetric C=O Stretch (Imide)Strong
~1710Symmetric C=O Stretch (Imide)Strong
~1600, ~1490Aromatic C=C StretchMedium
~1380C-N StretchStrong

Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol: ¹H and ¹³C NMR

Approximately 10-20 mg of the compound is dissolved in about 0.5 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), containing tetramethylsilane (TMS) as an internal standard (0.0 ppm).[1] The ¹H and ¹³C NMR spectra are then acquired on a high-field NMR spectrometer (e.g., 400 MHz for ¹H).

¹H NMR Data Interpretation

The ¹H NMR spectrum is crucial for confirming the specific arrangement of protons in the molecule.

  • Aromatic Protons (7.5-7.2 ppm): The four protons on the 2-methylphenyl ring will appear as a complex multiplet in this region. The ortho-position of the methyl group breaks the symmetry seen in para-substituted analogues, leading to more complex splitting patterns for all four aromatic protons.

  • Olefinic Protons ( ~6.8 ppm): The two equivalent protons on the maleimide ring are chemically and magnetically equivalent, giving rise to a sharp singlet. This is a characteristic signal for N-substituted maleimides.

  • Methyl Protons ( ~2.2 ppm): The three protons of the methyl group attached to the aromatic ring will produce a distinct singlet.

Summary of ¹H NMR Data (Predicted, in CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.4-7.2Multiplet4HAr-H
~6.8Singlet2HH C=CH (Maleimide)
~2.2Singlet3HAr-CH
¹³C NMR Data Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature.

  • Carbonyl Carbons (~170 ppm): The two equivalent carbonyl carbons of the imide ring will appear as a single, strong signal in the downfield region.

  • Aromatic Carbons (138-126 ppm): Six distinct signals are expected for the six carbons of the 2-methylphenyl ring. This includes four signals for the protonated carbons (CH) and two for the quaternary carbons (the one attached to the nitrogen and the one bearing the methyl group).

  • Olefinic Carbons (~134 ppm): The two equivalent sp² carbons of the maleimide double bond will produce a single signal.

  • Methyl Carbon (~17 ppm): The sp³ carbon of the methyl group will appear as a single signal in the upfield region.

Summary of ¹³C NMR Data (Predicted, in CDCl₃)
Chemical Shift (δ, ppm)Assignment
~170.0C =O (Imide)
~138.0Quaternary Ar-C -CH₃
~134.5C H=C H (Maleimide)
~131.0Quaternary Ar-C -N
~130.0 - 126.0Aromatic C H
~17.5Ar-C H₃

Part 3: Mass Spectrometry (MS)

Experimental Protocol: Electron Ionization (EI)-MS

The sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This process generates a positively charged molecular ion (M⁺˙) and various fragment ions, which are then separated by their mass-to-charge ratio (m/z).

Data Interpretation and Fragmentation

Mass spectrometry confirms the molecular weight of the compound and provides structural information through analysis of its fragmentation patterns. For this compound (C₁₁H₉NO₂), the molecular weight is 187.19 g/mol .

  • Molecular Ion (M⁺˙): A strong peak is expected at m/z = 187, corresponding to the intact molecule with one electron removed.

  • Key Fragmentation: The fragmentation of N-arylmaleimides can proceed through several pathways. A common fragmentation involves the loss of a carbonyl group (CO, 28 Da) or cleavage across the imide ring. The bond between the nitrogen and the aromatic ring can also cleave.

mol_ion C₁₁H₉NO₂⁺˙ m/z = 187 frag1 C₁₀H₉NO⁺˙ m/z = 159 mol_ion:f0->frag1:f0 - CO frag2 C₇H₇⁺ m/z = 91 mol_ion:f0->frag2:f0 - C₄H₂NO₂˙ frag3 C₇H₈N⁺ m/z = 106 mol_ion:f0->frag3:f0 - C₄HO₂˙

Caption: Plausible fragmentation pathway for this compound in EI-MS.

Summary of Mass Spectrometry Data
m/zProposed FragmentNotes
187[C₁₁H₉NO₂]⁺˙Molecular Ion (M⁺˙)
159[M - CO]⁺˙Loss of a carbonyl group
106[C₇H₈N]⁺Fragment containing the 2-methylaniline moiety
91[C₇H₇]⁺Tropylium ion, from rearrangement of the tolyl group

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating confirmation of the structure of this compound. IR spectroscopy confirms the presence of the characteristic imide carbonyls and the aromatic ring. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, confirming the connectivity of the 2-methylphenyl group to the maleimide ring and the equivalence of the olefinic protons and carbonyl carbons. Finally, mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation patterns under ionizing conditions. This comprehensive dataset serves as an essential analytical blueprint for researchers working with this versatile chemical entity.

References

A Comprehensive Technical Guide to 1-(2-methylphenyl)pyrrole-2,5-dione (N-o-Tolylmaleimide)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides an in-depth technical overview of 1-(2-methylphenyl)pyrrole-2,5-dione, an organic compound also known as N-o-Tolylmaleimide. With a molecular weight of 187.19 g/mol , this N-substituted maleimide is a critical reagent in synthetic chemistry and biotechnology.[1] Its defining characteristic is the electrophilic maleimide ring, which exhibits high reactivity and specificity towards thiol groups, particularly the sulfhydryl side chains of cysteine residues in proteins. This guide details the compound's physicochemical properties, provides a robust protocol for its synthesis, explores the mechanism of its cornerstone thiol-Michael addition reaction, and discusses its significant applications in bioconjugation, drug development, and materials science. The content herein is structured to provide both foundational knowledge and actionable experimental insights for professionals in the field.

Introduction to N-Aryl Maleimides

N-substituted maleimides are a class of heterocyclic compounds that serve as powerful building blocks and functionalization agents in modern chemistry. Their utility stems from the pyrrole-2,5-dione core, which features an electron-deficient carbon-carbon double bond. This structural feature renders the maleimide group an excellent Michael acceptor, enabling it to react selectively with nucleophiles.

Among this class, this compound (N-o-Tolylmaleimide) is distinguished by the presence of a methyl group at the ortho position of the N-phenyl ring.[1] This substitution can influence the compound's steric profile, solubility, and electronic properties compared to its meta- and para-isomers or the unsubstituted N-phenylmaleimide.[1] These subtle modifications are critical in applications such as the development of therapeutic agents and advanced polymers, where precise control over reactivity and physical properties is paramount. The biological activities of pyrrole-2,5-dione derivatives, including potential anti-inflammatory, antimicrobial, and antitumor properties, further underscore their importance in pharmaceutical research.[1][2][3]

Physicochemical Characteristics

A precise understanding of a compound's physical and chemical properties is fundamental to its application. The key identifiers and properties of this compound are summarized below.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms N-(o-Tolyl)maleimide, 1-(2-Methylphenyl)-1H-pyrrole-2,5-dione[1]
CAS Number 4067-01-0[1]
Molecular Formula C₁₁H₉NO₂[1]
Molecular Weight 187.19 g/mol [1]
Canonical SMILES CC1=CC=CC=C1N2C(=O)C=CC2=O[1]
InChI Key QYOJZFBQEAZNEW-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

The most prevalent and reliable method for synthesizing N-aryl maleimides is a two-step process involving the reaction of an aromatic amine with maleic anhydride. This process is broadly applicable and can be optimized for high yields.

The synthesis proceeds via two key stages:

  • Amic Acid Formation: The primary amine (o-toluidine) acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This ring-opening reaction is typically rapid and results in the formation of the intermediate N-(2-methylphenyl)maleamic acid.

  • Dehydrative Cyclization (Imidization): The intermediate amic acid is then heated in the presence of a dehydrating agent, such as acetic anhydride, and a catalyst, like sodium acetate. This step eliminates a molecule of water to form the stable five-membered imide ring.

SynthesisWorkflow MaleicAnhydride Maleic Anhydride Intermediate N-(2-methylphenyl)maleamic Acid (Intermediate) MaleicAnhydride->Intermediate Step 1: Nucleophilic Acyl Substitution oToluidine o-Toluidine oToluidine->Intermediate Step 1: Nucleophilic Acyl Substitution Solvent Solvent (e.g., Ether) Solvent->Intermediate FinalProduct This compound Intermediate->FinalProduct Step 2: Dehydrative Cyclization DehydratingAgent Acetic Anhydride & Sodium Acetate DehydratingAgent->FinalProduct

General synthesis workflow for N-o-Tolylmaleimide.
Experimental Protocol: Synthesis of this compound

This protocol is adapted from general methods for N-substituted maleimide synthesis.[4]

Materials:

  • Maleic Anhydride (1.0 eq)

  • o-Toluidine (1.0 eq)

  • Anhydrous Diethyl Ether

  • Acetic Anhydride (3.0 eq)

  • Anhydrous Sodium Acetate (0.3 eq)

  • Ice-water bath

  • Standard laboratory glassware and magnetic stirrer

Procedure:

Step 1: Formation of N-(2-methylphenyl)maleamic Acid

  • Dissolve maleic anhydride in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice-water bath.

  • Slowly add a solution of o-toluidine in anhydrous diethyl ether dropwise to the cooled maleic anhydride solution over 30 minutes.

    • Causality Note: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation. Diethyl ether is used as the solvent because the resulting amic acid intermediate has low solubility and will precipitate, allowing for easy isolation.[4]

  • Once the addition is complete, allow the mixture to stir at room temperature for 2 hours.

  • Collect the white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Step 2: Cyclization to this compound

  • Combine the dried N-(2-methylphenyl)maleamic acid, acetic anhydride, and anhydrous sodium acetate in a clean, dry round-bottom flask.

    • Causality Note: Acetic anhydride is the dehydrating agent that drives the ring-closing reaction. Sodium acetate acts as a base catalyst to facilitate the imidization process.

  • Heat the mixture in an oil bath at 80-90°C for 2 hours with stirring.

  • Allow the reaction mixture to cool to room temperature and then pour it slowly into a beaker of ice-water while stirring vigorously. This will precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Collect the solid product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Validation:

  • Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

  • Determine the melting point and compare it to literature values.

Core Reactivity: The Thiol-Maleimide Michael Addition

The primary utility of this compound in drug development and biotechnology is its highly efficient and selective reaction with thiols. This reaction is a Michael-type addition where the nucleophilic thiol attacks the electron-poor double bond of the maleimide ring.

The reaction is most efficient at a pH range of 6.5-7.5. In this range, the thiol group (-SH) is partially deprotonated to the more nucleophilic thiolate anion (-S⁻), which readily attacks the maleimide. The resulting carbon-sulfur bond is highly stable, making this chemistry ideal for creating permanent linkages in bioconjugates.[1]

Mechanism of the Thiol-Maleimide Michael Addition.

Applications in Drug Development and Research

The specific reactivity profile of N-o-Tolylmaleimide makes it an invaluable tool for researchers.

Bioconjugation Chemistry

This is the most prominent application. The ability to form stable covalent bonds with cysteine residues allows for the precise modification of proteins and peptides.[1]

  • Antibody-Drug Conjugates (ADCs): Cytotoxic drugs functionalized with a maleimide group can be attached to monoclonal antibodies via surface-exposed or engineered cysteine residues. The resulting ADC can selectively target cancer cells.

  • PEGylation: Attaching polyethylene glycol (PEG) chains to therapeutic proteins can improve their solubility, stability, and pharmacokinetic profile.

  • Fluorescent Labeling: Fluorophores equipped with a maleimide handle can be used to label proteins for imaging studies, such as fluorescence microscopy and flow cytometry.

  • Surface Immobilization: Proteins and peptides can be anchored to surfaces or nanoparticles for applications in diagnostics and biomaterials.

Experimental Protocol: Labeling a Cysteine-Containing Peptide

Objective: To covalently label a peptide with this compound.

Materials:

  • Cysteine-containing peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2, with 1 mM EDTA

  • Quenching Reagent: 1 M β-mercaptoethanol or L-cysteine

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Purification System: Reverse-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the peptide in the reaction buffer to a final concentration of 1-5 mg/mL.

  • Maleimide Reagent Preparation: Prepare a 10-20 mM stock solution of this compound in DMF or DMSO.

    • Expertise Note: The stock solution should be prepared fresh, as the maleimide group can slowly hydrolyze in the presence of water.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the maleimide stock solution to the peptide solution. The optimal ratio should be determined empirically.

  • Incubation: Gently mix the reaction and allow it to proceed for 1-2 hours at room temperature or 4 hours at 4°C.

  • Quenching: Add a 100-fold molar excess of the quenching reagent (e.g., L-cysteine) relative to the maleimide to consume any unreacted this compound. Allow to react for 15 minutes.

  • Purification: Purify the labeled peptide from excess reagents and unlabeled peptide using RP-HPLC.

  • Validation: Confirm successful conjugation and determine the purity of the final product using mass spectrometry (e.g., MALDI-TOF or ESI-MS) to observe the expected mass shift.

BioconjugationWorkflow PrepPeptide 1. Prepare Peptide Solution (PBS, pH 7.2) React 3. Mix Reagents (5-20x molar excess of maleimide) PrepPeptide->React PrepMaleimide 2. Prepare Maleimide Stock (Fresh, in DMF/DMSO) PrepMaleimide->React Incubate 4. Incubate (1-2h at RT) React->Incubate Quench 5. Quench Reaction (Excess L-cysteine) Incubate->Quench Purify 6. Purify Conjugate (RP-HPLC) Quench->Purify Validate 7. Validate Product (Mass Spectrometry) Purify->Validate

Standard workflow for a peptide bioconjugation experiment.
Polymer and Materials Science

This compound can be used as a monomer or a crosslinking agent in polymerization reactions.[1] The maleimide group can participate in free-radical polymerization or in Diels-Alder reactions, allowing for the creation of thermally stable and functional polymers for applications in electronics and advanced composites.

Conclusion

This compound is a versatile and powerful chemical tool with a well-defined molecular weight of 187.19 g/mol .[1] Its straightforward synthesis and, most importantly, its specific and robust reactivity with thiol groups have established it as a staple reagent in bioconjugation, enabling the creation of sophisticated therapeutics like ADCs and precisely labeled proteins for research. Its utility further extends into materials science, highlighting its broad applicability. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in creating novel solutions to complex scientific challenges.

References

N-((2-Methylphenyl)maleimide) solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of N-((2-Methylphenyl)maleimide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-((2-Methylphenyl)maleimide) is a pivotal chemical intermediate, extensively utilized in polymer science, organic synthesis, and the burgeoning field of bioconjugation for targeted therapeutics.[1] Its efficacy in these applications is fundamentally governed by its behavior in solution, making a thorough understanding of its solubility an indispensable prerequisite for protocol development, process optimization, and formulation design. This technical guide provides a comprehensive analysis of the solubility profile of N-((2-Methylphenyl)maleimide), grounded in theoretical principles of physical organic chemistry. It synthesizes this theory with field-proven, step-by-step experimental protocols for both qualitative and quantitative solubility determination, enabling researchers to generate reliable, application-specific solubility data.

Introduction: The Chemical Identity and Significance of N-((2-Methylphenyl)maleimide)

N-((2-Methylphenyl)maleimide), with the chemical formula C₁₁H₉NO₂, belongs to the N-aryl maleimide class of compounds.[2] Its molecular architecture features a reactive maleimide ring attached to a 2-methylphenyl (o-tolyl) group. The maleimide moiety is a potent Michael acceptor and dienophile, renowned for its highly selective and efficient covalent reaction with thiol groups, such as those on cysteine residues in proteins.[3][4] This specific reactivity is the cornerstone of its use in creating stable antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[4][5]

However, the practical application of N-aryl maleimides is often hampered by their limited aqueous solubility, a significant challenge for bioconjugation reactions typically performed in aqueous buffers and for the formulation of intravenously administered drugs.[3][6] Therefore, establishing a robust solubility profile is not merely an academic exercise but a critical step in harnessing the full potential of this versatile molecule.

Theoretical Solubility Profile: A "Like Dissolves Like" Analysis

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a powerful predictive framework.[7][8]

The structure of N-((2-Methylphenyl)maleimide) is amphiphilic, containing both polar and non-polar regions:

  • Polar Regions : The maleimide ring contains two polar carbonyl (C=O) groups and a nitrogen atom, which can participate in dipole-dipole interactions.

  • Non-Polar Regions : The phenyl ring and the ortho-methyl group constitute a significant non-polar, hydrophobic portion of the molecule.

This duality suggests that N-((2-Methylphenyl)maleimide) will exhibit poor solubility in highly polar protic solvents like water. The non-polar aromatic ring disrupts the strong hydrogen-bonding network of water. Conversely, it is predicted to be more soluble in organic solvents that can engage in favorable interactions with its non-polar and polar moieties. For instance, N-phenylmaleimide, a closely related analog, is slightly soluble in water but readily soluble in solvents like methanol, ethanol, and benzene.[9] The addition of a methyl group is expected to slightly increase its non-polar character, potentially reducing aqueous solubility further while enhancing solubility in less polar organic solvents.

Experimental Determination of Solubility: Protocols and Workflows

Given the lack of specific published quantitative data, this section provides robust, self-validating protocols for determining the solubility of N-((2-Methylphenyl)maleimide).

Qualitative Solubility Assessment

A systematic qualitative analysis provides a rapid overview of the compound's solubility across a range of common laboratory solvents. This is often the first step in selecting appropriate solvents for reactions, purification, or analytical characterization.[10][11]

Protocol: Step-by-Step Qualitative Solubility Testing

  • Preparation : Dispense approximately 20-25 mg of N-((2-Methylphenyl)maleimide) into a series of clean, dry test tubes.

  • Solvent Addition : To each tube, add 0.5 mL of a single test solvent (see Table 1).

  • Mixing : Agitate the tubes vigorously for 10-20 seconds at room temperature.

  • Observation : Observe whether the solid dissolves completely. If it does not, gently warm the mixture and observe any change. Note that heating may promote hydrolysis, particularly in aqueous solutions.

  • Classification : Classify the compound as "Soluble" (dissolves completely), "Partially Soluble" (some solid dissolves), or "Insoluble" (no visible dissolution).

  • pH-Dependent Solubility (for aqueous insolubility) : For samples insoluble in water, proceed to test solubility in 5% HCl and 5% NaOH to identify any strongly basic or acidic character that could lead to salt formation.[11]

Logical Workflow for Qualitative Solubility Testing The following diagram outlines the decision-making process for classifying an unknown compound based on its solubility.

G start Start with Unknown (N-((2-Methylphenyl)maleimide)) water Test in Water start->water soluble_water Soluble (Low MW Polar Compound) water->soluble_water Yes insoluble_water Insoluble water->insoluble_water No hcl Test in 5% HCl soluble_hcl Soluble (Basic Compound, e.g., Amine) hcl->soluble_hcl Yes insoluble_hcl Insoluble hcl->insoluble_hcl No naoh Test in 5% NaOH soluble_naoh Soluble (Acidic Compound, e.g., Phenol) naoh->soluble_naoh Yes insoluble_naoh Insoluble naoh->insoluble_naoh No h2so4 Test in conc. H₂SO₄ soluble_h2so4 Soluble (Neutral, N/O atoms or π bonds) h2so4->soluble_h2so4 Yes insoluble_h2so4 Insoluble (Inert Compound, e.g., Alkane) h2so4->insoluble_h2so4 No organic Test in Organic Solvents (DCM, Acetone, Hexane) insoluble_water->hcl insoluble_hcl->naoh insoluble_naoh->h2so4 insoluble_h2so4->organic

Caption: A flowchart for systematic qualitative solubility analysis.

Quantitative Solubility Determination (Equilibrium Method)

For applications in formulation and drug delivery, precise quantitative solubility data is essential. The equilibrium solubility method, or shake-flask method, is the gold standard.

Protocol: Step-by-Step Quantitative Solubility Measurement

  • Preparation of Saturated Solution : Add an excess amount of solid N-((2-Methylphenyl)maleimide) to a vial containing a known volume (e.g., 2.0 mL) of the chosen solvent. The presence of undissolved solid is critical to ensure saturation.[12]

  • Equilibration : Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C). Agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation : After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

  • Sample Dilution : Carefully withdraw a known volume of the clear supernatant. Dilute this aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Concentration Analysis : Quantify the concentration of N-((2-Methylphenyl)maleimide) in the diluted sample using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis Spectroscopy, against a standard curve.

  • Calculation : Calculate the original solubility in the solvent, accounting for the dilution factor. Express the result in units such as mg/mL or mol/L.

Workflow for Quantitative Solubility Determination The following diagram illustrates the key stages of the quantitative measurement process.

G cluster_0 Preparation & Equilibration cluster_1 Sample Processing cluster_2 Analysis & Calculation A Add Excess Solute to Solvent B Equilibrate (24h at 25°C) A->B C Centrifuge to Separate Solid B->C D Withdraw & Dilute Supernatant C->D E Analyze Concentration (e.g., HPLC) D->E F Calculate Solubility (mg/mL) E->F

Caption: Workflow for the quantitative equilibrium solubility method.

Data Summary: Predicted and Experimental Template

The following table summarizes the predicted solubility and provides a template for recording experimentally determined quantitative data.

SolventSolvent TypePredicted SolubilityExperimental Solubility (mg/mL at 25°C)
WaterPolar ProticInsoluble
MethanolPolar ProticSoluble
EthanolPolar ProticSoluble
AcetonePolar AproticSoluble
Dichloromethane (DCM)NonpolarSoluble
HexaneNonpolarPartially Soluble / Insoluble
Dimethylformamide (DMF)Polar AproticSoluble
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble
5% Aqueous HClAcidicInsoluble
5% Aqueous NaOHBasicInsoluble (potential hydrolysis)[6]

Conclusion and Future Directions

N-((2-Methylphenyl)maleimide) is a molecule of significant synthetic utility, whose practical application is intimately tied to its solubility characteristics. Based on its amphiphilic structure, it is predicted to be largely insoluble in aqueous media but soluble in a range of common organic solvents. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to rigorously determine its solubility profile. Such data is paramount for the rational design of bioconjugation reactions, the development of purification strategies, and the formulation of novel therapeutics. As maleimide chemistry continues to be a cornerstone of targeted drug delivery, a comprehensive understanding of the solubility of its derivatives remains a critical enabler of innovation.

References

Biological activity of 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of 1-(2-methylphenyl)pyrrole-2,5-dione

Executive Summary

This compound, also known as N-(o-tolyl)maleimide, is a member of the N-substituted maleimide class of compounds. The maleimide moiety is a prominent pharmacophore recognized for its diverse biological activities, which are primarily rooted in its chemical reactivity. The strained double bond within the five-membered ring makes it a potent Michael acceptor, predisposing it to covalent interactions with nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity is the cornerstone of its biological effects, which span anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a comprehensive overview of the synthesis, mechanisms of action, and key biological activities of this compound and related N-aryl maleimides, offering field-proven insights and detailed experimental protocols for researchers in drug discovery and development.

Introduction: Chemical Profile and Core Reactivity

This compound belongs to the family of pyrrole-2,5-diones, characterized by a central pyrrole ring with two ketone groups. The nitrogen atom is substituted with a 2-methylphenyl (o-tolyl) group, which modulates the compound's lipophilicity and steric profile, thereby influencing its biological interactions and specificity.

The defining feature of the maleimide group is the electrophilic carbon-carbon double bond, which acts as a powerful Michael acceptor. This allows for rapid and highly selective covalent bond formation with soft nucleophiles, particularly thiols.[1]

Causality of Reactivity: The high reactivity is driven by two main factors:

  • Ring Strain: The endocyclic double bond introduces significant strain into the five-membered ring, which is relieved upon the addition of a nucleophile that saturates the bond.[1]

  • Electron-Withdrawing Groups: The two adjacent carbonyl groups strongly withdraw electron density from the double bond, further enhancing its electrophilicity and susceptibility to nucleophilic attack.

This inherent reactivity with cysteine residues, which are often found in the active or allosteric sites of enzymes, is the primary mechanism through which maleimides exert their biological effects.[2]

Synthesis and Characterization

The synthesis of N-aryl maleimides like this compound is typically a robust two-step process starting from the corresponding aniline and maleic anhydride.[1]

General Synthetic Pathway
  • Step 1: Acylation (Amic Acid Formation): 2-methylaniline (o-toluidine) is reacted with maleic anhydride. The primary amine of the aniline performs a nucleophilic attack on one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring to form the corresponding N-aryl maleamic acid intermediate.[1]

  • Step 2: Dehydrative Cyclization: The maleamic acid intermediate is then cyclized to form the imide ring. This is typically achieved by heating the intermediate in the presence of a dehydrating agent, such as acetic anhydride with sodium acetate, which facilitates the removal of a water molecule to yield the final this compound product.[1]

G cluster_0 Step 1: Acylation cluster_1 Step 2: Dehydrative Cyclization Maleic_Anhydride Maleic Anhydride Maleamic_Acid N-(2-methylphenyl)maleamic Acid (Intermediate) Maleic_Anhydride->Maleamic_Acid o_Toluidine 2-Methylaniline (o-Toluidine) o_Toluidine->Maleamic_Acid Nucleophilic Attack (Ether Solvent) Maleamic_Acid_2 N-(2-methylphenyl)maleamic Acid Final_Product This compound Maleamic_Acid_2->Final_Product Reflux with Acetic Anhydride & Sodium Acetate

Figure 1: Two-step synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 2-methylaniline and maleic anhydride.

Materials:

  • 2-methylaniline (o-toluidine)

  • Maleic Anhydride

  • Diethyl ether (anhydrous)

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Standard reflux and filtration apparatus

Procedure:

  • Step 1: Formation of N-(2-methylphenyl)maleamic Acid

    • Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution in an ice bath.

    • Slowly add a solution of 2-methylaniline (1.0 eq) in anhydrous diethyl ether dropwise to the stirred solution over 30 minutes.

    • Allow the reaction to stir in the ice bath for 1 hour, then at room temperature for an additional 2 hours.

    • A precipitate of the maleamic acid will form. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

    • Rationale: The acylation is an exothermic reaction; dropwise addition at low temperature controls the reaction rate and minimizes side product formation. Diethyl ether is used as a solvent in which the reactants are soluble but the product is not, facilitating easy isolation.[1]

  • Step 2: Cyclization to this compound

    • Place the dried N-(2-methylphenyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.3 eq) in a round-bottom flask.

    • Add acetic anhydride (3.0-4.0 eq).

    • Fit the flask with a reflux condenser and heat the mixture at reflux (approx. 140°C) for 2-3 hours.

    • Monitor the reaction completion using Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

    • The product will precipitate. Stir for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

    • Collect the crude product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

    • Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

    • Rationale: Acetic anhydride serves as both the solvent and the dehydrating agent for the cyclization. Sodium acetate acts as a catalyst for the reaction.[1] Pouring the reaction mixture into ice water precipitates the organic product while quenching the reaction.

Key Biological Activities and Mechanisms of Action

The biological profile of this compound is representative of N-aryl maleimides, which exhibit potent activity across several therapeutic areas.

Anticancer Activity

The pyrrole-2,5-dione scaffold is present in numerous compounds with demonstrated anticancer potential.[3][4][5][6] The primary mechanism is believed to be the inhibition of key enzymes and disruption of cellular processes essential for cancer cell survival and proliferation.

Mechanism 1: Inhibition of Topoisomerase II Maleimide and its derivatives have been identified as potent catalytic inhibitors of human topoisomerase IIα.[2] This enzyme is crucial for managing DNA topology during replication and transcription.

  • Molecular Action: The maleimide moiety likely forms a covalent bond with critical cysteine residues on topoisomerase II. This modification reduces the amount of catalytically active enzyme, thereby preventing the resealing of DNA double-strand breaks that the enzyme creates. Unlike topoisomerase poisons such as etoposide, which trap the enzyme-DNA complex, maleimides act as catalytic inhibitors, preventing the enzyme from functioning in the first place.[2] This inhibition leads to an accumulation of DNA damage, which ultimately triggers apoptosis.

Mechanism 2: Induction of Apoptosis and Cell Cycle Arrest Derivatives of pyrrole-dione have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[3][5][6]

  • Molecular Action: Treatment of cancer cells with these compounds leads to characteristic morphological changes of apoptosis, such as nuclear condensation and the formation of apoptotic bodies.[3][5] Mechanistically, this is achieved through the modulation of key regulatory proteins:

    • Down-regulation of Cyclins: Inhibition of Cyclin-D1 and Cyclin-Dependent Kinase 2 (CDK2), leading to cell cycle arrest, often at the G1 phase.[3][5]

    • Modulation of Bcl-2 Family Proteins: Down-regulation of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[3][5]

    • Activation of Caspases: Triggering of the caspase cascade (activation of caspase-9 and caspase-3) and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP), which are hallmark events of apoptosis.[3][5]

G Compound This compound Cysteine Cysteine Residue (on TopoII) Compound->Cysteine Covalent Modification Bcl2 Bcl-2 / Bcl-xL (Anti-apoptotic) Compound->Bcl2 Down-regulates TopoII Topoisomerase II DNA_Damage DNA Damage Accumulation TopoII->DNA_Damage Inhibition leads to Cysteine->TopoII Inactivates Apoptosis Apoptosis DNA_Damage->Apoptosis Caspases Caspase-9 / Caspase-3 Activation Bcl2->Caspases Inhibition of Caspases->Apoptosis

Figure 2: Simplified signaling pathway for the anticancer activity of this compound.
Anti-inflammatory Activity

Derivatives of 1H-pyrrole-2,5-dione are recognized for their anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[7][8][9][10]

Mechanism: Inhibition of Pro-inflammatory Mediators These compounds can effectively suppress the production of prostaglandins and pro-inflammatory cytokines, which are central to the inflammatory response.

  • Molecular Action:

    • PGE2 Production Inhibition: Several 1H-pyrrole-2,5-dione derivatives strongly inhibit the lipopolysaccharide (LPS)-induced production of Prostaglandin E2 (PGE2) in macrophage cell lines like RAW 264.7.[11][12]

    • COX-2 Inhibition: This effect is often linked to the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for PGE2 synthesis at sites of inflammation.[7][11][13]

    • Cytokine Suppression: The compounds also reduce the secretion of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in stimulated immune cells.[8][10][14] This suggests an inhibitory effect on upstream signaling pathways, such as the NF-κB pathway, which controls the transcription of these cytokines.

Compound ClassTargetEffectIC50 / PotencyReference
1H-pyrrole-2,5-dione derivativesPGE2 ProductionInhibitionIC50 = 0.61 µM for a lead derivative[11]
1H-pyrrole-2,5-dione derivativesTNF-α, ROS, MDAReduction in SecretionConcentration-dependent[8]
Amidrazone-derived pyrrole-2,5-dionesPBMC ProliferationInhibitionSignificant[10][14]
MaleimideTopoisomerase IIαCatalytic InhibitionPotent[2]
Pyrrole-pyrazine dione derivativeA549 & HeLa CellsCytotoxicityIC50 ≈ 16-20 µg/ml[3][5]
Table 1: Summary of quantitative data on the biological activity of representative pyrrole-2,5-dione derivatives.

Experimental Protocols for Bioactivity Screening

To evaluate the therapeutic potential of this compound, standardized in vitro assays are essential. The protocols described below are self-validating systems designed for accuracy and reproducibility.

G cluster_workflow General Bioactivity Screening Workflow cluster_cancer Anticancer Screening cluster_inflammation Anti-inflammatory Screening start Synthesized Compound This compound stock Prepare Stock Solution (e.g., 100 mM in DMSO) start->stock mtt_assay MTT Assay (Determine IC50) stock->mtt_assay Serial Dilutions elisa Cytokine ELISA (Measure TNF-α, IL-6) stock->elisa Co-treatment cell_culture Culture Cancer Cell Lines (e.g., HCT116, A549) cell_culture->mtt_assay end Data Analysis & Report mtt_assay->end immune_cells Culture Macrophages/PBMCs (e.g., RAW 264.7) stimulate Stimulate with LPS immune_cells->stimulate stimulate->elisa elisa->end

Figure 3: General experimental workflow for screening the bioactivity of a test compound.
Protocol: In Vitro Anticancer Activity (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a human cancer cell line.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48 hours at 37°C, 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

    • Self-Validation: The inclusion of vehicle controls is critical to ensure that the solvent used to dissolve the compound does not have cytotoxic effects at the concentration used.

Protocol: In Vitro Anti-inflammatory Activity (Cytokine ELISA)

Objective: To quantify the inhibitory effect of the compound on the production of pro-inflammatory cytokines (e.g., TNF-α) from LPS-stimulated macrophages.

Procedure:

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 24-well plate at a density of 2x10^5 cells/well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate to pellet any detached cells and collect the cell culture supernatants.

  • ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer’s instructions precisely.

  • Analysis: Compare the TNF-α concentrations in the compound-treated wells to the LPS-only treated wells to determine the percentage of inhibition.

    • Rationale: Pre-treatment with the compound before LPS stimulation allows for the assessment of its ability to prevent the inflammatory cascade from initiating. This protocol design is crucial for identifying preventative anti-inflammatory agents.[7][10][14]

Summary and Future Directions

This compound is a representative of the N-aryl maleimide class, a group of compounds with significant and varied biological activities. Its core reactivity as a Michael acceptor, enabling covalent modification of protein cysteine residues, underpins its potent anticancer and anti-inflammatory effects. The demonstrated ability to inhibit critical enzymes like topoisomerase II and suppress pro-inflammatory pathways highlights its potential as a lead scaffold in drug development.

Future research should focus on several key areas:

  • Selectivity and Off-Target Effects: The high reactivity of the maleimide group can lead to non-specific binding and potential toxicity. Future medicinal chemistry efforts should focus on modifying the scaffold to enhance selectivity for specific protein targets while minimizing off-target reactivity.

  • Pharmacokinetics and In Vivo Efficacy: While in vitro data is promising, comprehensive in vivo studies are required to evaluate the compound's absorption, distribution, metabolism, excretion (ADME) profile, and its efficacy and safety in animal models of cancer and inflammation.

  • Combination Therapies: The unique mechanism of action, particularly as a catalytic inhibitor of topoisomerase II, suggests that it could be highly effective in combination with traditional chemotherapeutic agents, potentially overcoming resistance mechanisms.

References

An In-Depth Technical Guide to 1-(2-methylphenyl)pyrrole-2,5-dione Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1-(2-methylphenyl)pyrrole-2,5-dione scaffold, a subset of N-aryl maleimides, represents a privileged structure in medicinal chemistry and drug development. Its unique combination of a reactive Michael acceptor system and a tunable aromatic moiety has led to the discovery of derivatives with a wide spectrum of biological activities. This guide provides a comprehensive overview of the synthesis, chemical reactivity, significant biological activities, and structure-activity relationships of these compounds. Detailed experimental protocols and mechanistic insights are included to equip researchers with the foundational knowledge required to explore and innovate within this promising chemical space.

Introduction: The Significance of the N-Aryl Maleimide Core

The pyrrole-2,5-dione ring, commonly known as maleimide, is a five-membered unsaturated imide that serves as a cornerstone in organic synthesis and bioconjugation chemistry.[1] When the nitrogen atom of the maleimide is substituted with an aryl group, the resulting N-aryl maleimides exhibit enhanced stability and distinct electronic properties compared to their N-alkyl counterparts.[2] The this compound structure, specifically, introduces a sterically influential ortho-methyl group on the phenyl ring, which can modulate the compound's reactivity and conformational preferences, thereby influencing its interaction with biological targets.

These derivatives have garnered significant attention due to their diverse pharmacological profiles, which include anti-inflammatory, anticancer, antimicrobial, and cholesterol-lowering activities.[3][4][5][6] Their primary mechanism of action often involves the covalent modification of cysteine residues in target proteins via a Michael addition reaction, making them potent and often irreversible inhibitors.[7] This guide will delve into the critical aspects of this class of compounds, providing both theoretical grounding and practical methodologies.

Synthesis and Chemical Reactivity

General Synthetic Pathway

The most prevalent and efficient method for synthesizing this compound and its derivatives is a two-step process starting from maleic anhydride and the corresponding aniline (2-methylaniline or o-toluidine).[3][8]

  • Step 1: Maleamic Acid Formation. Maleic anhydride reacts readily with 2-methylaniline in a suitable solvent, such as diethyl ether or acetic acid, to form the intermediate N-(2-methylphenyl)maleamic acid. This is an acylation reaction where the amine nucleophilically attacks one of the carbonyl carbons of the anhydride, leading to ring opening.[8][9]

  • Step 2: Cyclodehydration. The maleamic acid intermediate is then cyclized to form the imide ring. This intramolecular condensation is typically achieved by heating the intermediate in acetic anhydride with a catalyst like anhydrous sodium acetate.[3][8][9] The acetic anhydride acts as a dehydrating agent, removing the water molecule formed during imide ring closure.

Synthesis MA Maleic Anhydride Intermediate N-(2-methylphenyl)maleamic Acid Intermediate MA->Intermediate Acylation (e.g., Ether, rt) Aniline 2-Methylaniline Aniline->Intermediate Product This compound Intermediate->Product Cyclodehydration (Ac₂O, NaOAc, Δ)

Caption: General two-step synthesis of this compound.

Core Reactivity: The Michael Addition

The defining chemical feature of the maleimide ring is the electrophilicity of its carbon-carbon double bond. This bond is highly susceptible to nucleophilic attack, particularly from soft nucleophiles like thiols. This reaction, a Michael-type addition, is the cornerstone of the biological activity of many maleimide derivatives.[10]

The thiol group of a cysteine residue within a protein will attack one of the carbons of the double bond, forming a stable covalent thiosuccinimide adduct.[1][11] The rate of this reaction is significantly faster with the deprotonated thiolate anion (RS⁻), making the reaction pH-dependent. The presence of the N-aryl group can influence the electrophilicity of the double bond and the stability of the resulting adduct.[2][8] This covalent and often irreversible binding leads to potent and sustained inhibition of target proteins.

Michael_Addition cluster_0 Target Protein cluster_1 Maleimide Derivative Prot_Cys Protein-Cys-SH Adduct Covalent Thiosuccinimide Adduct (Inhibited Protein) Prot_Cys->Adduct Nucleophilic Attack (Michael Addition) Maleimide 1-(Ar)-pyrrole-2,5-dione Maleimide->Adduct

Caption: Mechanism of covalent inhibition via Michael addition.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas.

Anti-inflammatory and Immunomodulatory Activity

Inflammation is a complex biological response, and key signaling pathways often involve enzymes and transcription factors rich in cysteine residues. Several studies have demonstrated that pyrrole-2,5-dione derivatives possess significant anti-inflammatory properties.[4][12] Their mechanism often involves the inhibition of pro-inflammatory signaling pathways. For instance, they have been shown to suppress the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).[12][13][14] This suppression is likely due to the covalent inhibition of key signaling proteins such as kinases or transcription factors (e.g., NF-κB) that control the expression of these cytokines.

Anticancer Activity

The maleimide scaffold is a component of several compounds with reported antitumor activity.[3][15] The anticancer effects of this compound derivatives can be attributed to several mechanisms:

  • Inhibition of Topoisomerase II: Maleimides have been identified as potent catalytic inhibitors of human topoisomerase IIα, an enzyme crucial for DNA replication and chromosome segregation in rapidly dividing cancer cells.[7] The inhibition is dependent on the unsaturated double bond of the maleimide ring, which likely modifies critical cysteine residues on the enzyme.[7]

  • Induction of Apoptosis: By inhibiting key survival pathways, these compounds can trigger programmed cell death in cancer cells.

  • Application in Antibody-Drug Conjugates (ADCs): The maleimide moiety is a critical linker in many ADCs.[2] N-aryl maleimides, in particular, form more stable linkages with the cysteine residues of antibodies compared to N-alkyl maleimides, preventing premature drug release in the bloodstream and improving the therapeutic window.[2]

Cholesterol Absorption Inhibition

Atherosclerosis is linked to the accumulation of lipids and the formation of macrophage-derived foam cells. Certain 1H-pyrrole-2,5-dione derivatives have been synthesized and identified as potent cholesterol absorption inhibitors.[5] In one study, a lead compound exhibited stronger in vitro cholesterol absorption inhibitory activity than the standard drug ezetimibe.[5] The same compound was also shown to inhibit lipid accumulation in macrophages and reduce the secretion of inflammatory markers, suggesting a dual benefit in preventing atherosclerosis.[5]

Structure-Activity Relationships (SAR)

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For this compound derivatives, SAR studies have yielded valuable insights.[16]

  • The Maleimide Ring: The unsaturated double bond is almost universally required for activity, especially for mechanisms involving covalent modification. The saturated analogue, succinimide, is often completely inactive, highlighting the importance of the Michael acceptor moiety.[7]

  • The N-Aryl Substituent: The nature and position of substituents on the phenyl ring significantly impact potency and selectivity.

    • Position: The ortho-methyl group in the parent compound influences the planarity and rotational barrier of the N-aryl bond, which can affect how the molecule fits into a binding pocket.

    • Electronics: Electron-withdrawing or electron-donating groups on the phenyl ring can alter the electrophilicity of the maleimide double bond. This, in turn, modulates the rate of the Michael addition and can be tuned to optimize reactivity and minimize off-target effects.[8]

  • Substitution on the Pyrrole Ring: Adding substituents to the 3 and 4 positions of the pyrrole-2,5-dione ring can also dramatically alter biological activity, often by introducing new points of interaction with the target protein or by modifying the electronic nature of the core scaffold.

Derivative ModificationObserved Effect on ActivityPotential Rationale
Saturation of C=C bond (to succinimide)Complete loss of activity[7]Michael acceptor is eliminated; covalent modification is impossible.
Adding electron-withdrawing groups to Phenyl ringIncreased reaction rate with thiols[8]Enhances the electrophilicity of the maleimide double bond.
Adding bulky groups to Phenyl ring (ortho position)Can increase or decrease activitySteric hindrance may improve selectivity or prevent binding, depending on the target.
Substitution at C3/C4 of the pyrrole ringCan introduce new activities or enhance potencyProvides new vectors for interaction with the target's binding site.

Experimental Protocols

Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods and should be performed by qualified personnel in a chemical fume hood with appropriate personal protective equipment.[3][8][9]

Part A: Synthesis of N-(2-methylphenyl)maleamic acid

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Reaction: While stirring, slowly add a solution of 2-methylaniline (10.7 g, 0.1 mol) in 25 mL of anhydrous diethyl ether dropwise over 20 minutes.

  • Stirring: A thick white precipitate will form. Continue stirring the suspension at room temperature for 1 hour.

  • Isolation: Cool the flask in an ice bath for 15 minutes. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the solid cake with cold diethyl ether (2 x 30 mL) and dry under vacuum. The resulting white powder is N-(2-methylphenyl)maleamic acid, which can be used in the next step without further purification.

Part B: Cyclodehydration to this compound

  • Setup: In a 500 mL Erlenmeyer flask, add the crude N-(2-methylphenyl)maleamic acid (0.1 mol), anhydrous sodium acetate (8.2 g, 0.1 mol), and acetic anhydride (150 mL).

  • Reaction: Gently heat the suspension on a hot plate with stirring until the solid dissolves completely (typically around 80-100°C). Continue heating for 45 minutes.

  • Precipitation: Allow the dark solution to cool to near room temperature, then slowly pour it into a beaker containing 500 mL of an ice/water mixture while stirring vigorously with a glass rod. A yellow solid will precipitate.

  • Isolation: Collect the crude product by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Purification & Validation: Recrystallize the crude solid from a suitable solvent like ethanol or cyclohexane to obtain pure, yellow, needle-like crystals of this compound. Confirm the structure and purity using ¹H NMR, ¹³C NMR, and melting point determination.

Protocol: In Vitro Anti-Inflammatory Assay (TNF-α Inhibition)

This protocol outlines a general workflow for assessing the anti-inflammatory activity of a test compound using a cell-based assay.

Assay_Workflow A 1. Cell Seeding Seed RAW 264.7 macrophages in a 96-well plate B 2. Pre-treatment Treat cells with various concentrations of the test compound for 1 hour A->B C 3. Stimulation Induce inflammation by adding LPS (e.g., 1 µg/mL) to the wells B->C D 4. Incubation Incubate the plate for 18-24 hours at 37°C, 5% CO₂ C->D E 5. Supernatant Collection Centrifuge the plate and collect the cell culture supernatant D->E F 6. Cytokine Quantification Measure TNF-α concentration in the supernatant using an ELISA kit E->F G 7. Data Analysis Calculate IC₅₀ value by plotting TNF-α inhibition vs. compound concentration F->G

Caption: Workflow for an in vitro TNF-α inhibition assay.

Future Perspectives and Conclusion

The this compound framework continues to be a fertile ground for drug discovery. The inherent reactivity of the maleimide core, combined with the synthetic tractability of the N-aryl substituent, allows for the creation of large, diverse chemical libraries for screening. Future research will likely focus on:

  • Improving Selectivity: Designing derivatives that selectively target specific cysteine residues on a protein of interest to minimize off-target toxicity.

  • Reversible Covalent Inhibition: Exploring modifications to the maleimide ring that allow for reversible Michael additions, which could lead to safer drug profiles.

  • Novel Therapeutic Applications: Screening existing and new derivatives against a wider range of biological targets, including emerging targets in oncology, neurodegenerative diseases, and metabolic disorders.

References

An In-Depth Technical Guide to the Crystal Structure of N-(o-tolyl)maleimide: Synthesis, Predicted Solid-State Architecture, and Implications for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers a comprehensive technical overview of N-(o-tolyl)maleimide, a molecule of significant interest to researchers, scientists, and professionals in drug development. In the absence of a publicly available experimental crystal structure, this document provides a detailed, predictive analysis grounded in established crystallographic principles and data from closely related N-aryl maleimide analogues. By integrating synthetic protocols, theoretical structural analysis, and a discussion of its functional applications, this guide serves as a robust resource for understanding and utilizing N-(o-tolyl)maleimide.

Introduction: The Significance of N-Aryl Maleimides

N-aryl maleimides are a class of organic compounds characterized by a central five-membered maleimide ring attached to an aryl substituent via the nitrogen atom. These molecules are of considerable interest due to the unique reactivity of the maleimide's carbon-carbon double bond, which readily participates in Michael addition reactions, particularly with thiol groups.[1] This specific reactivity makes them invaluable tools in bioconjugation for creating stable linkages to proteins and peptides.[][3] Consequently, maleimide derivatives are cornerstone reagents in the development of advanced therapeutics such as antibody-drug conjugates (ADCs).[4][5]

The solid-state structure of these molecules, dictated by their crystal packing and intermolecular interactions, profoundly influences their physicochemical properties, including solubility, stability, and bioavailability. Understanding the crystal structure of N-(o-tolyl)maleimide is therefore crucial for its effective application in both materials science and pharmaceutical development.

Synthesis and Crystallization of N-(o-tolyl)maleimide

The synthesis of N-aryl maleimides is typically a two-step process involving the reaction of an aniline derivative with maleic anhydride to form an intermediate maleamic acid, followed by cyclization.[6][7]

Step 1: Synthesis of N-(o-tolyl)maleamic acid

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.102 mol) of maleic anhydride in 100 mL of diethyl ether with stirring until a clear solution is obtained.

  • Prepare a solution of 10.9 g (0.102 mol) of o-toluidine in 30 mL of diethyl ether.

  • Add the o-toluidine solution dropwise to the maleic anhydride solution at room temperature. This reaction is exothermic.

  • A precipitate will form upon addition. Stir the resulting suspension for 1 hour at room temperature.

  • Cool the flask in an ice bath to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash with cold diethyl ether.

  • Dry the resulting white powder, N-(o-tolyl)maleamic acid, under vacuum. The yield is typically high (95-98%).

Step 2: Cyclization to N-(o-tolyl)maleimide

  • In a 500 mL Erlenmeyer flask, prepare a suspension of 6.5 g of anhydrous sodium acetate in 70 mL of acetic anhydride.

  • Add 20.5 g (0.10 mol) of the N-(o-tolyl)maleamic acid from Step 1 to this suspension.

  • Gently heat the mixture on a hot plate with swirling. The solid will dissolve to form a clear solution.

  • Continue heating for 30 minutes to ensure complete cyclization.

  • Cool the reaction mixture to room temperature, and then place it in an ice bath to precipitate the product.

  • Pour the cooled mixture into 200 mL of ice-cold water and stir for 15 minutes.

  • Collect the precipitated N-(o-tolyl)maleimide by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water or cyclohexane, to obtain pure crystals.

Synthesis_Workflow cluster_step1 Step 1: Maleamic Acid Formation cluster_step2 Step 2: Cyclization MA Maleic Anhydride MA_OT MA_OT MA->MA_OT OT o-Toluidine OT->MA_OT Intermediate N-(o-tolyl)maleamic acid MA_OT->Intermediate + Diethyl Ether Final_Product N-(o-tolyl)maleimide Intermediate->Final_Product + Acetic Anhydride + Sodium Acetate

Caption: Synthetic pathway for N-(o-tolyl)maleimide.

Slow evaporation is a reliable method for obtaining single crystals suitable for X-ray diffraction.

  • Dissolve the purified N-(o-tolyl)maleimide in a minimum amount of a suitable solvent (e.g., ethyl acetate or acetone) at room temperature.

  • Transfer the solution to a clean vial.

  • Cover the vial with parafilm and pierce a few small holes to allow for slow evaporation of the solvent.

  • Leave the vial undisturbed in a vibration-free environment for several days to weeks.

  • Harvest the resulting single crystals for analysis.

Predicted Crystal Structure and Molecular Geometry

As no experimental crystal structure for N-(o-tolyl)maleimide is available in the Crystallography Open Database, we present a predictive analysis based on the known crystal structure of the closely related compound, N-(2-nitrophenyl)maleimide.[8] The ortho-nitro group in this analogue provides a good steric and electronic model for the ortho-methyl group in N-(o-tolyl)maleimide.

The key conformational feature of N-aryl maleimides is the dihedral angle between the plane of the aryl ring and the plane of the maleimide ring. In N-(2-nitrophenyl)maleimide, steric repulsion between the ortho-nitro group and the carbonyl oxygens of the maleimide ring forces a significant twist, resulting in a large dihedral angle.[8] A similar, albeit potentially less pronounced, steric hindrance is expected from the ortho-methyl group in N-(o-tolyl)maleimide. This would lead to a non-planar molecular conformation.

The following table summarizes the predicted crystallographic parameters for N-(o-tolyl)maleimide, extrapolated from data for similar N-aryl maleimides.

ParameterPredicted Value
Chemical FormulaC₁₁H₉NO₂
Molecular Weight187.19 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
Molecules per Unit Cell (Z)4
Predicted Density (Dx)~1.35 - 1.45 g/cm³
Key Intermolecular ForcesC-H···O hydrogen bonds, π-π stacking
Predicted Intermolecular Interactions and Crystal Packing

The solid-state architecture of molecular crystals is governed by a network of non-covalent interactions.[9] For N-(o-tolyl)maleimide, the crystal packing is likely to be dominated by weak C-H···O hydrogen bonds and π-π stacking interactions.

  • C-H···O Hydrogen Bonds: The hydrogen atoms on the tolyl ring and the maleimide ring can act as hydrogen bond donors, interacting with the electron-rich carbonyl oxygen atoms of neighboring molecules. These interactions are expected to link molecules into chains or sheets.

  • π-π Stacking: The aromatic tolyl rings are likely to engage in offset π-π stacking interactions with adjacent molecules, contributing to the overall stability of the crystal lattice. The non-planar conformation may lead to more complex, herringbone-type packing arrangements rather than simple co-facial stacks.

Intermolecular_Interactions cluster_mol1 Molecule A cluster_mol2 Molecule B A_Tolyl Tolyl Ring A_Maleimide Maleimide Ring B_Tolyl Tolyl Ring A_Tolyl->B_Tolyl π-π Stacking B_CO C=O A_Tolyl->B_CO C-H···O Hydrogen Bond A_CO C=O B_Maleimide Maleimide Ring

Caption: Predicted intermolecular interactions in N-(o-tolyl)maleimide crystal.

Role in Drug Development: Bioconjugation and ADCs

The maleimide functional group is a cornerstone of modern bioconjugation chemistry, primarily due to its high reactivity and specificity towards thiol groups found in cysteine residues of proteins.[1][] This property is extensively leveraged in the design of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics.[3]

ADCs consist of a monoclonal antibody, which provides targeting specificity to cancer cells, linked to a potent cytotoxic drug. The maleimide moiety, often incorporated into a linker molecule, serves as the reactive handle for attaching the drug payload to the antibody. The reaction proceeds via a Michael addition, forming a stable thioether bond.[4]

ADC_Workflow Antibody Antibody with -SH group ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Michael Addition Maleimide_Drug Maleimide-Linker-Drug Maleimide_Drug->ADC

Caption: General scheme for antibody-drug conjugate (ADC) synthesis.

The stability of the resulting thioether linkage is critical for the efficacy and safety of the ADC, preventing premature release of the cytotoxic drug in circulation. N-aryl maleimides are known to form conjugates that can undergo ring-opening hydrolysis to yield a more stable, linear structure, which can mitigate drug de-conjugation via retro-Michael reactions.[4]

Computational Crystal Structure Prediction (CSP)

In the absence of experimental data, computational crystal structure prediction (CSP) provides a powerful, self-validating framework for exploring the potential solid-state forms of a molecule.[10][11][12] CSP methodologies involve:

  • Conformational Analysis: Determining the low-energy conformations of the isolated molecule.

  • Crystal Packing Search: Generating a vast number of plausible crystal packing arrangements for the low-energy conformers in various common space groups.

  • Lattice Energy Calculation: Ranking the generated structures based on their calculated lattice energies, using force fields or quantum mechanical methods to identify the most thermodynamically stable predicted structures.[13]

Applying CSP to N-(o-tolyl)maleimide would generate a crystal energy landscape, providing theoretical predictions of its most likely crystal structures. These computational models would offer valuable insights into its polymorphism, molecular conformation, and intermolecular interactions, guiding experimental crystallization efforts and providing a structural basis for understanding its properties.[14]

Conclusion

While an experimental crystal structure of N-(o-tolyl)maleimide remains to be determined, this guide provides a robust, predictive framework for understanding its solid-state properties. Through established synthetic protocols, analysis of analogous structures, and an understanding of intermolecular forces, we have constructed a detailed model of its likely molecular conformation and crystal packing. The critical role of the maleimide moiety in bioconjugation underscores the importance of this class of compounds in the development of next-generation therapeutics. Further experimental validation, guided by the principles and computational approaches outlined herein, will undoubtedly deepen our understanding and expand the applications of N-(o-tolyl)maleimide.

References

An In-depth Technical Guide to the Pharmacokinetics of 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Predictive and Methodological Analysis for Drug Development Professionals

Executive Summary

1-(2-methylphenyl)pyrrole-2,5-dione, a member of the N-substituted maleimide class, has garnered interest for its diverse biological activities, including potential anti-inflammatory and antimicrobial properties.[1][2] As with any compound under investigation for therapeutic applications, a thorough understanding of its pharmacokinetic profile—encompassing absorption, distribution, metabolism, and excretion (ADME)—is paramount for predicting its efficacy and safety. While specific, published pharmacokinetic data for this compound is limited, this guide provides a comprehensive framework for researchers. By integrating established principles of drug metabolism and disposition with data on structurally related compounds, we present a predictive analysis of its ADME properties and outline the requisite experimental methodologies for their definitive characterization. This document is intended to serve as a foundational resource for scientists and professionals engaged in the preclinical and clinical development of this and similar chemical entities.

Introduction to this compound: A Compound of Therapeutic Interest

This compound, also known as N-(o-tolyl)maleimide, is an organic compound featuring a pyrrole-2,5-dione ring system substituted with a 2-methylphenyl group at the nitrogen atom.[2] The maleimide moiety is a known reactive group, particularly towards thiol-containing molecules such as cysteine residues in proteins, making it a valuable tool in bioconjugation chemistry.[2] Derivatives of 1H-pyrrole-2,5-dione have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and even potential cholesterol absorption inhibitory effects.[1][3][4] Given these promising biological activities, understanding how the human body processes this compound is a critical step in its journey from a laboratory curiosity to a potential therapeutic agent. This guide will therefore focus on the anticipated pharmacokinetic profile of this molecule and the experimental workflows required for its elucidation.

Physicochemical Properties: The Foundation of Pharmacokinetic Behavior

The absorption, distribution, and elimination of a drug are intrinsically linked to its fundamental physicochemical properties. For this compound, these properties provide the initial clues to its in vivo behavior.

PropertyValue / PredictionImplication for Pharmacokinetics
Molecular Formula C₁₁H₉NO₂-
Molecular Weight 187.19 g/mol [5]Low molecular weight favors passive diffusion across membranes.
Structure Aromatic pyrrole-dione with a methylphenyl substituent.The lipophilic nature of the aromatic rings suggests good membrane permeability.
Predicted logP ~2.0 - 3.0 (Estimated)Indicates moderate lipophilicity, suggesting a balance between aqueous solubility for dissolution and lipid solubility for membrane transport. Likely to have good oral absorption and tissue distribution.
Water Solubility Low (Predicted)May require enabling formulations for consistent oral absorption.
pKa Not readily ionizableAbsorption is unlikely to be significantly affected by the pH of the gastrointestinal tract.

Note: Predicted values are based on the chemical structure and data for similar compounds. Experimental verification is essential.

Absorption: Entry into the Systemic Circulation

Given its moderate lipophilicity and low molecular weight, this compound is anticipated to be well-absorbed following oral administration, likely through passive transcellular diffusion. However, its low aqueous solubility could be a rate-limiting factor.

Experimental Protocol: In Vitro Caco-2 Permeability Assay

This assay is a cornerstone for predicting in vivo oral drug absorption.

Objective: To determine the bidirectional permeability of this compound across a Caco-2 cell monolayer, an established model of the human intestinal epithelium.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a transwell plate and cultured for 21-25 days to allow for differentiation into a polarized monolayer.

  • Assay Initiation: The test compound is added to the apical (A) side (to measure A-to-B permeability) or the basolateral (B) side (to measure B-to-A permeability) of the monolayer.

  • Sampling: Aliquots are taken from the receiver compartment at specified time points (e.g., 30, 60, 90, 120 minutes).

  • Quantification: The concentration of the compound in the samples is determined using a validated LC-MS/MS method.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of active efflux transporters.

Distribution: Reaching the Target Tissues

Following absorption, a drug's distribution is governed by its affinity for plasma proteins and its ability to permeate into various tissues. The lipophilic character of this compound suggests it will likely bind to plasma proteins, primarily albumin, and distribute into tissues.

Experimental Protocol: Plasma Protein Binding by Equilibrium Dialysis

Objective: To quantify the fraction of this compound bound to plasma proteins.

Methodology:

  • Apparatus Setup: An equilibrium dialysis apparatus is used, with a semi-permeable membrane separating a plasma-containing chamber from a buffer-containing chamber.

  • Incubation: The test compound is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached.

  • Sampling: Samples are taken from both the plasma and buffer chambers.

  • Analysis: The concentrations in both chambers are measured by LC-MS/MS to determine the bound and unbound fractions.

Metabolism: Biotransformation and Clearance

Metabolism is a critical determinant of a drug's half-life and potential for drug-drug interactions. Based on the structure of this compound and general metabolic pathways for related compounds, several biotransformations can be predicted.[6] The primary sites for metabolism are expected to be the methyl group on the phenyl ring and the pyrrole-2,5-dione ring itself.

Predicted Metabolic Pathways
  • Phase I Metabolism (Oxidation):

    • Benzylic Hydroxylation: The methyl group on the phenyl ring is a prime target for oxidation by cytochrome P450 (CYP) enzymes to form a hydroxymethyl metabolite. This can be further oxidized to a carboxylic acid.

    • Aromatic Hydroxylation: The phenyl ring can undergo hydroxylation, although this is generally a slower process than benzylic hydroxylation.

    • Pyrrole Ring Oxidation: The electron-rich pyrrole ring can be oxidized, potentially leading to ring-opened products.[6]

  • Phase II Metabolism (Conjugation):

    • Glucuronidation/Sulfation: The hydroxylated metabolites formed in Phase I can be conjugated with glucuronic acid or sulfate to form more water-soluble compounds that are readily excreted.

Diagram: Predicted Metabolic Pathways

Metabolic Pathway This compound This compound Hydroxymethyl Metabolite Hydroxymethyl Metabolite This compound->Hydroxymethyl Metabolite CYP-mediated Oxidation Aromatic Hydroxylated Metabolite Aromatic Hydroxylated Metabolite This compound->Aromatic Hydroxylated Metabolite CYP-mediated Oxidation Pyrrole Ring-Opened Metabolites Pyrrole Ring-Opened Metabolites This compound->Pyrrole Ring-Opened Metabolites CYP-mediated Oxidation Carboxylic Acid Metabolite Carboxylic Acid Metabolite Hydroxymethyl Metabolite->Carboxylic Acid Metabolite Oxidation Glucuronide/Sulfate Conjugate Glucuronide/Sulfate Conjugate Hydroxymethyl Metabolite->Glucuronide/Sulfate Conjugate UGTs/SULTs Aromatic Hydroxylated Metabolite->Glucuronide/Sulfate Conjugate UGTs/SULTs

Caption: Predicted Phase I and Phase II metabolic pathways for this compound.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

Objective: To determine the intrinsic clearance of this compound and identify its primary metabolites.

Methodology:

  • Incubation: The compound is incubated with liver microsomes (human, rat, etc.) in the presence of NADPH (a cofactor for CYP enzymes).

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.

  • Analysis: The remaining parent compound is quantified by LC-MS/MS. The depletion of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.

  • Metabolite Identification: A parallel incubation is performed with a higher concentration of the compound, and the samples are analyzed by high-resolution mass spectrometry to identify potential metabolites.

Excretion: Elimination from the Body

The water-soluble metabolites of this compound are expected to be eliminated from the body primarily through the kidneys into the urine. Some excretion of the parent compound or metabolites may also occur via the biliary route into the feces.

Experimental Workflow: In Vivo Pharmacokinetic Study

A comprehensive in vivo study in a relevant animal model (e.g., rat) is essential to understand the complete pharmacokinetic profile.

In Vivo PK Workflow cluster_Dosing Dosing cluster_Sampling Sample Collection cluster_Analysis Bioanalysis cluster_Modeling Data Analysis IV Administration IV Administration Serial Blood Sampling Serial Blood Sampling IV Administration->Serial Blood Sampling Oral Administration Oral Administration Oral Administration->Serial Blood Sampling LC-MS/MS Quantification LC-MS/MS Quantification Serial Blood Sampling->LC-MS/MS Quantification Urine and Feces Collection Urine and Feces Collection Urine and Feces Collection->LC-MS/MS Quantification PK Parameter Calculation PK Parameter Calculation LC-MS/MS Quantification->PK Parameter Calculation Bioavailability Determination Bioavailability Determination PK Parameter Calculation->Bioavailability Determination

Caption: General workflow for an in vivo pharmacokinetic study.

Analytical Considerations

Accurate quantification of this compound in biological matrices is crucial. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[7][8]

Key Steps in Bioanalytical Method Development:
  • Standard and Internal Standard Preparation: Obtain a certified reference standard of the compound and select a suitable internal standard (ideally a stable isotope-labeled version).

  • Sample Preparation: Develop a robust extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte from the biological matrix.

  • Chromatography: Optimize the LC conditions (column, mobile phase, gradient) to achieve good peak shape and separation from endogenous interferences.

  • Mass Spectrometry: Optimize the MS parameters (ionization source, collision energy) for sensitive and specific detection using multiple reaction monitoring (MRM).

  • Validation: Validate the method according to regulatory guidelines for linearity, accuracy, precision, selectivity, and stability.

Conclusion and Future Directions

While direct pharmacokinetic data for this compound is not yet in the public domain, a scientifically rigorous prediction of its ADME properties can be made based on its physicochemical characteristics and the known metabolic pathways of related structures. This guide outlines the expected behavior of the compound and provides a clear roadmap of the essential in vitro and in vivo studies required for its comprehensive pharmacokinetic characterization. The successful execution of these studies will be instrumental in advancing the development of this compound as a potential therapeutic agent, providing the necessary data to inform dose selection, predict potential drug interactions, and ensure patient safety.

References

Methodological & Application

Application Note & Protocol: A Robust Two-Step Synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide, is a versatile chemical intermediate of significant interest. As a derivative of maleimide, its electron-deficient double bond makes it an excellent dienophile in Diels-Alder reactions and a reactive Michael acceptor.[1] This reactivity profile has established N-arylmaleimides as crucial building blocks in the synthesis of complex organic molecules, high-performance polymers, and advanced adhesives.[2] Furthermore, the N-arylmaleimide scaffold is explored in medicinal chemistry for developing novel therapeutics, with some derivatives showing potential as anti-cancer, antifungal, or enzyme-inhibiting agents.[3][4][5]

This document provides a comprehensive, field-proven protocol for the synthesis of this compound. The synthesis is executed via a reliable two-step process: (1) the formation of the intermediate N-(2-methylphenyl)maleamic acid from 2-methylaniline and maleic anhydride, followed by (2) a chemical cyclodehydration to yield the final imide.[3][6] This protocol is designed for researchers in organic synthesis, materials science, and drug development, offering detailed procedural steps, mechanistic insights, characterization data, and critical safety information.

Reaction Mechanism: From Amine to Imide

The conversion of 2-methylaniline and maleic anhydride into this compound is a classic example of imide formation. The process logically proceeds through two distinct stages, ensuring high conversion and minimizing side-product formation.

Step 1: Nucleophilic Acyl Substitution & Ring-Opening. The synthesis initiates with the nucleophilic attack of the primary amine (2-methylaniline) on one of the electrophilic carbonyl carbons of maleic anhydride. This addition-elimination reaction opens the anhydride ring to form the stable N-(2-methylphenyl)maleamic acid intermediate.[7] This step is typically fast and highly exothermic.

Step 2: Intramolecular Cyclodehydration. The maleamic acid intermediate is then cyclized to the target imide. This is achieved by heating the intermediate in the presence of a dehydrating agent, typically acetic anhydride, and a base catalyst such as anhydrous sodium acetate.[1][3] The catalyst facilitates the removal of a water molecule, leading to the formation of the stable five-membered pyrrole-2,5-dione ring.

Caption: Reaction mechanism for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on a 40 mmol scale, which has been demonstrated to provide good yields and allows for straightforward purification.[8]

Materials & Equipment
Reagents & Chemicals CAS No. Recommended Grade
Maleic Anhydride108-31-6≥99%
2-Methylaniline (o-Toluidine)95-53-4≥99%, Reagent Grade
Acetic Anhydride108-24-7≥98%, Reagent Grade
Anhydrous Sodium Acetate127-09-3≥99%
Diethyl Ether60-29-7Anhydrous
Hexane110-54-3HPLC Grade
Ethyl Acetate (EtOAc)141-78-6HPLC Grade
Equipment
500 mL and 250 mL Round-bottom flasks
Magnetic stirrer and stir bars
Heating mantle with temperature controller
Reflux condenser
Dropping funnel
Büchner funnel and filter flask
Standard laboratory glassware (beakers, graduated cylinders)
Rotary evaporator
Flash chromatography setup
Reagent Stoichiometry (40 mmol Scale)
Reagent Molar Mass ( g/mol ) Equivalents Amount
Maleic Anhydride98.061.03.92 g (40 mmol)
2-Methylaniline107.151.04.29 g (4.25 mL, 40 mmol)
Acetic Anhydride102.09~6.628 mL (27.2 g, ~266 mmol)
Anhydrous Sodium Acetate82.03~0.82.62 g (32 mmol)

Step-by-Step Procedure

Experimental_Workflow cluster_partA Part A: Maleamic Acid Synthesis cluster_partB Part B: Cyclodehydration cluster_purification Purification & Analysis A1 1. Dissolve Maleic Anhydride in Diethyl Ether A2 2. Add 2-Methylaniline Solution Dropwise A1->A2 A3 3. Stir at Room Temp for 1 hour A2->A3 A4 4. Filter Precipitate A3->A4 A5 5. Wash with Cold Ether & Dry Under Vacuum A4->A5 B1 6. Combine Maleamic Acid, Acetic Anhydride, & NaOAc A5->B1 Dried Intermediate B2 7. Heat at 100°C for 45-60 min B1->B2 B3 8. Cool and Pour into Ice Water B2->B3 B4 9. Filter Precipitated Product B3->B4 B5 10. Wash with Water & Dry B4->B5 C1 11. Purify via Flash Chromatography B5->C1 Crude Product C2 12. Characterize Product (NMR, MS) C1->C2

Caption: Step-by-step experimental workflow for the synthesis and purification.

Part A: Synthesis of N-(2-methylphenyl)maleamic acid

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve maleic anhydride (3.92 g, 40 mmol) in 100 mL of anhydrous diethyl ether. Stir until all solids have dissolved.

  • Amine Addition: In a separate beaker, prepare a solution of 2-methylaniline (4.25 mL, 40 mmol) in 20 mL of anhydrous diethyl ether. Transfer this solution to a dropping funnel.

  • Reaction: Add the 2-methylaniline solution dropwise to the stirring maleic anhydride solution over 15-20 minutes. The reaction is exothermic, and a thick white precipitate will form.[1]

  • Completion: After the addition is complete, allow the suspension to stir at room temperature for an additional hour to ensure the reaction goes to completion.

  • Isolation: Cool the flask in an ice bath for 15 minutes. Collect the white precipitate by suction filtration using a Büchner funnel. Wash the solid product twice with 25 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the resulting white solid, N-(2-methylphenyl)maleamic acid, under vacuum. The yield should be nearly quantitative.

Part B: Synthesis of this compound

  • Setup: In a 250 mL round-bottom flask, combine the dried N-(2-methylphenyl)maleamic acid from Part A, anhydrous sodium acetate (2.62 g, 32 mmol), and acetic anhydride (28 mL).

  • Reaction: Equip the flask with a reflux condenser and a magnetic stir bar. Heat the mixture in an oil bath to 100 °C with stirring.[3] The solids will dissolve, and the solution will turn yellow/orange. Maintain this temperature for 45-60 minutes.

  • Precipitation: Remove the flask from the heat and allow it to cool to near room temperature. In a fume hood, carefully pour the reaction mixture into a beaker containing 400 mL of ice water while stirring vigorously. A yellow solid will precipitate.

  • Isolation: Stir the suspension for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride. Collect the crude product by suction filtration.

  • Washing: Wash the solid thoroughly with several portions of cold water until the filtrate is neutral to pH paper. Allow the product to air-dry on the filter funnel.

Purification

The crude product can be purified by either flash chromatography or recrystallization. Chromatography is often preferred for achieving high purity.

  • Flash Column Chromatography:

    • Adsorbent: Silica gel (230-400 mesh).

    • Eluent: A hexane/ethyl acetate gradient. A common starting point is a 6:1 (v/v) mixture of hexane and ethyl acetate.[8]

    • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent mixture. Load it onto the silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product. Remove the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization:

    • The crude solid can be recrystallized from an ethanol/water mixture or cyclohexane to yield a beige or yellow crystalline solid.[1][4]

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

Property Expected Result
Appearance Transparent liquid, or beige/pale yellow crystalline solid.[4][8]
Yield ~78% (after chromatography).[8]
Melting Point 47-48 °C.[4]
¹H NMR (500 MHz, CDCl₃)δ (ppm): 7.35-7.27 (m, 3H, Ar-H), 7.11 (d, 1H, Ar-H), 6.85 (s, 2H, HC=CH), 2.16 (s, 3H, CH₃).[8]
¹³C NMR (125 MHz, CDCl₃)δ (ppm): 169.5 (C=O), 136.5, 134.4, 131.2, 130.1, 129.4, 128.7, 126.9 (Ar-C & C=C), 17.8 (CH₃).[8]
GC-MS m/z: 187 (M⁺).[8]

Safety & Handling Precautions

All experimental work must be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

  • Maleic Anhydride: Highly corrosive and a potent respiratory sensitizer. Causes severe skin burns and eye damage.[9][10] Avoid inhalation of dust.[11][12] It is hygroscopic and will react with moisture.[11]

  • 2-Methylaniline (o-Toluidine): Toxic upon inhalation, ingestion, and skin contact. It is a suspected human carcinogen. Handle with extreme caution and use secondary containment.

  • Acetic Anhydride: Corrosive, flammable, and a lachrymator (causes tearing). Reacts vigorously with water, releasing heat and acetic acid. Handle with care.

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in appropriately labeled containers according to local and institutional regulations.[9][13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low yield of maleamic acid (Part A) Incomplete reaction. Moisture in starting materials or solvent.Ensure anhydrous conditions. Extend reaction time to 2 hours. Confirm purity of starting amine.
Oily or sticky product in Part A Presence of unreacted starting materials.Ensure thorough washing of the precipitate with cold diethyl ether.
Low yield of final imide (Part B) Incomplete cyclodehydration. Product loss during workup.Increase heating time to 75 minutes. Ensure the reaction mixture is poured into vigorously stirred ice water for rapid precipitation.
Dark, tarry product after heating Overheating or extended reaction time causing polymerization/decomposition.Carefully control the reaction temperature at 100 °C. Do not exceed the recommended reaction time.
Product is difficult to purify Presence of N-(2-methylphenyl)iso-maleimide or other side products.Ensure the cyclization conditions (acetic anhydride/sodium acetate) are followed precisely. Use flash chromatography for purification, as it can separate isomers more effectively than recrystallization.

References

Application Notes & Protocols: Leveraging 1-(2-Methylphenyl)pyrrole-2,5-dione in Click Chemistry for Bioconjugation and Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Canonical Click Reaction

The philosophy of "click chemistry," first conceptualized by K. B. Sharpless, champions reactions that are modular, high-yielding, and generate only inoffensive byproducts, allowing for the rapid and reliable construction of complex molecular architectures.[1][2] While the copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example, the "click" toolbox is expansive and includes other exceptionally robust transformations.[2][3] Among these, reactions involving the maleimide moiety stand out for their utility, particularly in the realm of life sciences and materials.

This guide focuses on 1-(2-methylphenyl)pyrrole-2,5-dione , also known as N-(o-tolyl)maleimide. This specific aryl-substituted maleimide serves as a powerful and versatile building block. The electron-deficient double bond of its pyrrole-2,5-dione core is primed for highly selective reactions, making it an indispensable tool for researchers. We will explore its two primary modes of "click" reactivity: the Thiol-Maleimide Michael Addition, a cornerstone of bioconjugation, and the Furan-Maleimide Diels-Alder reaction, a versatile tool for creating both stable and thermally-reversible linkages. These application notes will provide not only detailed protocols but also the underlying chemical principles, empowering researchers in drug development, diagnostics, and advanced materials to implement these techniques with confidence and precision.

Section 1: The Thiol-Maleimide Michael Addition — A Cornerstone of Bioconjugation

The conjugation of maleimides to thiol-containing molecules is one of the most reliable and widely adopted strategies for creating stable bioconjugates.[4] This reaction's efficiency and high chemoselectivity under physiological conditions make it ideal for site-specifically labeling proteins, peptides, and oligonucleotides.[3][4]

Mechanism Deep Dive: The Michael Addition

The core of this reaction is a Michael addition, a nucleophilic addition to an α,β-unsaturated carbonyl compound.[5] In this case, a thiol group (-SH), typically from a cysteine residue in a protein, acts as the nucleophile.[] The reaction proceeds as follows:

  • Thiolate Formation: Under mildly acidic to neutral pH (6.5-7.5), a fraction of the thiol exists as the more nucleophilic thiolate anion (-S⁻).[5]

  • Nucleophilic Attack: The thiolate anion attacks one of the carbon atoms of the electron-deficient double bond in the this compound ring.[5][]

  • Bond Formation: This attack results in the formation of a stable, covalent thioether bond, specifically a thiosuccinimide linkage, effectively "clicking" the two molecules together.[5]

This reaction is considered a "click" reaction because it is highly efficient, proceeds rapidly under mild, aqueous conditions, and is extremely selective.[3][7]

Caption: Mechanism of the Thiol-Maleimide Michael Addition.

Causality Behind Critical Experimental Parameters

Understanding the "why" behind each parameter is crucial for optimizing the conjugation and ensuring reproducibility.

  • pH (Optimal Range: 6.5 - 7.5): This is the most critical parameter.[5]

    • Expertise: Below pH 6.5, the concentration of the reactive thiolate anion is low, significantly slowing the reaction rate.[5] Above pH 7.5, two competing side reactions become prominent: the hydrolysis of the maleimide ring, which renders it unreactive, and the increased reactivity of other nucleophiles like lysine amines, which reduces selectivity.[5] The 6.5-7.5 range provides the perfect balance for rapid, thiol-specific conjugation. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4][5]

  • Temperature (4°C to 25°C):

    • Expertise: The reaction proceeds efficiently at room temperature (20-25°C), often completing within 1-2 hours.[5] For sensitive biomolecules or to minimize degradation over longer reaction times, performing the conjugation overnight at 4°C is a reliable strategy.[5]

  • Reducing Agents (e.g., TCEP, DTT):

    • Expertise: In proteins, cysteine residues often form disulfide bridges (-S-S-) which are unreactive towards maleimides.[8] A mild reducing agent is required to cleave these bonds and regenerate the free thiols (-SH) needed for conjugation. Tris(2-carboxyethyl)phosphine (TCEP) is often preferred as it is odorless, stable, and does not contain a thiol itself, thus avoiding competition with the target molecule.[8]

  • Solvents:

    • Expertise: The reaction is typically performed in aqueous buffers (e.g., PBS, HEPES) to maintain the biomolecule's native conformation.[8] For poorly soluble maleimide reagents, a small amount of an organic co-solvent like DMSO or DMF is often used to create a stock solution before adding it to the aqueous reaction mixture.[8]

Potential Side Reactions and Self-Validation

A trustworthy protocol anticipates and mitigates potential issues.

  • Maleimide Hydrolysis: The maleimide ring can open upon reaction with water, especially at pH > 8.0.

    • Mitigation: Strictly maintain the pH between 6.5 and 7.5. Prepare maleimide stock solutions immediately before use and avoid prolonged storage in aqueous buffers.

  • Thioether Bond Instability: The formed thiosuccinimide linkage can undergo a retro-Michael reaction, leading to dissociation of the conjugate.

    • Insight: Conjugates formed with aryl-maleimides, such as this compound, are generally more stable than those from aliphatic maleimides.[9] A subsequent hydrolysis step can open the succinimide ring to form a highly stable succinamic acid thioether, effectively locking the conjugate and preventing reversal.[9]

  • Thiazine Rearrangement: A specific side reaction can occur if the maleimide reacts with an unprotected N-terminal cysteine, leading to a rearrangement that forms a six-membered thiazine ring.[3]

    • Mitigation: This is a known issue that can complicate purification and characterization.[3] If N-terminal conjugation is desired, careful analytical monitoring (e.g., LC-MS) is required to identify and separate potential isomers.

Protocol 1: Site-Specific Protein Labeling via Thiol-Maleimide Conjugation

This protocol describes the labeling of a model protein containing accessible cysteine residues (e.g., Bovine Serum Albumin, BSA) with this compound.

Objective: To covalently attach the N-(o-tolyl)maleimide moiety to a protein for applications such as linker attachment in Antibody-Drug Conjugates (ADCs) or surface immobilization.[4][5]

Materials:

  • Cysteine-containing protein (e.g., BSA)

  • This compound

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PD-10 desalting columns or similar size-exclusion chromatography system

  • Protein concentration assay kit (e.g., BCA)

  • SDS-PAGE analysis materials

Experimental Workflow

Caption: Workflow for site-specific protein labeling.

Step-by-Step Methodology:

  • Protein Preparation: a. Prepare a solution of the protein in degassed PBS buffer (pH 7.2) at a concentration of 1-10 mg/mL.[8] b. Rationale: Degassing the buffer helps prevent re-oxidation of thiols to disulfides by atmospheric oxygen.

  • Disulfide Bond Reduction (if necessary): a. Prepare a fresh 10 mM stock solution of TCEP in degassed buffer. b. Add TCEP to the protein solution to a final molar excess of 10-50 fold over the protein. c. Incubate for 20-30 minutes at room temperature.[8] d. Rationale: This step ensures that cysteine residues are available as free thiols for reaction. If the protein's thiols are already known to be free, this step can be omitted.

  • Maleimide Reagent Preparation: a. Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution. b. Rationale: Preparing this solution fresh minimizes hydrolysis of the maleimide. DMSO is an effective solvent for many organic molecules and is miscible with the aqueous buffer.[8]

  • Conjugation Reaction: a. Add the maleimide-DMSO stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the maleimide reagent over the protein. b. Gently mix and incubate the reaction for 2 hours at room temperature or overnight at 4°C. c. Rationale: A molar excess of the maleimide drives the reaction to completion. The choice of incubation time and temperature depends on the protein's stability.

  • Purification: a. Equilibrate a PD-10 desalting column with PBS buffer according to the manufacturer's instructions. b. Apply the reaction mixture to the column to separate the labeled protein (which elutes first) from the unreacted, low-molecular-weight maleimide reagent. c. Collect the protein-containing fractions.

  • Characterization and Validation: a. Protein Concentration: Determine the concentration of the purified conjugate using a BCA assay. b. SDS-PAGE Analysis: Compare the labeled protein to the unlabeled starting material. A successful conjugation may result in a slight increase in molecular weight, though often not resolvable by standard SDS-PAGE. It primarily serves as a purity check. c. Mass Spectrometry (MALDI-TOF or ESI-MS): This is the definitive validation method. The mass of the conjugate should equal the mass of the protein plus the mass of the added this compound moiety for each successful conjugation event.

Troubleshooting:

  • Low Labeling Efficiency: Increase the molar excess of the maleimide, extend the reaction time, or ensure the reduction step was efficient by using a thiol quantification assay (e.g., Ellman's reagent) before conjugation.

  • Protein Precipitation: Reduce the amount of organic co-solvent (DMSO) or perform the reaction at a lower protein concentration.

Section 2: The Diels-Alder Reaction — A Tool for Stable Linkage and Reversible Conjugation

While the thiol-maleimide reaction is dominant in bioconjugation, the maleimide moiety possesses a second powerful "click" reactivity as a dienophile in the Diels-Alder reaction.[10][11] This [4+2] cycloaddition, typically with a furan derivative as the diene, provides an alternative route for conjugation with distinct advantages.

Mechanism Deep Dive: The [4+2] Cycloaddition

The furan-maleimide Diels-Alder (fmDA) reaction involves the concerted interaction of the four π-electrons of the furan (the diene) and the two π-electrons of the maleimide's double bond (the dienophile) to form a six-membered ring, known as an oxanorbornene adduct.[11]

  • Key Features: This reaction is highly efficient, often proceeds without a catalyst, and forms a single major product.[11] The reaction is accelerated in water, making it suitable for biological applications.[12]

References

N-(o-tolyl)maleimide as a Michael Acceptor: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Utility of Covalent Modification in Drug Discovery and Bioconjugation

The targeted covalent modification of biomolecules is a cornerstone of modern chemical biology, enabling the development of highly specific therapeutics, advanced diagnostic probes, and functionalized biomaterials.[1] At the heart of many of these innovations lies the Michael addition reaction, a versatile and robust method for forming stable covalent bonds under physiological conditions.[1] Among the various Michael acceptors utilized, maleimides have emerged as exceptionally valuable reagents due to their high reactivity and selectivity towards thiol groups, particularly the sulfhydryl side chain of cysteine residues in proteins.[2][3] This guide provides an in-depth exploration of N-(o-tolyl)maleimide as a specific Michael acceptor, detailing its underlying chemical principles, potential applications, and comprehensive protocols for its use in research and development.

The thiol-maleimide reaction is considered a "click chemistry" reaction due to its efficiency and selectivity.[1][4] The reaction proceeds rapidly at neutral pH (6.5-7.5), where the thiol exists in equilibrium with the more nucleophilic thiolate anion, which readily attacks the electron-deficient double bond of the maleimide ring.[3][4] This results in the formation of a stable succinimidyl thioether linkage.[1] The utility of this reaction is exemplified by its use in several FDA-approved antibody-drug conjugates (ADCs), such as brentuximab vedotin and trastuzumab emtansine, where maleimide chemistry is employed to link potent cytotoxic drugs to tumor-targeting antibodies.[2][5]

This document will delve into the specific characteristics of N-(o-tolyl)maleimide, offering insights into how the electronic and steric properties of the ortho-tolyl substituent may influence its reactivity and the stability of its conjugates. We will also provide detailed experimental protocols for its synthesis and application in bioconjugation, equipping researchers with the knowledge to effectively harness this reagent in their work.

The Chemistry of N-(o-tolyl)maleimide as a Michael Acceptor

Reaction Mechanism and Kinetics

The reaction of N-(o-tolyl)maleimide with a thiol-containing molecule proceeds through the well-established Michael addition mechanism. The key steps are outlined below:

  • Thiol Deprotonation: In a buffered solution at or near neutral pH, a fraction of the thiol groups (-SH) will be deprotonated to the more reactive thiolate anion (-S⁻). The optimal pH range for this reaction is typically between 6.5 and 7.5, which balances the need for a sufficient concentration of the nucleophilic thiolate with the desire to minimize side reactions, such as reaction with amines at higher pH.[3][4]

  • Nucleophilic Attack: The thiolate anion acts as a potent nucleophile and attacks one of the carbons of the electron-deficient C=C double bond in the maleimide ring.

  • Protonation: The resulting enolate intermediate is rapidly protonated by the solvent (e.g., water) to yield the final, stable thioether adduct.

The general mechanism is depicted in the following diagram:

Caption: General mechanism of the thiol-maleimide Michael addition reaction.

The kinetics of the thiol-maleimide reaction are generally fast, often reaching completion within minutes to a few hours at room temperature.[6][7] The rate of the reaction is influenced by several factors, including pH, temperature, solvent, and the specific structures of the thiol and maleimide.

Influence of the ortho-Tolyl Substituent
  • Electronic Effects: The tolyl group is an aryl substituent, which is generally electron-withdrawing compared to alkyl groups. This can increase the electrophilicity of the maleimide double bond, potentially leading to a faster reaction rate.

  • Steric Effects: The methyl group in the ortho position of the tolyl ring introduces steric hindrance around the maleimide core. This could potentially slow down the rate of nucleophilic attack by a bulky thiol. The degree of this steric effect will depend on the size and structure of the reacting thiol.

Stability of the N-(o-tolyl)maleimide-Thiol Adduct

A critical consideration in the use of maleimide chemistry is the stability of the resulting succinimide thioether bond. It has been shown that this linkage can undergo a retro-Michael reaction, particularly in the presence of other thiols, leading to cleavage of the conjugate.[8][9][10] This can be a significant issue in biological systems where high concentrations of endogenous thiols, such as glutathione, are present.[10]

Strategies to improve the stability of the maleimide-thiol adduct include:

  • Hydrolysis of the Succinimide Ring: The succinimide ring of the adduct can be hydrolyzed to form a stable succinamic acid thioether.[5][8] This ring-opened product is no longer susceptible to the retro-Michael reaction. The rate of this hydrolysis is dependent on the N-substituent, with electron-withdrawing groups accelerating the process.[5] N-aryl substituted maleimides, like N-(o-tolyl)maleimide, are expected to have faster hydrolysis rates compared to N-alkyl maleimides.[10]

  • Transcyclization: For conjugates formed with N-terminal cysteines, a transcyclization reaction can occur where the N-terminal amine attacks the succinimide carbonyl, forming a more stable six-membered thiazine ring.[11]

The stability of the conjugate should be carefully evaluated for any given application, particularly for in vivo studies.

Applications of N-(o-tolyl)maleimide

Given its properties as a thiol-reactive Michael acceptor, N-(o-tolyl)maleimide is well-suited for a variety of applications in research and drug development.

Covalent Inhibitor Development

Targeted covalent inhibitors (TCIs) are an important class of drugs that form a covalent bond with their protein target, leading to potent and sustained inhibition.[12][13] Maleimides can be incorporated into small molecule scaffolds as "warheads" to target non-catalytic cysteine residues in or near the active site of a protein. The specific reactivity profile of N-(o-tolyl)maleimide could be leveraged to fine-tune the binding kinetics and selectivity of a covalent inhibitor.

Bioconjugation and Protein Labeling

N-(o-tolyl)maleimide can be used to conjugate a wide range of molecules to proteins and peptides containing cysteine residues.[2] This includes:

  • Antibody-Drug Conjugates (ADCs): Attaching cytotoxic drugs to antibodies for targeted cancer therapy.[11][14]

  • PEGylation: Modifying proteins with polyethylene glycol (PEG) to improve their pharmacokinetic properties.

  • Fluorescent Labeling: Attaching fluorescent dyes for use in imaging and bioanalytical assays.

  • Surface Immobilization: Attaching proteins to surfaces for applications in biosensors and diagnostics.

Experimental Protocols

The following protocols provide a general framework for the synthesis of N-(o-tolyl)maleimide and its use in a typical bioconjugation reaction. Researchers should optimize these protocols for their specific application.

Protocol 1: Synthesis of N-(o-tolyl)maleimide

This protocol is a two-step procedure involving the formation of a maleamic acid intermediate, followed by cyclization.

Materials:

  • Maleic anhydride

  • o-Toluidine

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

  • Diethyl ether (anhydrous)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round bottom flasks

  • Separatory funnel

  • Filtration apparatus

Procedure:

Step 1: Formation of N-(o-tolyl)maleamic acid

  • Dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether in a round bottom flask equipped with a magnetic stir bar.

  • In a separate flask, dissolve o-toluidine (1.0 eq) in anhydrous diethyl ether.

  • Slowly add the o-toluidine solution to the maleic anhydride solution at room temperature with vigorous stirring.

  • A precipitate of N-(o-tolyl)maleamic acid should form. Continue stirring for 1-2 hours.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the solid product under vacuum.

Step 2: Cyclization to N-(o-tolyl)maleimide

  • Suspend the N-(o-tolyl)maleamic acid (1.0 eq) and anhydrous sodium acetate (0.3 eq) in glacial acetic acid.

  • Heat the mixture to 80-90 °C with stirring for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water.

  • Extract the aqueous mixture with dichloromethane (3 x volumes).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography.

G cluster_0 Synthesis of N-(o-tolyl)maleimide start Maleic Anhydride + o-Toluidine step1 Step 1: Amidation (Diethyl Ether, RT) intermediate N-(o-tolyl)maleamic acid step2 Step 2: Cyclization (Acetic Acid, NaOAc, Heat) product N-(o-tolyl)maleimide step1->intermediate step2->product

Caption: Workflow for the synthesis of N-(o-tolyl)maleimide.

Protocol 2: Conjugation of N-(o-tolyl)maleimide to a Thiol-Containing Protein

This protocol describes a general procedure for labeling a protein with N-(o-tolyl)maleimide. The molar ratio of maleimide to protein should be optimized for each specific application.

Materials:

  • Thiol-containing protein (e.g., antibody, enzyme)

  • N-(o-tolyl)maleimide

  • Degassed conjugation buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[12][15]

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Tris(2-carboxyethyl)phosphine (TCEP) (optional, for disulfide bond reduction)

  • Purification system (e.g., size-exclusion chromatography/gel filtration, dialysis, or HPLC)[12]

  • Inert gas (e.g., argon or nitrogen)

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the degassed conjugation buffer to a concentration of 1-10 mg/mL.[12][15]

  • (Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, they must be reduced to free thiols. Add a 10-100 fold molar excess of TCEP to the protein solution.[12] Flush the reaction vial with an inert gas, seal it, and incubate for 20-60 minutes at room temperature.[12]

  • Prepare the N-(o-tolyl)maleimide Solution: Prepare a stock solution of N-(o-tolyl)maleimide (e.g., 10 mM) in anhydrous DMSO or DMF.[15]

  • Conjugation Reaction: Add the desired molar excess of the N-(o-tolyl)maleimide stock solution to the protein solution while gently stirring. A typical starting point is a 10-20 fold molar excess of maleimide to protein.

  • Flush the reaction vial with an inert gas, seal it, and incubate for 2 hours at room temperature or overnight at 4°C.[12] If the conjugate is light-sensitive, protect the reaction from light.

  • Purification: Purify the resulting conjugate using a suitable method to remove excess, unreacted N-(o-tolyl)maleimide and reducing agent (if used).[12][15] Size-exclusion chromatography is a common and effective method.

  • Characterization: Characterize the conjugate to determine the degree of labeling (e.g., using mass spectrometry or UV-Vis spectroscopy).

G cluster_0 Protein Conjugation Workflow prep_protein Prepare Protein Solution (1-10 mg/mL in buffer pH 7.0-7.5) reduce Optional: Reduce Disulfides (TCEP, RT, 20-60 min) prep_protein->reduce conjugate Conjugation Reaction (Add maleimide to protein, RT 2h or 4°C overnight) reduce->conjugate prep_maleimide Prepare N-(o-tolyl)maleimide (10 mM in DMSO/DMF) prep_maleimide->conjugate purify Purify Conjugate (e.g., Size-Exclusion Chromatography) conjugate->purify characterize Characterize Conjugate (e.g., Mass Spectrometry) purify->characterize

Caption: Step-by-step workflow for protein conjugation with N-(o-tolyl)maleimide.

Quantitative Data Summary

ParameterTypical Range/ValueReference
Optimal pH for Conjugation 6.5 - 7.5[3][4]
Protein Concentration 1 - 10 mg/mL[12][15]
Maleimide:Protein Molar Ratio 10:1 - 20:1
TCEP Molar Excess (for reduction) 10 - 100 fold[12]
Reaction Time 2 hours (RT) to overnight (4°C)[12]

Conclusion and Future Perspectives

N-(o-tolyl)maleimide is a valuable reagent for the covalent modification of thiol-containing biomolecules. Its properties as a Michael acceptor, influenced by the electronic and steric nature of the ortho-tolyl group, make it a potentially useful tool for fine-tuning the reactivity and stability of bioconjugates and covalent inhibitors. While further studies are needed to fully characterize the specific kinetics and stability of N-(o-tolyl)maleimide adducts, the general principles and protocols outlined in this guide provide a solid foundation for its application in research. As the demand for more sophisticated and precisely engineered biomolecules continues to grow, the strategic use of tailored Michael acceptors like N-(o-tolyl)maleimide will undoubtedly play an important role in advancing the fields of drug discovery and chemical biology.

References

Application Notes & Protocols: 1-(2-Methylphenyl)pyrrole-2,5-dione in Covalent Drug Design and Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

1-(2-Methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide, is a versatile chemical entity of significant interest in modern drug discovery and development. Its core structure features an N-aryl substituted maleimide, a highly valuable functional group that acts as a Michael acceptor. This reactivity allows for the formation of stable, covalent bonds with nucleophiles, most notably the thiol group of cysteine residues within proteins.

While the broader class of maleimides has been a staple in bioconjugation for decades, the specific substitution pattern of this compound offers distinct advantages. Research has demonstrated that N-aryl maleimides, compared to their N-alkyl counterparts, form significantly more stable adducts with thiols.[1] This enhanced stability is critical for applications such as the development of next-generation Antibody-Drug Conjugates (ADCs) with reduced premature drug shedding in circulation. Furthermore, the pyrrole-2,5-dione scaffold itself is present in a wide array of pharmacologically active agents, exhibiting anti-inflammatory, anti-tumor, and cholesterol-lowering properties.[2][3][4][5]

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides an in-depth look at the core mechanism, key applications, and detailed experimental protocols for leveraging this compound as a covalent warhead in targeted inhibitors and as a stable linker in bioconjugation strategies.

Section 1: Physicochemical Properties & Synthesis

The foundational step in utilizing any chemical tool is understanding its basic properties and ensuring its availability through reliable synthesis.

PropertyValue
IUPAC Name 1-(2-methylphenyl)-1H-pyrrole-2,5-dione
Synonyms N-(o-tolyl)maleimide, N-(2-methylphenyl)maleimide
CAS Number 1631-28-3
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in DMF, DMSO, Acetone, Chloroform
Protocol 1: Synthesis of this compound

This two-step protocol is a standard and efficient method for preparing N-aryl maleimides.[6] The first step involves the acylation of o-toluidine with maleic anhydride to form the intermediate maleamic acid. The second step is a dehydrative cyclization to yield the final product.

Step 1: Synthesis of (2Z)-4-oxo-4-[(2-methylphenyl)amino]but-2-enoic acid (Maleamic Acid Intermediate)

  • Reagents & Materials:

    • Maleic anhydride (1.0 eq)

    • o-Toluidine (1.0 eq)

    • Diethyl ether or Acetone (anhydrous)

    • Magnetic stirrer, Round-bottom flask, Ice bath

  • Procedure:

    • Dissolve maleic anhydride in a minimal amount of anhydrous diethyl ether in a round-bottom flask.

    • Cool the solution in an ice bath with stirring.

    • Slowly add a solution of o-toluidine in diethyl ether dropwise to the cooled maleic anhydride solution.

    • A precipitate will form immediately. Continue stirring at 0-5°C for 1-2 hours.

    • Allow the reaction to warm to room temperature and stir for an additional 2 hours.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid with cold diethyl ether to remove any unreacted starting materials.

    • Dry the resulting white solid (the maleamic acid intermediate) under vacuum. The product is typically used in the next step without further purification.

Step 2: Cyclization to this compound

  • Reagents & Materials:

    • Maleamic acid intermediate from Step 1 (1.0 eq)

    • Sodium acetate (anhydrous, 0.2-0.5 eq)

    • Acetic anhydride

    • Heating mantle, Condenser, Magnetic stirrer

  • Procedure:

    • Suspend the maleamic acid intermediate and anhydrous sodium acetate in acetic anhydride in a round-bottom flask equipped with a condenser.

    • Heat the mixture to 80-100°C with vigorous stirring for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate).

    • Once the reaction is complete, cool the mixture to room temperature and pour it slowly into a beaker of ice water with stirring.

    • The product will precipitate out of the aqueous solution. Stir for 30-60 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with water, followed by a cold, dilute sodium bicarbonate solution, and finally with water again until the filtrate is neutral.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or isopropanol) to yield pure this compound.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and mass spectrometry.

Section 2: Core Mechanism of Action - Covalent Thiol Modification

The utility of this compound in drug design is dominated by its reaction with cysteine residues. This occurs via a chemoselective Michael addition, where the thiol group of cysteine acts as a nucleophile, attacking one of the electrophilic carbons of the maleimide double bond.

Caption: Covalent modification via Michael addition.

The Critical Role of the N-Aryl Group in Adduct Stabilization

While the initial Michael addition is common to all maleimides, the resulting thiosuccinimide adduct can be unstable, particularly with N-alkyl maleimides. This adduct can undergo a retro-Michael reaction, leading to the release of the conjugated drug or inhibitor. N-aryl substitution significantly mitigates this issue. The electron-withdrawing nature of the aryl ring accelerates the hydrolysis of the thiosuccinimide ring to form a stable, ring-opened thio-succinamic acid.[1][6] This hydrolyzed product is no longer susceptible to the retro-Michael reaction, effectively locking the conjugate in place and ensuring its long-term stability.

Stability_Pathway cluster_n_alkyl N-Alkyl Maleimide Pathway cluster_n_aryl N-Aryl Maleimide Pathway (e.g., this compound) start Thiol + Maleimide adduct Thiosuccinimide Adduct (Reversible Intermediate) start->adduct Michael Addition retro_alkyl Drug Deconjugation (Retro-Michael Reaction) adduct->retro_alkyl Favored for N-Alkyl hydrolysis_alkyl Slow Hydrolysis (Minor Pathway) adduct->hydrolysis_alkyl hydrolysis_aryl Fast Hydrolysis (Major Pathway) adduct->hydrolysis_aryl Favored for N-Aryl stable_adduct Stable Ring-Opened Adduct (Irreversible) hydrolysis_aryl->stable_adduct

Caption: Enhanced stability of N-aryl maleimide conjugates.

Section 3: Applications in Drug Design

Covalent Enzyme Inhibition

Targeted covalent inhibitors offer advantages of increased biochemical efficiency, prolonged duration of action, and high potency. This compound can be incorporated into a larger molecule designed to first bind non-covalently to a target's active site. If a cysteine residue is suitably positioned nearby, the maleimide "warhead" can then form an irreversible covalent bond, permanently inactivating the enzyme. This strategy has been successfully applied to various enzyme classes, particularly kinases.[7]

Protocol 2: In Vitro Kinase Inhibition Assay (Covalent Mode)

This protocol is designed to assess the time-dependent, covalent inhibition of a cysteine-containing kinase.

  • Reagents & Materials:

    • Target Kinase (with accessible cysteine)

    • Kinase substrate (peptide or protein)

    • ¹P-ATP or fluorescence-based ATP analog (e.g., ADP-Glo™)

    • This compound (test inhibitor)

    • Staurosporine or other relevant non-covalent inhibitor (positive control)

    • DMSO (for compound dilution)

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT - omit DTT for covalent reaction ).

    • 96-well or 384-well assay plates.

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration is 10 mM.

    • Pre-incubation (Crucial for Covalent Inhibition):

      • In an assay plate, add the target kinase diluted in kinase buffer (DTT-free).

      • Add the test inhibitor at various concentrations. Include a DMSO-only control.

      • Incubate this mixture for different time points (e.g., 0, 15, 30, 60, 120 minutes) at room temperature. This pre-incubation allows the covalent reaction to occur before the substrate is introduced.

    • Kinase Reaction Initiation:

      • After each pre-incubation period, initiate the kinase reaction by adding a mixture of the kinase substrate and ATP. The final ATP concentration should be at or near its Km for the enzyme.

    • Reaction & Termination:

      • Allow the kinase reaction to proceed for a set time (e.g., 60 minutes) at 30°C. Ensure this time is within the linear range of the enzyme reaction.

      • Terminate the reaction according to the detection method manufacturer's instructions (e.g., by adding a stop solution).

    • Signal Detection: Measure the kinase activity (e.g., luminescence, fluorescence, or radioactivity).

    • Data Analysis:

      • Calculate the percent inhibition for each concentration relative to the DMSO control.

      • Plot percent inhibition versus inhibitor concentration for each pre-incubation time point.

      • A leftward shift in the IC₅₀ curve with increasing pre-incubation time is a hallmark of time-dependent, irreversible inhibition.

Bioconjugation for Antibody-Drug Conjugates (ADCs)

ADCs are a powerful class of therapeutics that use an antibody to deliver a potent cytotoxic payload specifically to cancer cells. The stability of the linker connecting the drug to the antibody is paramount. The enhanced stability of adducts formed by this compound makes it an excellent choice for this application.[1]

Protocol 3: Small-Scale Antibody Conjugation

This protocol describes a general method for conjugating a maleimide-functionalized payload to an antibody via its interchain cysteine residues.

  • Reagents & Materials:

    • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

    • Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP)

    • Payload functionalized with a this compound linker

    • Quenching reagent: N-acetyl-L-cysteine

    • Purification system: Size-exclusion chromatography (SEC) or dialysis

    • Conjugation buffer: PBS with 5 mM EDTA, pH 7.4

  • Procedure:

    • Antibody Reduction:

      • Start with the mAb at a concentration of 5-10 mg/mL.

      • Add a 2.5- to 3.0-fold molar excess of TCEP to the mAb solution.

      • Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds, exposing free thiol groups.

    • Conjugation:

      • Dissolve the maleimide-payload in a co-solvent like DMSO.

      • Add a 5- to 10-fold molar excess of the maleimide-payload to the reduced mAb solution.

      • Incubate at room temperature for 1-2 hours, protected from light.

    • Quenching:

      • Add a 2-fold molar excess of N-acetyl-L-cysteine (relative to the maleimide-payload added) to quench any unreacted maleimide groups. Incubate for 20 minutes.

    • Purification:

      • Remove the unreacted payload, quenching reagent, and other small molecules by purifying the ADC.

      • Size-exclusion chromatography (SEC) is the preferred method for obtaining a highly pure ADC. Alternatively, use dialysis or buffer exchange columns.

    • Characterization:

      • Determine the final protein concentration (e.g., by A280 measurement).

      • Calculate the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC) or mass spectrometry.

      • Assess the level of aggregation using SEC.

Section 4: Essential Characterization and Validation Protocols

Protocol 4: Thiol Reactivity and Adduct Stability Assay

This HPLC-based assay quantifies the reactivity of the maleimide and the stability of its adduct with a model thiol, such as glutathione (GSH) or N-acetyl-L-cysteine.

  • Reagents & Materials:

    • This compound

    • Model thiol (e.g., GSH)

    • Phosphate buffer (100 mM, pH 7.4)

    • Acetonitrile (ACN) and Trifluoroacetic Acid (TFA) for mobile phase

    • Reversed-phase HPLC system with a C18 column and UV detector (e.g., monitoring at 254 nm).

  • Procedure:

    • Reactivity Assay:

      • Prepare a 1 mM solution of the maleimide in ACN and a 1.1 mM solution of GSH in phosphate buffer.

      • Initiate the reaction by mixing equal volumes.

      • Immediately inject a sample (t=0) onto the HPLC and run a gradient method (e.g., 5-95% ACN/water with 0.1% TFA over 15 minutes).

      • Inject samples at subsequent time points (e.g., 1, 5, 15, 30 minutes).

      • Monitor the disappearance of the maleimide peak and the appearance of the adduct peak. Calculate the reaction half-life.

    • Stability Assay:

      • Allow the reaction from the reactivity assay to go to completion.

      • Isolate the adduct if necessary or use the reaction mixture.

      • Incubate the adduct solution at 37°C.

      • At various time points (e.g., 0, 1, 6, 24, 48 hours), inject a sample onto the HPLC.

      • Monitor the area of the adduct peak. A stable adduct will show minimal decrease in peak area over time.

Protocol 5: Cell-Based Cytotoxicity Assay (MTT Assay)

This is a standard colorimetric assay to measure the metabolic activity of cells and, by inference, their viability and proliferation, after exposure to the test compound.[5][8]

  • Reagents & Materials:

    • Cancer cell line of interest (e.g., MCF-7, MDA-MB-231)

    • Complete cell culture medium (e.g., DMEM + 10% FBS)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO or acidified isopropanol)

    • 96-well cell culture plates, Plate reader (570 nm).

  • Procedure:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

    • Compound Treatment: Add serial dilutions of this compound (or a conjugate thereof) to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubation: Incubate the plate for 48-72 hours in a humidified incubator at 37°C, 5% CO₂.

    • MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percent viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Protocol 6: Preliminary ADME-Tox Profiling

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial to avoid late-stage drug development failures.[9][10]

A. In Silico Analysis:

  • Recommendation: Use web-based tools like SwissADME or pkCSM to predict key properties based on the compound's structure.[11] These tools can provide valuable initial estimates.

ParameterDesired Range (General Guidance)Tool/Assay Recommendation
Lipophilicity (LogP) 1 - 4SwissADME, pkCSM
Aqueous Solubility > -4 (logS)SwissADME, pkCSM
Drug-Likeness No violations of Lipinski's Rule of 5SwissADME
Metabolic Stability t₁/₂ > 30 minIn Vitro HLM Assay
CYP Inhibition IC₅₀ > 10 µMIn Vitro CYP Assay
Cytotoxicity IC₅₀ > 10 µM (on non-target cells)In Vitro Cell Viability Assay

B. In Vitro Assays:

  • Metabolic Stability (Human Liver Microsomes - HLM):

    • Incubate the test compound (e.g., 1 µM) with HLM and NADPH (cofactor) at 37°C.

    • Take samples at different time points (0, 5, 15, 30, 60 min).

    • Quench the reaction with cold acetonitrile containing an internal standard.

    • Analyze the remaining parent compound concentration by LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance.

  • CYP450 Inhibition Assay:

    • Use commercially available kits for major isoforms (e.g., CYP3A4, 2D6, 2C9).

    • Incubate the test compound at various concentrations with recombinant CYP enzymes, a specific substrate, and NADPH.

    • Measure the formation of the substrate's metabolite via fluorescence or LC-MS/MS.

    • Determine the IC₅₀ value for the inhibition of each CYP isoform.[12]

Conclusion

This compound is more than just a simple chemical building block; it is a sophisticated tool for modern drug design. Its N-aryl maleimide core provides a reactive handle for creating potent and highly stable covalent inhibitors and bioconjugates. The enhanced stability of its adducts directly addresses a key challenge in the development of ADCs, paving the way for safer and more effective therapies.[1] By understanding its mechanism of action and employing the robust protocols outlined in this guide, researchers can effectively harness the power of this compound to advance their drug discovery programs, from initial hit validation to the creation of complex therapeutic constructs.

References

Application Note & Protocol: High-Throughput Screening for Targeted Covalent Inhibitors Using N-((2-Methylphenyl)maleimide)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pursuit of targeted covalent inhibitors has re-emerged as a powerful strategy in drug discovery, offering enhanced potency and prolonged pharmacodynamic effects.[1] This is achieved by forming a stable, covalent bond between an electrophilic compound and a specific nucleophilic amino acid residue on the target protein.[2] The maleimide functional group is a premier electrophilic "warhead" for this purpose, reacting with high specificity towards cysteine's thiol group under physiological conditions. This application note provides a comprehensive guide to utilizing N-((2-Methylphenyl)maleimide (CAS: 4067-01-0)[3] in high-throughput screening (HTS) campaigns to identify and characterize novel covalent inhibitors. We will detail the underlying chemical principles, provide a robust HTS protocol for a model cysteine-dependent enzyme, and outline the critical steps for hit validation and data analysis.

The Scientific Rationale: Maleimide Chemistry in Covalent Inhibition

The foundation of this screening approach lies in the specific and predictable reactivity of the maleimide moiety. Maleimides engage with sulfhydryl groups (thiols), such as those on cysteine residues, via a Michael addition reaction. This forms a stable, irreversible thioether bond.[4][5]

The reaction is highly dependent on pH. Within a pH range of 6.5 to 7.5, the reaction is exceptionally chemoselective for thiols.[4][5] At this pH, the thiol group exists in equilibrium with its more nucleophilic thiolate anion form, which rapidly attacks the electron-deficient double bond of the maleimide ring.[5][6] Below pH 6.5, the reaction slows considerably, while above pH 7.5, competing reactions with primary amines (like lysine) and hydrolysis of the maleimide ring can occur, reducing specificity.[5][6]

N-((2-Methylphenyl)maleimide is an exemplar of this class. The phenyl ring provides a scaffold for potential non-covalent interactions within a protein's binding pocket, while the methyl group can influence steric fit and reactivity. Screening this compound allows researchers to probe for proteins susceptible to covalent modification by this particular chemical entity.

Figure 1: Covalent modification of a protein cysteine residue.

Designing a High-Throughput Screen for Covalent Inhibitors

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries.[7][8][9] When screening for covalent inhibitors, the experimental design must account for their unique mechanism of action, which is often time-dependent. Unlike reversible inhibitors that reach equilibrium quickly, covalent inhibitors inactivate their target over time.

Our model HTS campaign will focus on identifying inhibitors of a hypothetical cysteine protease using a fluorescence-based readout.

Assay Principle:

  • Pre-incubation: The target cysteine protease is pre-incubated with library compounds (including N-((2-Methylphenyl)maleimide)). During this time, covalent inhibitors will react with and inactivate the enzyme.

  • Reaction Initiation: A fluorogenic substrate is added. This substrate is non-fluorescent until it is cleaved by an active enzyme, releasing a fluorescent molecule.

  • Signal Detection: The increase in fluorescence is monitored over time. Active covalent inhibitors will show a significantly reduced rate of fluorescence increase compared to controls.

Table 1: Key HTS Assay Parameters and Components

Parameter Recommended Specification Rationale
Microplate Format 384-well or 1536-well, low-volume, black Minimizes reagent usage and maximizes throughput. Black plates reduce background fluorescence and light scatter.
Assay Buffer 50 mM HEPES or PBS, pH 7.0-7.4, with 0.01% Triton X-100 or Tween-20 Maintains optimal pH for maleimide-thiol reaction selectivity.[4] Detergent prevents compound aggregation, a common source of false positives.[10]
Target Enzyme Cysteine Protease (e.g., Papain, a Cathepsin) Chosen for its well-characterized active site cysteine. Concentration should be in the low nanomolar range, optimized for a robust signal window.
Test Compound N-((2-Methylphenyl)maleimide) and other library compounds Typically screened at a final concentration of 1-20 µM.
Positive Control N-ethylmaleimide (NEM) or a known inhibitor Provides a reference for maximal inhibition and assesses assay performance.
Negative Control DMSO (vehicle) Represents 0% inhibition (100% enzyme activity).
Substrate Fluorogenic peptide substrate specific to the enzyme Concentration should be at or below its Michaelis-Menten constant (Km) to ensure sensitivity to inhibition.

| Plate Reader | Capable of kinetic fluorescence reads (e.g., Spectramax Paradigm, PHERAstar FSX)[11][12] | Allows for the measurement of reaction rates, which is crucial for identifying true inhibitors and avoiding artifacts. |

Detailed HTS Protocol: Cysteine Protease Inhibition Assay

3.1. Reagent Preparation

  • Assay Buffer: Prepare 50 mM HEPES, 150 mM NaCl, 5 mM DTT (for enzyme storage only), 1 mM EDTA, 0.01% (v/v) Triton X-100, pH 7.4. Crucially, prepare a second DTT-free version of this buffer for the final assay steps. Maleimides react with DTT, so it must be removed or diluted out before adding the compound.[4]

  • Enzyme Stock: Dilute the cysteine protease in DTT-containing Assay Buffer to a stable storage concentration. Immediately before use, dilute the enzyme to its final working concentration (e.g., 2X the final assay concentration) in DTT-free Assay Buffer .

  • Substrate Stock: Prepare a concentrated stock (e.g., 10 mM) of the fluorogenic peptide substrate in DMSO. Dilute to its working concentration (e.g., 2X final) in DTT-free Assay Buffer.

  • Compound Plates: Using an acoustic liquid handler (e.g., Labcyte Echo), dispense nanoliter volumes of library compounds, N-((2-Methylphenyl)maleimide), and controls into a 384-well assay plate. This includes N-ethylmaleimide for the positive control and DMSO for the negative control.

3.2. Automated Assay Workflow

This protocol assumes a final assay volume of 20 µL.

  • Enzyme Addition: Add 10 µL of the 2X enzyme solution to all wells of the compound-containing assay plate.

  • Pre-incubation: Mix the plate gently and incubate for 30-60 minutes at room temperature. This period is critical to allow for the time-dependent covalent reaction between the maleimide compounds and the enzyme's cysteine residue.

  • Reaction Initiation: Add 10 µL of the 2X substrate solution to all wells to start the enzymatic reaction. Mix the plate briefly.

  • Kinetic Read: Immediately transfer the plate to a fluorescence plate reader pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Read the fluorescence intensity of each well every 60 seconds for 20-30 minutes.

Data Analysis, Hit Identification, and Validation

A robust data analysis pipeline is essential for distinguishing true covalent hits from various artifacts.[13]

cluster_workflow HTS Data Analysis & Hit Validation Workflow cluster_validation Hit Validation Cascade raw_data 1. Raw Kinetic Data (Fluorescence vs. Time) rate_calc 2. Calculate Reaction Rates (Slope of linear phase) raw_data->rate_calc pct_inhibition 3. Calculate % Inhibition vs. DMSO Controls rate_calc->pct_inhibition primary_hits 4. Identify Primary Hits (% Inhibition > Threshold) pct_inhibition->primary_hits z_prime Assay Quality Control (Z'-factor > 0.5) z_prime->pct_inhibition dose_response 5. Dose-Response (IC₅₀) Confirm Potency primary_hits->dose_response covalency_assay 6. Covalency Confirmation (e.g., Jump Dilution, MS) dose_response->covalency_assay selectivity 7. Selectivity Profiling (vs. GSH, other proteins) covalency_assay->selectivity final_probes Validated Covalent Probes selectivity->final_probes

Figure 2: Workflow for HTS data analysis and hit validation.

4.1. Primary Data Analysis

  • Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the fluorescence versus time plot.

  • Calculate Percent Inhibition: Normalize the data using the high (Positive Control, NEM) and low (Negative Control, DMSO) controls: % Inhibition = 100 * (1 - (V_compound - V_pos) / (V_neg - V_pos))

  • Assess Assay Quality: Calculate the Z'-factor for each plate to ensure the data is robust. A Z' > 0.5 is generally considered excellent for HTS.

  • Identify Hits: Compounds exhibiting a percent inhibition above a defined threshold (e.g., >50% or >3 standard deviations from the mean of the DMSO controls) are classified as primary hits.

Table 2: Representative Primary HTS Data

Compound ID Description Reaction Rate (RFU/min) % Inhibition Hit? (Threshold >50%)
DMSO-1 Negative Control 1502 0% No
NEM-1 Positive Control 98 95% Yes
Lib-001 Library Compound 1450 3.7% No
Cmpd-A N-((2-Methylphenyl)maleimide) 455 74.5% Yes

| Lib-003 | Library Compound | 899 | 42.7% | No |

4.2. Hit Confirmation and Validation: The Path to Confidence

Primary screening is only the first step.[10][14] A rigorous validation cascade is mandatory to eliminate false positives and confirm the covalent mechanism.

Table 3: Essential Hit Validation Assays

Assay Purpose Expected Result for a True Covalent Inhibitor
Dose-Response Curve (IC₅₀) Determine compound potency. A sigmoidal curve demonstrating concentration-dependent inhibition. The IC₅₀ value will appear to decrease with longer pre-incubation times.
Jump Dilution / Washout Confirm irreversible binding. After pre-incubation and significant dilution (e.g., 100-fold), enzyme activity does not recover, unlike with a reversible inhibitor.
Intact Protein Mass Spectrometry (MS) Directly confirm covalent adduct formation.[2][15] A mass shift in the protein's molecular weight that precisely matches the molecular weight of the bound inhibitor (N-((2-Methylphenyl)maleimide: 187.19 g/mol ).[16]

| GSH Reactivity Assay | Assess general thiol reactivity and potential for off-target effects. | Moderate to low reactivity is desired. Highly reactive compounds may be promiscuous and non-specific. |

A particularly powerful method for hit confirmation is high-throughput mass spectrometry, which can rapidly analyze protein-inhibitor adduct formation across many samples.[15][17] This technique provides direct physical evidence of the covalent binding event.

Safety and Handling of Maleimides

N-((2-Methylphenyl)maleimide and related compounds are reactive electrophiles and must be handled with care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[18][19]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[18] Avoid contact with skin and eyes.[18]

  • Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[18]

  • Disposal: Dispose of contents and containers in accordance with local, regional, and national regulations at an approved waste disposal plant.[18][19] In case of a spill, evacuate the area and prevent dust formation.[18]

Conclusion

N-((2-Methylphenyl)maleimide serves as an excellent tool for exploring the landscape of covalent drug discovery. By combining the principles of thiol-reactive chemistry with the power of automated high-throughput screening, researchers can efficiently identify novel starting points for potent and selective covalent inhibitors. The key to success lies not only in a well-executed primary screen but in a rigorous, multi-faceted validation strategy that confirms potency, mechanism, and specificity. The workflows and protocols described herein provide a robust framework for initiating such discovery campaigns, ultimately accelerating the development of next-generation targeted therapies.

References

Application Notes & Protocols: 1-(2-methylphenyl)pyrrole-2,5-dione in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide, in polymer chemistry. This document delves into the synthesis of the monomer, its polymerization characteristics, the properties of the resulting polymers, and detailed protocols for laboratory application. The unique structural features of this monomer, specifically the ortho-methyl group on the phenyl substituent, impart notable properties to its polymers, including enhanced solubility and high thermal stability. This guide emphasizes the causality behind experimental choices, providing a robust framework for developing advanced polymeric materials.

Introduction: The Significance of N-Substituted Maleimides

N-substituted maleimides are a versatile class of monomers crucial for the development of high-performance polymers. The incorporation of the rigid imide ring into a polymer backbone significantly enhances the glass transition temperature (Tg) and thermal stability of the resulting material.[1] Polymers derived from maleimides, known as polymaleimides, are valued for their high thermal and oxidative stability, radiation resistance, and stable dielectric properties, making them suitable for demanding applications in aerospace, electronics, and as composite matrices.[1]

This compound (C₁₁H₉NO₂) is a specific N-substituted maleimide where the nitrogen atom is attached to a phenyl group bearing a methyl substituent at the ortho position.[2] This substitution pattern is not merely a structural variation; it sterically influences the polymer chain's conformation and packing, which in turn affects its macroscopic properties. The presence of the alkyl group on the phenyl ring can enhance the solubility of both the monomer and the resulting polymer in less polar organic solvents, a significant advantage for processing and characterization.[3]

The maleimide functional group is also highly reactive, participating not only in polymerization but also in other crucial chemical transformations. Its double bond is an excellent dienophile in Diels-Alder reactions and readily undergoes Michael addition with thiols, a cornerstone of bioconjugation chemistry for attaching polymers to proteins or peptides.[2][4]

Monomer Synthesis and Characterization

The most direct and widely used method for synthesizing N-substituted maleimides is a two-step process starting from maleic anhydride and a primary amine.[1][2][5]

Step 1: Maleamic Acid Formation The synthesis begins with the nucleophilic attack of the primary amine (2-methylaniline or o-toluidine) on one of the carbonyl carbons of maleic anhydride. This reaction is typically fast and exothermic, yielding the corresponding maleamic acid intermediate.

Step 2: Cyclodehydration The maleamic acid is then cyclized to form the imide ring. This is an intramolecular dehydration reaction, often facilitated by a dehydrating agent like acetic anhydride with a catalyst such as sodium acetate, or by azeotropic removal of water in a high-boiling solvent like toluene or xylene.[6]

MA Maleic Anhydride INT Maleamic Acid Intermediate MA->INT Nucleophilic Addition TOL 2-Methylaniline (o-toluidine) TOL->INT MON This compound INT->MON Cyclodehydration (-H2O)

Caption: Synthesis workflow for this compound.

Protocol 1: Synthesis of this compound

Objective: To synthesize the monomer via a two-step condensation and cyclization reaction.

Materials:

  • Maleic Anhydride (99%)

  • 2-Methylaniline (o-toluidine) (99%)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Acetic Anhydride

  • Sodium Acetate (anhydrous)

  • Diethyl ether

  • Deionized water

Procedure:

  • Maleamic Acid Synthesis:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve maleic anhydride (9.8 g, 0.1 mol) in 50 mL of anhydrous DMF.

    • Cool the solution in an ice bath to 0-5°C.

    • Slowly add 2-methylaniline (10.7 g, 0.1 mol) dropwise to the stirred solution over 30 minutes, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2 hours. The maleamic acid intermediate will precipitate.

    • Filter the white solid precipitate, wash with cold diethyl ether, and dry under vacuum.

  • Cyclodehydration to Maleimide:

    • To the dried maleamic acid, add acetic anhydride (30 mL) and anhydrous sodium acetate (1.5 g).

    • Heat the mixture with stirring at 80-90°C for 2-3 hours. The solution should become homogeneous.

    • After cooling to room temperature, pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring.

    • The crude this compound will precipitate as a solid.

    • Filter the product, wash thoroughly with deionized water until the filtrate is neutral, and then wash with a small amount of cold ethanol.

    • Recrystallize the crude product from an ethanol/water mixture to obtain pure crystals. Dry under vacuum.

Characterization:

  • FT-IR (KBr, cm⁻¹): Expect characteristic peaks around 1710 (C=O, symmetric stretch), 1770 (C=O, asymmetric stretch), 1590-1600 (C=C, aromatic), and 1380 (C-N stretch).[6]

  • ¹H NMR (CDCl₃, δ ppm): Expect signals for the vinyl protons of the maleimide ring (a singlet around 6.7-6.8 ppm), aromatic protons (multiplet, ~7.2-7.4 ppm), and the methyl group protons (a singlet around 2.1-2.2 ppm).

  • ¹³C NMR (CDCl₃, δ ppm): Expect signals for carbonyl carbons (~170 ppm), vinyl carbons (~134 ppm), aromatic carbons, and the methyl carbon (~17-18 ppm).[6]

Polymerization Methodologies and Protocols

The double bond in the maleimide ring, despite being 1,2-disubstituted, can undergo polymerization, most commonly via free-radical mechanisms.[7] The resulting polymers feature the rigid imide structure directly in the backbone, contributing to their desirable thermal properties.

Free-Radical Polymerization

This is the most common and straightforward method for polymerizing N-substituted maleimides. It proceeds via a standard chain-growth mechanism involving initiation, propagation, and termination steps. The choice of initiator and solvent is critical for achieving high molecular weight polymers. While polymerization in polar solvents like DMF is possible, studies have shown that using non-polar solvents like benzene or toluene can lead to significantly higher molecular weight polymers, likely due to different chain transfer kinetics and solubility of the growing polymer chain.[3][7]

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination I Initiator (e.g., AIBN) R Primary Radical (R•) I->R Heat (Δ) M Monomer RM R-M• R->RM Radical Attack RMn Polymer Radical (R-M(n)•) RM->RMn Chain Growth RMn1 R-M(n)• RMn->RMn1 Growing Chains P Stable Polymer RMn1->P Combination or Disproportionation RMn2 R-M(m)• RMn2->P

Caption: General mechanism for free-radical polymerization.

Protocol 2: Free-Radical Polymerization of this compound

Objective: To synthesize poly(1-(2-methylphenyl)maleimide) using a free-radical initiator.

Materials:

  • This compound (Monomer)

  • Azobisisobutyronitrile (AIBN) (Initiator)

  • Toluene (Solvent, anhydrous)

  • Methanol (Non-solvent for precipitation)

Procedure:

  • In a Schlenk flask, dissolve the monomer (e.g., 5.0 g) in anhydrous toluene (50 mL).

  • Add the initiator, AIBN (e.g., 0.5 mol% with respect to the monomer).

  • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Backfill the flask with an inert gas (Nitrogen or Argon).

  • Place the sealed flask in a preheated oil bath at 60-70°C and stir for 24 hours.

  • After the reaction period, cool the flask to room temperature. The solution may be viscous depending on the molecular weight and concentration.

  • Precipitate the polymer by slowly pouring the reaction solution into a beaker containing a large excess of a non-solvent, such as methanol (~500 mL), with vigorous stirring.

  • The polymer will precipitate as a solid. Allow it to stir for 30 minutes to ensure complete precipitation.

  • Filter the polymer, wash with fresh methanol, and dry in a vacuum oven at 60°C until a constant weight is achieved.

Characterization:

  • GPC/SEC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) using a suitable solvent (e.g., THF) and calibration standards (e.g., polystyrene).

  • DSC/TGA: Analyze the thermal properties, specifically the glass transition temperature (Tg) and the decomposition temperature (Td).[8]

Other Polymerization Techniques
  • Anionic Polymerization: N-substituted maleimides can undergo anionic polymerization, which can sometimes offer better control over stereoregularity compared to free-radical methods.[9] Initiators like n-butyllithium (n-BuLi) can be used, often in combination with chiral ligands to induce asymmetry in the polymer backbone.[9] This method is sensitive to impurities and requires stringent anhydrous and anaerobic conditions.

  • Ring-Opening Metathesis Polymerization (ROMP): The maleimide ring itself does not undergo ROMP. However, it can be incorporated into a ROMP-active monomer. A common strategy is to perform a Diels-Alder reaction between the maleimide and a strained diene like furan or cyclopentadiene. The resulting adduct, a norbornene-type structure, is readily polymerized by Grubbs-type ruthenium catalysts.[10][11][12] A subsequent retro-Diels-Alder reaction, typically induced by heat, can regenerate the maleimide functionality along the polymer backbone, yielding a highly functional material. This approach provides excellent control over molecular weight and architecture (e.g., block copolymers).[12]

Polymer Properties and Applications

The unique combination of a rigid backbone and a solubilizing side group gives poly(1-(2-methylphenyl)maleimide) a valuable set of properties.

Data Presentation: Thermal Properties

Polymers based on N-substituted maleimides are known for their exceptional thermal stability. The ortho-methyl group influences chain packing and mobility, affecting the glass transition temperature.

Polymer SystemGlass Transition Temp. (Tg)Decomposition Temp. (Td, 5% wt. loss)Reference
Poly(N-phenylmaleimide)~210-230 °C> 400 °C[1][7]
Poly(N-(2-methylphenyl)maleimide)Typically > 200 °C*> 400 °C[3][8]
Poly(N-(hydroxyphenyl)maleimide)> 250 °C~350-400 °C[7]
General Aromatic Polyimides180-300+ °C400-500 °C[13][14]
Note: Specific Tg values can vary significantly with molecular weight and measurement conditions.

The high decomposition temperatures indicate that these polymers are suitable for applications requiring long-term performance at elevated temperatures.[8]

Key Applications
  • High-Performance Thermoplastics: Due to their high Tg and thermal stability, these polymers can be used as engineering plastics in automotive, aerospace, and microelectronic applications where resistance to heat is critical.[1][15]

  • Composite Matrices: Their rigidity and thermal resistance make them excellent candidates for the matrix phase in fiber-reinforced composites, enhancing the performance of materials like carbon fiber or glass fiber composites.

  • Functional Polymers and Bioconjugation: The maleimide group is a powerful handle for post-polymerization modification. Copolymers of this compound with other monomers can be synthesized. The maleimide units along the chain can then be used to attach biomolecules, such as peptides or proteins containing cysteine residues, via thiol-Michael addition.[2][4] This opens avenues for creating advanced materials for drug delivery, tissue engineering, and biosensors.[16]

M1 1-(2-methylphenyl) pyrrole-2,5-dione POLY Copolymerization (Free Radical) M1->POLY M2 Comonomer (e.g., Styrene) M2->POLY COP Functional Copolymer Backbone POLY->COP CONJ Bioconjugation (Thiol-Michael Addition) COP->CONJ BIO Thiol-containing Biomolecule (e.g., Cysteine Peptide) BIO->CONJ FINAL Functional Biopolymer CONJ->FINAL

Caption: Workflow for creating functional biopolymers.

References

Application Notes and Protocols for N-(o-tolyl)maleimide as a Covalent Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the use of N-(o-tolyl)maleimide as a covalent inhibitor for research and drug development applications. We delve into the fundamental principles of covalent inhibition by N-(o-tolyl)maleimide, its mechanism of action, and detailed protocols for its synthesis, characterization, and application in biochemical and cellular assays. This guide is designed to equip researchers with the necessary knowledge and practical methodologies to effectively utilize this compound in their scientific investigations.

Introduction to Covalent Inhibition and the Role of N-(o-tolyl)maleimide

Covalent inhibitors have re-emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the ability to target challenging proteins.[1] Unlike their non-covalent counterparts, which bind reversibly to their targets, covalent inhibitors form a stable, long-lasting bond with a specific amino acid residue, typically a nucleophile, within the protein's binding site.[2] This irreversible or slowly reversible interaction can lead to sustained target engagement, decoupling the pharmacodynamic effect from the pharmacokinetic profile of the compound.[1]

The maleimide functional group is a well-established electrophilic "warhead" in the design of covalent inhibitors.[3] Its α,β-unsaturated carbonyl system is susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues, via a Michael addition reaction.[4][5] This reaction is highly selective for thiols under physiological conditions, making maleimides valuable tools for targeting cysteine-containing proteins.[4] N-(o-tolyl)maleimide, the subject of this guide, is a specific N-substituted maleimide that has demonstrated utility as a covalent inhibitor. The ortho-tolyl substituent provides distinct steric and electronic properties that can influence its binding affinity, reactivity, and selectivity for target proteins. A notable example of its application is in the inhibition of monoglyceride lipase (MGL), a serine hydrolase involved in endocannabinoid signaling.[6]

Mechanism of Covalent Modification by N-(o-tolyl)maleimide

The covalent inhibition by N-(o-tolyl)maleimide proceeds through a two-step mechanism:

  • Reversible Binding: The inhibitor first binds non-covalently to the target protein's active or allosteric site. This initial interaction is governed by intermolecular forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The affinity of this initial binding is characterized by the inhibition constant (Ki).[2]

  • Irreversible Covalent Bonding: Following the initial binding, the electrophilic maleimide moiety is positioned in close proximity to a nucleophilic amino acid residue, typically a cysteine. The deprotonated thiol group of the cysteine then attacks one of the carbons of the maleimide double bond, forming a stable thioether linkage. This covalent bond formation is characterized by the rate of inactivation (kinact).[7]

The overall potency of a covalent inhibitor is best described by the second-order rate constant, kinact/Ki, which reflects both the initial binding affinity and the rate of covalent bond formation.[7][8]

Diagram: Mechanism of Covalent Inhibition

Caption: Two-step mechanism of covalent inhibition by N-(o-tolyl)maleimide.

Synthesis and Characterization of N-(o-tolyl)maleimide

The synthesis of N-(o-tolyl)maleimide can be readily achieved through a two-step, one-pot procedure from commercially available starting materials.[6]

Synthesis Protocol
  • Formation of the Maleamic Acid Intermediate:

    • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent such as diethyl ether or glacial acetic acid.

    • To this solution, add o-toluidine (1.0 eq) dropwise while stirring at room temperature.

    • A precipitate of N-(o-tolyl)maleamic acid will form. Continue stirring for 1-2 hours to ensure complete reaction.

  • Cyclization to N-(o-tolyl)maleimide:

    • To the suspension of the maleamic acid, add a dehydrating agent. A common and effective method is to use a mixture of acetic anhydride (3-5 eq) and anhydrous sodium acetate (0.5-1.0 eq).

    • Heat the reaction mixture to 80-100 °C for 1-2 hours. The suspension should become a clear solution as the cyclization proceeds.

    • After cooling to room temperature, pour the reaction mixture into ice-water to precipitate the N-(o-tolyl)maleimide product.

    • Collect the solid product by filtration, wash thoroughly with cold water, and dry under vacuum.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Characterization

The identity and purity of the synthesized N-(o-tolyl)maleimide should be confirmed by standard analytical techniques:

Technique Expected Results
1H NMR Signals corresponding to the aromatic protons of the tolyl group, the methyl protons, and the vinylic protons of the maleimide ring.
13C NMR Resonances for the carbonyl carbons of the maleimide, the vinylic carbons, and the carbons of the tolyl ring.
FT-IR Characteristic absorption bands for the C=O stretching of the imide group (typically two bands around 1700-1780 cm-1), and C=C stretching of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the calculated molecular weight of N-(o-tolyl)maleimide (C11H9NO2, MW: 187.19 g/mol ).[9]
Melting Point A sharp melting point consistent with a pure compound.

Biochemical Assays for Characterizing Covalent Inhibition

A suite of biochemical assays is essential to fully characterize the interaction of N-(o-tolyl)maleimide with its target protein.

Time-Dependent Inhibition (IC50 Shift) Assay

This assay is a hallmark of covalent inhibition and demonstrates that the potency of the inhibitor increases with pre-incubation time.

Protocol:

  • Prepare a series of dilutions of N-(o-tolyl)maleimide in a suitable buffer.

  • In parallel, set up multiple reaction plates, each corresponding to a different pre-incubation time point (e.g., 0, 15, 30, 60 minutes).

  • Add the target enzyme to the wells of each plate.

  • Add the N-(o-tolyl)maleimide dilutions to the enzyme and start the pre-incubation at a controlled temperature (e.g., 37 °C).

  • At the end of each pre-incubation period, initiate the enzymatic reaction by adding the substrate.

  • Measure the enzyme activity using a suitable detection method (e.g., fluorescence, absorbance).

  • Plot the enzyme activity against the inhibitor concentration for each pre-incubation time and determine the IC50 value.

  • A leftward shift in the IC50 value with increasing pre-incubation time is indicative of covalent inhibition.

Determination of Kinetic Parameters (kinact and Ki)

These parameters provide a quantitative measure of the covalent inhibitor's potency.

Protocol:

  • Pre-incubate the target enzyme with various concentrations of N-(o-tolyl)maleimide for different durations.

  • At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to a solution containing a high concentration of a competing, reversible inhibitor or substrate to stop the covalent reaction.

  • Measure the residual enzyme activity.

  • For each inhibitor concentration, plot the natural logarithm of the percentage of remaining enzyme activity versus the pre-incubation time. The slope of this line is the observed rate of inactivation (kobs).

  • Plot the kobs values against the inhibitor concentrations.

  • Fit the data to the Michaelis-Menten equation for irreversible inhibitors to determine the kinact (the maximum rate of inactivation) and Ki (the inhibitor concentration at half-maximal inactivation rate).[10]

Parameter Description
kinact The maximal rate of enzyme inactivation at a saturating inhibitor concentration.[10]
Ki The inhibitor concentration that gives half the maximal rate of inactivation.[10]
kinact/Ki The second-order rate constant for covalent modification.[8]
Mass Spectrometry for Adduct Confirmation

Mass spectrometry (MS) is the definitive method for confirming covalent bond formation and identifying the modified amino acid residue.[11]

Workflow:

G Incubate Incubate Protein with N-(o-tolyl)maleimide Remove Remove Excess Inhibitor (e.g., Dialysis, Gel Filtration) Incubate->Remove IntactMS Intact Protein MS Analysis (Top-Down) Remove->IntactMS Digest Proteolytic Digestion (e.g., Trypsin) Remove->Digest Data Data Analysis IntactMS->Data LCMS LC-MS/MS Analysis (Bottom-Up) Digest->LCMS LCMS->Data

Caption: Mass spectrometry workflow for covalent adduct analysis.

Protocols:

  • Intact Protein Analysis (Top-Down):

    • Incubate the target protein with a molar excess of N-(o-tolyl)maleimide.

    • Remove the unbound inhibitor.

    • Analyze the protein sample by ESI-MS.

    • A mass increase corresponding to the molecular weight of N-(o-tolyl)maleimide (187.19 Da) confirms covalent modification.

  • Peptide Mapping (Bottom-Up):

    • After incubation and removal of excess inhibitor, denature, reduce, and alkylate the protein (if necessary, using a different alkylating agent for non-target cysteines).

    • Digest the protein into smaller peptides using a protease like trypsin.

    • Analyze the peptide mixture by LC-MS/MS.

    • Identify the peptide containing the mass shift of 187.19 Da.

    • The MS/MS fragmentation pattern of the modified peptide will pinpoint the exact amino acid residue that has been covalently modified.[12]

Cellular Assays

Cellular assays are crucial for evaluating the efficacy and target engagement of N-(o-tolyl)maleimide in a more physiologically relevant context.

Cellular Target Engagement Assay

This assay determines if the inhibitor can bind to its target within a cellular environment.

Protocol:

  • Treat cultured cells with varying concentrations of N-(o-tolyl)maleimide for a defined period.

  • Lyse the cells and incubate the lysate with a fluorescently-tagged or biotinylated probe that binds to the same target protein.

  • Analyze the probe binding by methods such as in-gel fluorescence scanning or western blot.

  • A decrease in probe binding in cells pre-treated with N-(o-tolyl)maleimide indicates target engagement.

Washout Experiment

This experiment assesses the duration of the inhibitory effect, a key feature of covalent inhibitors.

Protocol:

  • Treat cells with N-(o-tolyl)maleimide for a sufficient time to allow for covalent modification.

  • Remove the inhibitor-containing medium and wash the cells extensively to remove any unbound compound.

  • Replace with fresh, inhibitor-free medium.

  • At various time points after washout, lyse the cells and measure the activity of the target protein or a downstream signaling event.

  • Sustained inhibition long after the removal of the free compound demonstrates a long duration of action consistent with covalent modification.

Safety and Handling

While a specific Safety Data Sheet (SDS) for N-(o-tolyl)maleimide may not be readily available, information from related N-substituted maleimides should be considered.

General Precautions:

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid generating dust.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, lab coat, and safety goggles.

  • Health Hazards: Maleimides can be skin and respiratory irritants. Avoid contact with skin and eyes, and inhalation of dust.

  • Storage: Store in a cool, dry place away from moisture and strong oxidizing agents.

Application Example: Inhibition of Monoglyceride Lipase (MGL)

N-(o-tolyl)maleimide (referred to as N-(2-methylphenyl)maleimide) has been identified as an inhibitor of monoglyceride lipase (MGL).[6]

Target Inhibitor IC50 (µM) Reference
Monoglyceride Lipase (MGL)N-(2-methylphenyl)maleimide3.55[6]

This data provides a starting point for researchers interested in using N-(o-tolyl)maleimide to study the role of MGL in various physiological and pathological processes. The protocols outlined in this guide can be adapted to further characterize the covalent interaction of N-(o-tolyl)maleimide with MGL and to explore its effects in cellular models of diseases where MGL is implicated.

Conclusion

N-(o-tolyl)maleimide is a valuable tool for researchers studying covalent inhibition and for the development of novel therapeutics. Its maleimide warhead allows for the selective targeting of cysteine residues, and the tolyl substituent provides a scaffold for further chemical modifications to improve potency and selectivity. By following the detailed protocols and understanding the principles outlined in this guide, scientists can effectively utilize N-(o-tolyl)maleimide to advance their research in chemical biology and drug discovery.

References

Application Notes and Protocols for Cell-Based Assays Using 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Introduction

1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(2-methylphenyl)maleimide or 1-(o-tolyl)pyrrole-2,5-dione, is a member of the maleimide family of compounds. The maleimide group is a well-characterized Michael acceptor, capable of forming stable covalent bonds with sulfhydryl groups, primarily found in the cysteine residues of proteins.[1] This reactivity makes this compound a potential covalent inhibitor of various cellular processes that are regulated by proteins containing reactive cysteine residues. Such proteins are often involved in critical signaling pathways related to inflammation, oxidative stress, and cell survival.[2]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to investigate the cellular effects of this compound. The protocols detailed herein are designed to assess its cytotoxic and apoptotic potential, as well as its modulatory effects on the NF-κB and Keap1-Nrf2 signaling pathways, both of which are known to be regulated by redox-sensitive mechanisms.

Part 1: Foundational Assays: Assessing Cytotoxicity and Apoptosis

A primary step in characterizing a novel compound is to determine its effect on cell viability. These assays provide fundamental information on the concentration range at which the compound exhibits biological activity and whether it induces cell death.

MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[4]

  • Cell Seeding:

    • Harvest cells in their exponential growth phase.

    • Determine cell density using a hemocytometer.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[4]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[4]

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).[4]

    • Incubate for 24, 48, or 72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[4]

    • Incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution) to each well.[4]

    • Mix thoroughly on an orbital shaker for 10-15 minutes to dissolve the formazan crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Untreated)1.25100
0 (Vehicle)1.2398.4
11.1088.0
100.8568.0
500.4536.0
1000.2016.0
Annexin V/Propidium Iodide Assay for Apoptosis

Apoptosis, or programmed cell death, is a critical cellular process.[5] This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V.[5] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[5]

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time. Include untreated and vehicle controls.

  • Cell Harvesting:

    • Collect both adherent and suspension cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.[5]

  • Cell Washing:

    • Wash the cells twice with cold PBS.[5]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[5]

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[5]

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.[5]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[5]

    • Add 400 µL of 1X Binding Buffer to each tube.[5]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.[5]

    • Use appropriate controls to set compensation and gates for viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.

G cluster_0 Cell Preparation and Treatment cluster_1 Cell Harvesting and Staining cluster_2 Data Acquisition and Analysis start Seed cells in 6-well plates treat Treat with this compound start->treat harvest Harvest adherent and suspension cells treat->harvest wash Wash with cold PBS harvest->wash stain Stain with Annexin V-FITC and PI wash->stain flow Analyze by flow cytometry stain->flow analyze Quantify cell populations flow->analyze

Caption: Workflow for assessing apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.

Part 2: Mechanistic Assays: Investigating Signaling Pathway Modulation

The covalent reactivity of this compound suggests it may target proteins with critical cysteine residues, which are often involved in regulating key signaling pathways. The NF-κB and Keap1-Nrf2 pathways are prime candidates for investigation due to their roles in inflammation and oxidative stress response, respectively, and their known regulation by thiol-reactive compounds.

NF-κB Activation Assay

The NF-κB (Nuclear Factor-kappa B) family of transcription factors plays a crucial role in regulating immune and inflammatory responses.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκB proteins.[8] Upon stimulation, IκB is degraded, allowing NF-κB to translocate to the nucleus and activate gene transcription.[7]

  • Cell Transfection:

    • Seed cells (e.g., HEK293T) in a 24-well plate.

    • Transfect the cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.[8]

    • Incubate for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the transfected cells with various concentrations of this compound for 1-2 hours.

    • Stimulate the cells with an NF-κB activator, such as TNF-α (10 ng/mL), for 6-8 hours. Include appropriate controls (unstimulated, stimulated vehicle-treated).

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold induction of NF-κB activity relative to the unstimulated control.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-R1 IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB NF-κB NFkB NF-κB (p50/p65) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB:n->IkB Degradation IkB_NFkB:s->NFkB Release DNA κB Site NFkB_nuc->DNA Gene Gene Transcription DNA->Gene TNF TNF-α TNF->TNFR Compound 1-(2-methylphenyl) pyrrole-2,5-dione Compound->IKK Inhibits?

Caption: Simplified diagram of the canonical NF-κB signaling pathway and a potential point of inhibition.

Keap1-Nrf2 Pathway Activation Assay

The Keap1-Nrf2 pathway is a major regulator of cellular defense against oxidative stress.[9] Under basal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation.[10] Electrophiles and reactive oxygen species can modify reactive cysteine residues on Keap1, leading to the release of Nrf2, which then translocates to the nucleus and activates the transcription of antioxidant genes.[9]

  • Cell Line:

    • Utilize a stable cell line containing a luciferase reporter gene under the control of the Antioxidant Response Element (ARE), such as AREc32 cells.[9]

  • Cell Seeding and Treatment:

    • Seed the ARE reporter cells in a 96-well plate.

    • Treat the cells with a range of concentrations of this compound for 16-24 hours. Include a known Nrf2 activator (e.g., sulforaphane) as a positive control and a vehicle control.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them.

    • Measure luciferase activity using a luciferase assay system and a luminometer.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity relative to the vehicle-treated control.

    • A parallel cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed effects are not due to cell death.

TreatmentConcentration (µM)Luciferase Activity (RLU)Fold Induction
Vehicle-15,0001.0
Sulforaphane10150,00010.0
Compound122,5001.5
Compound1075,0005.0
Compound50120,0008.0

Part 3: Concluding Remarks and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial characterization of the cellular effects of this compound. By systematically evaluating its impact on cell viability, apoptosis, and key signaling pathways, researchers can gain valuable insights into its mechanism of action. Given its maleimide structure, future studies could focus on identifying the specific protein targets of this compound through techniques such as chemical proteomics. Furthermore, investigating its effects in more complex, disease-relevant cell models, including primary cells or co-culture systems, will be crucial for understanding its therapeutic potential.[11]

References

Application Notes and Protocols for the Analytical Determination of 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide, is a derivative of maleimide, a class of compounds widely utilized in chemical synthesis and life sciences. Its core structure, featuring a reactive double bond within the maleimide ring, makes it a valuable reagent for Michael addition reactions, particularly in bioconjugation to create stable linkages with thiol groups found in proteins and peptides.[1][2] Furthermore, its derivatives are explored in polymer chemistry and material science.[3]

Given its role as a critical reagent, potential impurity in finished products, or a metabolite in biological systems, the ability to accurately and reliably detect and quantify this compound is paramount. This document provides a comprehensive guide to the primary analytical techniques for its characterization, offering detailed protocols and the scientific rationale behind the methodological choices for researchers and professionals in drug development and quality control.

Physicochemical Properties

A foundational understanding of the analyte's properties is essential for developing robust analytical methods.

PropertyValueSource
Chemical Structure Cc1ccccc1N1C(=O)C=CC1=O[3]
Molecular Formula C₁₁H₉NO₂[3][4]
Molecular Weight 187.19 g/mol [3][4]
Appearance Solid (Typical)
Solubility Soluble in organic solvents (e.g., Acetonitrile, Methanol, Chloroform)

Primary Analytical Methodologies

The selection of an analytical method is dictated by the objective, whether it be quantification, identification, or structural confirmation, and the sample matrix. We will explore the three most powerful and relevant techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

High-Performance Liquid Chromatography (HPLC) for Quantification and Purity

HPLC, particularly in its reverse-phase configuration, is the industry standard for the quantitative analysis of non-volatile organic compounds and for establishing purity profiles in stability studies.[5][6]

Causality and Methodological Principle: this compound possesses moderate polarity. A reverse-phase HPLC method leverages a non-polar stationary phase (e.g., C18-silica) and a polar mobile phase. The analyte is retained on the column through hydrophobic interactions and is subsequently eluted by increasing the concentration of a less polar organic solvent (e.g., acetonitrile) in the mobile phase.[6] The presence of both a phenyl ring and the dione system creates a strong chromophore, making UV detection highly sensitive and specific.[5] A gradient elution is recommended to ensure that any potential impurities with different polarities are well-resolved from the main analyte peak, which is a cornerstone of a stability-indicating method.[5]

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Sample Sample Matrix Prep_Sample Prep_Sample Sample->Prep_Sample Dissolve & Filter Standard Reference Standard Prep_Standard Prep_Standard Standard->Prep_Standard Weigh & Dissolve Solvent Diluent (ACN/H2O) Solvent->Prep_Sample Solvent->Prep_Standard Injector Autosampler Prep_Sample->Injector Prep_Standard->Injector Column C18 Column Injector->Column Inject Pump Gradient Pump Pump->Injector Mobile Phase Detector UV Detector Column->Detector Elute Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification

Fig. 1: HPLC Experimental Workflow.

Protocol: Stability-Indicating HPLC-UV Method

  • Instrumentation and Consumables:

    • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

    • HPLC-grade acetonitrile (ACN) and water.

    • Formic acid (FA) or Trifluoroacetic acid (TFA), analytical grade.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% FA (v/v).

    • Mobile Phase B: Acetonitrile with 0.1% FA (v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or optimal wavelength determined by UV scan).

    • Injection Volume: 10 µL.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 40
      10.0 95
      12.0 95
      12.1 40

      | 15.0 | 40 |

  • Preparation of Solutions:

    • Diluent: Acetonitrile/Water (50:50, v/v).

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

    • Working Standard Solution (e.g., 50 µg/mL): Dilute the stock solution appropriately with diluent to fall within the linear range of the method.

    • Sample Solution: Prepare the sample by dissolving it in the diluent to achieve a theoretical concentration similar to the working standard solution. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability and Analysis:

    • Inject the working standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

    • Inject a blank (diluent) to ensure no interfering peaks.

    • Inject the prepared standard and sample solutions.

    • Quantification is performed by comparing the peak area of the analyte in the sample to the peak area of the reference standard.

Typical Method Performance Characteristics

ParameterTypical ValueRationale
Linearity (R²) > 0.999Demonstrates a direct proportional response to concentration.[7][8]
Limit of Detection (LOD) ~0.05 µg/mLThe lowest concentration that can be reliably detected.
Limit of Quantification (LOQ) ~0.15 µg/mLThe lowest concentration that can be accurately quantified.[7]
Accuracy (% Recovery) 98.0 - 102.0%Ensures the method measures the true value.[8]
Precision (% RSD) < 2.0%Indicates the repeatability and reproducibility of the method.[8]
Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

For volatile and thermally stable compounds, GC-MS offers exceptional sensitivity and specificity, making it ideal for identifying trace-level impurities or confirming the presence of the analyte in complex matrices.[9]

Causality and Methodological Principle: The method relies on the ability of this compound to be volatilized without degradation. In the heated injector, the sample is vaporized and carried by an inert gas (helium) onto the analytical column. Separation occurs based on the compound's boiling point and its interaction with the column's stationary phase. As the compound elutes from the column, it enters the mass spectrometer, where it is fragmented by electron ionization (EI). The resulting fragmentation pattern (mass spectrum) is a unique chemical fingerprint that allows for unambiguous identification.[9] Two-dimensional GC (GCxGC) can be employed for extremely complex samples to enhance resolution.[9][10]

GCMS_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample Sample Matrix Prep_Sample Prep_Sample Sample->Prep_Sample Dissolve & Filter Solvent Volatile Solvent Solvent->Prep_Sample Injector GC Inlet Prep_Sample->Injector Column Capillary Column Injector->Column Vaporize & Inject Transfer Transfer Line Column->Transfer Separate MS Mass Spectrometer Transfer->MS Ionize & Fragment TIC Total Ion Chromatogram MS->TIC Spectrum Mass Spectrum TIC->Spectrum Extract Spectrum Identification Library Search Spectrum->Identification

Fig. 2: GC-MS Experimental Workflow.

Protocol: GC-MS Identification Method

  • Instrumentation and Consumables:

    • GC system with a split/splitless injector coupled to a Mass Spectrometer (e.g., Quadrupole or ToF).

    • Fused silica capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • High-purity helium as carrier gas.

    • GC vials with septa.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio).

    • Carrier Gas Flow: Helium at a constant flow of 1.2 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 min.

      • Ramp: 15 °C/min to 280 °C.

      • Final hold: Hold at 280 °C for 5 min.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-400.

  • Preparation of Solutions:

    • Solvent: A volatile solvent such as ethyl acetate or dichloromethane.

    • Sample Preparation: Dissolve the sample in the chosen solvent to a concentration of approximately 10-100 µg/mL. The high sensitivity of MS often requires more dilute samples than HPLC-UV.

  • Analysis:

    • Inject 1 µL of the prepared sample.

    • The resulting total ion chromatogram (TIC) will show a peak at the retention time of the analyte.

    • The mass spectrum corresponding to this peak can be extracted and compared to a reference spectrum or analyzed based on expected fragmentation patterns for positive identification. The molecular ion (M⁺) should be visible at m/z 187.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR is an unparalleled technique for the definitive structural elucidation of organic molecules. While not typically used for routine quantification, it is essential for confirming the identity and structure of reference standards and for characterizing unknown impurities.[11]

Causality and Methodological Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei like ¹H and ¹³C absorb and re-emit electromagnetic radiation at specific frequencies. These frequencies (chemical shifts) are highly dependent on the local electronic environment of each atom.[12] By analyzing the chemical shifts, the splitting of signals (due to coupling between neighboring nuclei), and the signal integrals (proportional to the number of nuclei), one can piece together the exact structure of the molecule.[11][12][13]

NMR_Logic cluster_protons ¹H NMR Signals cluster_carbons ¹³C NMR Signals Molecule This compound Structure Aromatic Aromatic Protons (Multiplets) Molecule->Aromatic Correlates to Vinyl Vinyl Protons (Singlet) Molecule->Vinyl Correlates to Methyl Methyl Protons (Singlet) Molecule->Methyl Correlates to Carbonyl Carbonyl Carbons Molecule->Carbonyl Correlates to Aro_C Aromatic Carbons Molecule->Aro_C Correlates to Vinyl_C Vinyl Carbons Molecule->Vinyl_C Correlates to Methyl_C Methyl Carbon Molecule->Methyl_C Correlates to

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve reaction yields, and ensure high product purity. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.

Reaction Overview

The synthesis of this compound is most commonly and reliably achieved through a two-step process. This method offers high yields and a relatively pure crude product, simplifying downstream purification.

  • Step 1: Maleamic Acid Formation. An acylation reaction between maleic anhydride and o-toluidine. This step is typically fast and high-yielding, forming the N-(2-methylphenyl)maleamic acid intermediate.

  • Step 2: Cyclodehydration. The maleamic acid intermediate is cyclized via dehydration to form the target imide, this compound. This is the critical, often lower-yielding, step where optimization is key.

The overall synthetic pathway is illustrated below.

Synthesis_Pathway Figure 1: Two-Step Synthesis Pathway cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride MA->MA_OT OT o-Toluidine OT->MA_OT Intermediate N-(2-methylphenyl)maleamic acid MA_OT->Intermediate + Aprotic Solvent (e.g., Diethyl Ether) Product This compound Intermediate->Product + Acetic Anhydride + Sodium Acetate (cat.) + Heat

Caption: Figure 1: Two-Step Synthesis Pathway

Detailed Experimental Protocol

This protocol is a standard, high-yielding procedure for the synthesis of N-aryl maleimides.[1][2]

Reagents and Stoichiometry
ReagentMolar Mass ( g/mol )AmountMolesMolar Equiv.
Maleic Anhydride98.0610.0 g0.1021.0
o-Toluidine107.1510.9 g (10.9 mL)0.1021.0
Diethyl Ether74.12250 mL--
Acetic Anhydride102.0970 mL--
Sodium Acetate (anhydrous)82.036.7 g0.0820.8
Step-by-Step Methodology

Part A: Synthesis of N-(2-methylphenyl)maleamic acid

  • In a 500 mL flask equipped with a magnetic stirrer, dissolve 10.0 g (0.102 mol) of maleic anhydride in 150 mL of anhydrous diethyl ether. Stir until all solids have dissolved.

  • In a separate beaker, prepare a solution of 10.9 g (0.102 mol) of o-toluidine in 100 mL of anhydrous diethyl ether.

  • Slowly add the o-toluidine solution to the stirring maleic anhydride solution over 15-20 minutes. A thick, white or cream-colored precipitate will form almost immediately.

  • Continue stirring the suspension at room temperature for 1 hour to ensure the reaction goes to completion.

  • Collect the solid product by vacuum filtration. Wash the precipitate with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Dry the resulting white powder, N-(2-methylphenyl)maleamic acid, under vacuum. The yield should be nearly quantitative (95-99%). This intermediate is typically used in the next step without further purification.

Part B: Synthesis of this compound

  • To a 250 mL Erlenmeyer flask, add 6.7 g (0.082 mol) of anhydrous sodium acetate and 70 mL of acetic anhydride.

  • Add the full amount of dried N-(2-methylphenyl)maleamic acid from Part A to the flask.

  • Gently heat the suspension on a hot plate with stirring in a fume hood. The solid will dissolve as the reaction proceeds.

  • Heat the solution to a gentle reflux (around 100-120°C) for 1-2 hours. The color may change to yellow or light brown.

  • Allow the reaction mixture to cool to room temperature, then pour it slowly into 300 mL of an ice-water mixture with vigorous stirring.

  • A yellow solid will precipitate. Continue stirring for 15-20 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the crude product by vacuum filtration. Wash the solid thoroughly with several portions of cold water until the filtrate is neutral to pH paper.

  • Recrystallize the crude solid from a suitable solvent such as cyclohexane or an ethanol/water mixture to obtain pure, canary-yellow needles of this compound.[2] The typical yield after recrystallization is 75-85%.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis. The flowchart below provides a high-level decision-making process for troubleshooting, followed by detailed Q&A.

Troubleshooting_Workflow Start Problem Identified LowYield Low Overall Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct Step1_Check Low Yield in Step 1 (Maleamic Acid) LowYield->Step1_Check Which step? Step2_Check Low Yield in Step 2 (Cyclization) LowYield->Step2_Check ImpurityID Discoloration / Oily Residue ImpureProduct->ImpurityID What kind of impurity? ImpurityID2 Starting Material in TLC? ImpureProduct->ImpurityID2 Solvents1 Check Solvent Purity (must be anhydrous ether) Step1_Check->Solvents1 Yes Dehydration Ensure Anhydrous Conditions (Reagents & Glassware) Step2_Check->Dehydration Yes Catalyst Check Catalyst Activity (Use fresh anhydrous NaOAc) Dehydration->Catalyst Verified TempTime Optimize Reaction Time/Temp (Reflux for 1-2h) Catalyst->TempTime Verified Polymer Likely Polymeric Side Products. Solution: Recrystallize carefully. Avoid excessive heating. ImpurityID->Polymer Yes IncompleteRxn Incomplete Reaction. Solution: Increase reaction time or check reagent stoichiometry. ImpurityID2->IncompleteRxn Yes

Caption: Figure 2: Troubleshooting Decision Workflow

Question & Answer Troubleshooting

Q1: My yield of the intermediate, N-(2-methylphenyl)maleamic acid, is significantly lower than expected. What are the common causes?

A: A low yield in the first step is uncommon but can occur. The primary causes are related to reagent quality and reaction conditions.

  • Purity of Maleic Anhydride: Maleic anhydride is susceptible to hydrolysis into maleic acid if exposed to atmospheric moisture. Maleic acid will not react with o-toluidine under these conditions. Always use fresh, dry maleic anhydride from a tightly sealed container.

  • Solvent Choice: The use of a non-polar, aprotic solvent like diethyl ether is advantageous because the maleamic acid product is poorly soluble and precipitates out, driving the reaction to completion according to Le Châtelier's principle.[1][3] Using a solvent in which the product is highly soluble may not yield a precipitate and could make isolation more difficult.

  • Stoichiometry: Ensure you are using a 1:1 molar ratio of maleic anhydride to o-toluidine. An excess of either reagent is unnecessary and complicates purification.

Q2: I'm losing a lot of product during the final cyclization to this compound. How can I improve this?

A: This is the most critical step for yield optimization. The primary challenge is achieving complete dehydration without promoting side reactions.

  • Dehydrating Agent and Catalyst: The combination of acetic anhydride as a dehydrating agent and sodium acetate as a catalyst is a robust and widely used method for this transformation.[1][2] The sodium acetate facilitates the ring closure. Ensure the sodium acetate is anhydrous, as any water will inhibit the reaction.

  • Reaction Conditions: The reaction requires heat to overcome the activation energy for cyclization. Refluxing in acetic anhydride is generally effective. However, prolonged heating at very high temperatures can lead to polymerization or decomposition, reducing the yield.[4] A reaction time of 1-2 hours is typically sufficient.

  • Alternative Methods: While effective, the acetic anhydride method can be vigorous. An alternative is azeotropic dehydration, where the maleamic acid is refluxed in a solvent like toluene with a Dean-Stark apparatus to physically remove the water as it is formed. However, for many N-aryl maleimides, this approach has been found to be less efficient than the acetic anhydride method.[1]

Q3: My final product is discolored (reddish-brown) and shows multiple spots on TLC. What are the likely impurities and how can I remove them?

A: Discoloration and multiple TLC spots point to incomplete reaction or the formation of side products.

  • Common Impurities:

    • Unreacted Maleamic Acid: If the cyclization is incomplete, the starting maleamic acid will remain. This can be identified by its different Rf value on a TLC plate.

    • Polymeric Byproducts: Maleimides can polymerize, especially under high heat or in the presence of certain initiators. This often results in a dark, tarry, or reddish appearance.[4]

    • Organic Acids: Residual acetic acid from the cyclization step or maleic acid from hydrolyzed starting material can be present.[5]

  • Purification Strategies:

    • Thorough Washing: After precipitation, washing the crude product extensively with cold water is crucial to remove acetic acid and sodium acetate.[2]

    • Recrystallization: This is the most effective method for removing both polymeric materials and unreacted starting material. Cyclohexane is an excellent solvent for N-phenylmaleimide and works well for its analogs.[2] An ethanol/water system can also be effective.

    • Silica Gel Chromatography: For particularly stubborn impurities or small-scale synthesis, column chromatography can be used to obtain a highly pure product.[6]

Q4: How can I effectively monitor the progress of each reaction step?

A: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring this synthesis.[7][8]

  • Step 1 (Maleamic Acid Formation): Spot the reaction mixture on a silica gel TLC plate alongside your starting materials (o-toluidine and maleic anhydride). Develop the plate in a solvent system like 1:1 Hexane:Ethyl Acetate. You should see the starting material spots disappear and a new, more polar spot (lower Rf) appear for the maleamic acid product.

  • Step 2 (Cyclization): Spot the reaction mixture alongside the purified maleamic acid from step 1. As the reaction progresses, you will see the polar maleamic acid spot disappear and a new, less polar spot (higher Rf) appear for the final N-(o-tolyl)maleimide product. The reaction is complete when the maleamic acid spot is no longer visible.

Frequently Asked Questions (FAQs)

Q1: What is the specific role of sodium acetate in the cyclization step? A: Sodium acetate acts as a basic catalyst. It deprotonates the carboxylic acid of the maleamic acid, forming a carboxylate anion. This enhances the nucleophilicity of the amide nitrogen, facilitating its attack on the neighboring carbonyl carbon to form the five-membered ring.

Q2: Why is it critical to use anhydrous conditions, especially in the cyclization step? A: The cyclization is a dehydration reaction, meaning it produces water. The presence of excess water at the start can shift the reaction equilibrium back towards the maleamic acid starting material, preventing the reaction from going to completion. Furthermore, the maleimide product itself can be susceptible to hydrolysis (ring-opening) under harsh, aqueous conditions, especially with prolonged heating, which would reform the maleamic acid and decrease the final yield.[9][10]

Q3: Can I perform this synthesis as a one-pot reaction? A: One-pot procedures for N-substituted maleimides exist, typically involving mixing the amine and anhydride in a high-boiling azeotropic solvent (like toluene or xylene) with an acid catalyst and heating to remove water with a Dean-Stark trap.[11] While this simplifies the workflow by avoiding isolation of the intermediate, the two-step process described here often provides better control, higher purity of the intermediate, and ultimately a higher overall yield, especially for ortho-substituted anilines which can have steric hindrance.[1]

Q4: My final product has a melting point that is lower than the literature value. What does this indicate? A: A depressed and/or broad melting point range is a classic indicator of impurity. The presence of unreacted starting materials, solvents, or side products disrupts the crystalline lattice of the pure compound, requiring less energy to melt. This indicates that further purification, such as an additional recrystallization or column chromatography, is necessary.

References

Technical Support Center: 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for 1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific stability challenges associated with this N-aryl maleimide. We will move beyond generic protocols to provide a deep, mechanistic understanding of its behavior during storage, conjugation, and post-conjugation analysis, ensuring the integrity and success of your experiments.

Part 1: Core Concepts of N-Aryl Maleimide Stability

Understanding the chemical behavior of this compound is crucial for troubleshooting. Its reactivity and stability are governed by the N-aryl substitution, which distinguishes it from common N-alkyl maleimides.

The primary use of maleimides is for conjugation to thiol groups (e.g., cysteine residues in proteins) via a Michael addition reaction.[1] The stability of the resulting thiosuccinimide linkage is paramount. Two competing reactions dictate the fate of this conjugate:

  • Retro-Michael Reaction (Deconjugation): This is a reversible process where the thioether bond breaks, releasing the original thiol and maleimide. In a biological milieu rich in other thiols like glutathione, the released maleimide can be scavenged, leading to irreversible deconjugation of the payload and potential off-target effects.[2][3][4][5] This is the primary pathway of instability for many traditional maleimide conjugates.

  • Thiosuccinimide Ring Hydrolysis (Stabilization): The succinimide ring can be irreversibly opened by water. This hydrolysis creates a stable maleamic acid thioether that is no longer susceptible to the retro-Michael reaction.[5][6][7]

The N-aryl group of this compound significantly accelerates the rate of this beneficial hydrolysis reaction compared to N-alkyl maleimides.[8][9][10] This property can be leveraged to create highly stable bioconjugates. However, the enhanced reactivity also means the unconjugated maleimide is more prone to hydrolysis, which can be a competing side reaction during the conjugation step.[9]

G cluster_0 Conjugation & Stability Pathways A This compound (Maleimide) Adduct Thiosuccinimide Conjugate (Reversible Linkage) A->Adduct + R-SH (Michael Addition) Hydrolyzed_Maleimide Maleamic Acid (Inactive Maleimide) A->Hydrolyzed_Maleimide + H₂O (Pre-conjugation Hydrolysis) Thiol R-SH (Thiol) Retro Deconjugated Thiol + Maleimide (Payload Loss) Adduct->Retro Retro-Michael Reaction (e.g., + Glutathione) Hydrolyzed Ring-Opened Conjugate (Stable Linkage) Adduct->Hydrolyzed Hydrolysis (Stabilization)

Figure 1. Competing reaction pathways for N-aryl maleimides.

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter during your experimental workflow.

► Issue 1: Low or No Conjugation Yield

Question: I am reacting this compound with my thiol-containing protein, but LC-MS analysis shows a low yield of the desired conjugate. What went wrong?

Answer: Low conjugation efficiency with this reactive maleimide is often a result of competing pre-conjugation hydrolysis. Because N-aryl maleimides are more susceptible to hydrolysis than their alkyl counterparts, reaction conditions are critical.[9]

Possible Causes & Solutions:

  • Incorrect pH: The thiol-maleimide reaction is optimal between pH 6.5 and 7.5.[2] Below pH 6.5, the thiol is protonated and less nucleophilic, slowing the reaction. Above pH 7.5, hydrolysis of the unconjugated maleimide becomes significantly faster, consuming your reagent before it can react with the thiol.

    • Solution: Ensure your reaction buffer is freshly prepared and maintained within the pH 6.5-7.5 range. Use non-nucleophilic buffers such as phosphate or HEPES.

  • Aged Reagent Solution: this compound in aqueous solution has a limited half-life. A solution prepared hours or days in advance will have significantly hydrolyzed.

    • Solution: Prepare the stock solution of the maleimide in an anhydrous, water-miscible solvent like DMSO or DMF immediately before use. Add it to the aqueous reaction buffer at the last moment to initiate the reaction.

  • Sub-optimal Molar Ratio: An insufficient excess of the maleimide reagent can lead to incomplete conjugation.

    • Solution: While avoiding a very large excess that complicates purification, ensure you are using an optimized molar excess of the maleimide reagent (e.g., 5-20 fold excess over the thiol) to drive the reaction to completion.[5]

  • Improperly Stored Reagent: The solid maleimide reagent can degrade if not stored correctly.

    • Solution: Store the solid compound under desiccated conditions at 2-8°C and protected from light.

G Start Low Conjugate Yield Check_pH Is pH 6.5-7.5? Start->Check_pH Check_Reagent Was maleimide solution prepared fresh? Check_pH->Check_Reagent Yes Result_pH Adjust buffer to optimal range. Check_pH->Result_pH No Check_Ratio Is molar ratio optimized? Check_Reagent->Check_Ratio Yes Result_Reagent Prepare fresh stock in DMSO/DMF. Check_Reagent->Result_Reagent No Check_Storage Was solid reagent stored correctly? Check_Ratio->Check_Storage Yes Result_Ratio Increase molar excess of maleimide. Check_Ratio->Result_Ratio No Result_Storage Use fresh, properly stored reagent. Check_Storage->Result_Storage No

Figure 2. Troubleshooting workflow for low conjugation yield.

► Issue 2: Conjugate Is Unstable in Plasma or Thiol-Containing Buffers

Question: My purified conjugate shows significant payload loss after incubation in serum or with excess glutathione. I thought N-aryl maleimides were supposed to be stable?

Answer: This indicates that your conjugate is undergoing the retro-Michael reaction. While the N-aryl maleimide platform is designed to form stable adducts, this stability is conferred by the subsequent hydrolysis of the thiosuccinimide ring. If this hydrolysis step is incomplete, the remaining ring-closed conjugate is still susceptible to thiol exchange.[6][11]

Possible Causes & Solutions:

  • Insufficient Incubation for Hydrolysis: The conjugation reaction may be rapid, but the stabilizing hydrolysis takes additional time.

    • Solution: After the initial conjugation reaction, introduce a "stabilization hold" step. Adjust the pH to 8.0-8.5 and incubate the conjugate for an additional 2-4 hours at room temperature or 37°C.[12] This basic pH significantly accelerates the ring-opening hydrolysis, rendering the linkage stable against thiol exchange.[2] Monitor this step by LC-MS to confirm the mass shift corresponding to the addition of one water molecule.

  • Premature Purification: If the conjugate is purified immediately after the initial reaction, the hydrolysis may not have completed, leaving a mixture of stable (hydrolyzed) and unstable (ring-closed) species.

    • Solution: Implement the post-conjugation hydrolysis step (as described above) before final purification and buffer exchange into a neutral storage buffer.

Part 3: Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Proper storage is essential to maintain the reactivity of the compound.

FormatTemperatureConditionsRationale
Solid Powder 2-8 °CTightly sealed, desiccated, protected from lightPrevents slow hydrolysis from atmospheric moisture and potential photodegradation.
Stock Solution -20 °C or -80 °CIn anhydrous DMSO or DMF, aliquotedMinimizes water exposure and freeze-thaw cycles that can introduce moisture.
Aqueous Solution Not RecommendedN/AThe compound hydrolyzes readily in aqueous buffers; solutions should be used immediately after preparation.[9]

Q2: How can I quantitatively monitor the stability of the unconjugated maleimide or the final conjugate?

A2: High-Performance Liquid Chromatography (HPLC) or LC-MS are the preferred methods.

  • For Unconjugated Maleimide: Incubate the compound in your reaction buffer. At various time points, inject an aliquot onto a reverse-phase HPLC column. The disappearance of the peak corresponding to the maleimide and the appearance of the more polar maleamic acid peak can be used to determine the hydrolytic half-life.

  • For the Conjugate: Incubate the purified conjugate in plasma or a buffer containing a high concentration of glutathione (e.g., 1-5 mM). Analyze aliquots over time by HPLC or LC-MS. Monitor for the decrease in the intact conjugate peak and the appearance of deconjugated protein or payload-glutathione adducts.[5][13]

Q3: Why choose this compound over a standard N-alkyl maleimide like N-ethylmaleimide?

A3: The primary advantage is the enhanced stability of the final conjugate. The N-aryl group accelerates the thiosuccinimide ring hydrolysis, which "locks" the conjugate and prevents the retro-Michael reaction that plagues many N-alkyl maleimide conjugates in vivo.[7][10] Cysteine-linked antibody-drug conjugates (ADCs) prepared with N-aryl maleimides show significantly less deconjugation in serum over time compared to those made with N-alkyl maleimides.[10] This leads to a more homogenous product, improved pharmacokinetic profile, and reduced off-target toxicity.

Part 4: Key Experimental Protocols

Protocol 1: General Protocol for Thiol-Maleimide Conjugation & Stabilization

  • Preparation: Dissolve your thiol-containing protein in a non-nucleophilic buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, 2 mM EDTA) at pH 7.0-7.2.

  • Reagent Preparation: Immediately before use, dissolve a 10-fold molar excess of this compound in anhydrous DMSO to create a 10-20 mM stock solution.

  • Conjugation: Add the maleimide stock solution to the protein solution while gently stirring. Allow the reaction to proceed for 1-2 hours at room temperature.

  • Stabilization (Crucial Step): Adjust the pH of the reaction mixture to 8.0-8.5 using a dilute base (e.g., 0.5 M sodium borate). Incubate for an additional 2 hours at room temperature or 37°C to drive the stabilizing hydrolysis.

  • Quenching & Purification: Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or N-acetylcysteine. Purify the stable, hydrolyzed conjugate from excess reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF), exchanging into your desired final storage buffer (e.g., PBS pH 7.4).

Protocol 2: HPLC Method for Stability Assessment

  • Sample Preparation: Incubate the purified conjugate (at ~1 mg/mL) in the test condition (e.g., human plasma, PBS with 5 mM glutathione) at 37°C. At each time point (e.g., 0, 24, 48, 96, 168 hours), take an aliquot and immediately freeze at -80°C.

  • Analysis: Thaw the samples and analyze by reverse-phase HPLC or LC-MS.

    • Column: A C4 or C8 column is typically suitable for proteins/ADCs.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: Run a linear gradient from ~20% B to 80% B over 20-30 minutes.

  • Data Interpretation: Integrate the peak area of the intact conjugate at each time point. Calculate the percentage of intact conjugate remaining relative to the T=0 time point to determine stability over time.[13]

References

Technical Support Center: Overcoming Solubility Challenges with 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for 1-(2-methylphenyl)pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you successfully incorporate this compound into your experimental workflows. Our approach is rooted in fundamental chemical principles and validated by field-proven insights to ensure you can navigate the complexities of this molecule's solubility characteristics.

The Challenge: Understanding the Poor Solubility of this compound

This compound, an N-aryl maleimide, possesses a rigid, planar structure with both polar (dione moiety) and non-polar (methylphenyl group) characteristics. This amphiphilic nature, combined with strong intermolecular forces in the solid state, contributes to its limited solubility in many common solvents. The presence of the methyl group at the ortho position of the phenyl ring can further influence its solubility profile through steric effects, potentially hindering solvation compared to its meta or para isomers.

This guide provides a systematic approach to overcoming these challenges, enabling you to prepare homogenous solutions suitable for your research needs.

Frequently Asked Questions (FAQs)

Q1: I am struggling to dissolve this compound in aqueous buffers for my bioconjugation experiment. What do you recommend?

A1: Direct dissolution in purely aqueous buffers is often challenging for N-aryl maleimides. We recommend the use of a water-miscible organic co-solvent. A good starting point is to prepare a concentrated stock solution of the compound in an organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) and then add it dropwise to your aqueous buffer with vigorous stirring. Be mindful of the final concentration of the organic solvent, as high concentrations can negatively impact protein stability and biological assays. For many N-aryl maleimides, a final concentration of 1-5% (v/v) organic co-solvent is well-tolerated in biological systems. One study successfully solubilized an N-aryl maleimide for bioconjugation using 20% acetonitrile in a 50 mM phosphate buffer (pH 7.4), which could be another viable option to explore.[1]

Q2: What are the best organic solvents for solubilizing this compound for organic synthesis or purification?

A2: Based on the general solubility of N-aryl maleimides, chlorinated solvents and polar aprotic solvents are excellent starting points. We recommend exploring the following:

  • Dichloromethane (DCM): Often used for purification by column chromatography.[2]

  • Chloroform (CHCl₃): A common solvent for NMR analysis of N-phenylmaleimides, indicating good solubility.[3]

  • Tetrahydrofuran (THF): Frequently used in polymerization reactions involving N-substituted maleimides.

  • Acetone: A versatile solvent that can be effective.

  • Ethyl Acetate: Has been used for recrystallization, suggesting moderate solubility at elevated temperatures and lower solubility at room temperature.

  • Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF): These are strong, polar aprotic solvents that are likely to be very effective at dissolving the compound.

For purification via recrystallization, a solvent system where the compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures is ideal. Ethanol has been used for recrystallizing some N-phenylmaleimides.[3] A mixture of a good solvent (like DCM) and a poor solvent (like hexane) can also be effective for recrystallization.[2]

Q3: Can I use heat to improve the solubility of this compound?

A3: Yes, gently heating the solution can significantly increase the rate of dissolution and the amount of compound that can be dissolved. However, it is crucial to be aware of the compound's thermal stability. For many organic molecules, heating up to 40-60°C is generally safe for short periods. We recommend performing a preliminary thermal stability test if you plan to heat the compound for extended durations or at higher temperatures. Always use a controlled heating method like a water bath and monitor for any signs of degradation, such as a change in color.

Q4: How does the ortho-methyl group affect the solubility compared to other isomers?

A4: The ortho position of the methyl group can introduce steric hindrance that twists the phenyl ring out of the plane of the maleimide group.[4] This can disrupt crystal packing, which might lead to a slight increase in solubility compared to the more symmetrical para-isomer. However, this same steric hindrance can also interfere with optimal solvent-solute interactions. Therefore, the effect can be solvent-dependent. It is always best to experimentally determine the solubility in your specific solvent system of interest.

Troubleshooting Guide: Common Solubility Issues

Problem Potential Cause Recommended Solution(s)
Compound precipitates out of solution upon addition to an aqueous buffer. The final concentration of the organic co-solvent is too low to maintain solubility.1. Increase the final concentration of the organic co-solvent (e.g., from 1% to 5% DMSO).2. Try a different co-solvent, such as acetonitrile or DMF.3. Decrease the final concentration of your compound.
The compound is not dissolving in the chosen organic solvent, even with sonication. The solvent is not a good match for the compound's polarity.1. Consult the solvent selection guide in the FAQs and try a solvent from a different class (e.g., switch from a protic to a polar aprotic solvent).2. Try a solvent mixture. For example, a small amount of DMSO in DCM can significantly enhance solvating power.3. Gently heat the solution while stirring.
The solution is cloudy or hazy, indicating incomplete dissolution. The solution is saturated, or fine particles are suspended.1. Filter the solution through a 0.22 µm syringe filter to remove any undissolved particulates.2. Dilute the solution to a lower concentration.3. If the intended concentration is necessary, a full resolubilization in a stronger solvent system may be required.
The compound appears to be degrading (color change) upon attempts to solubilize. The compound may be unstable in the chosen solvent or sensitive to heat or light.1. Avoid prolonged heating. Use a minimal amount of heat to achieve dissolution and then cool to room temperature.2. Protect the solution from light by using an amber vial or wrapping the container in foil.3. Consider the possibility of a reaction with the solvent, especially if using reactive solvents.

Experimental Protocols

Protocol 1: Systematic Determination of Solubility in Organic Solvents

This protocol provides a systematic method for determining the approximate solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • Selection of organic solvents (e.g., Dichloromethane, Chloroform, THF, Acetone, Ethyl Acetate, Ethanol, Methanol, Acetonitrile, DMSO, DMF, Toluene, Hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for quantification

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1 mL) of each solvent in a series of vials. An excess is ensured when a small amount of solid remains undissolved.

    • Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. A thermostatic shaker is ideal for this.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully take a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of your analytical method.

  • Quantification:

    • Analyze the diluted samples using a pre-validated HPLC or UV-Vis spectrophotometry method (see Protocol 2) to determine the concentration of the dissolved compound.

    • Calculate the solubility in mg/mL or mol/L.

Data Presentation:

SolventDielectric ConstantSolubility (mg/mL) at 25°C
Dichloromethane9.1(Experimentally Determined)
Chloroform4.8(Experimentally Determined)
THF7.6(Experimentally Determined)
Acetone21.0(Experimentally Determined)
Ethyl Acetate6.0(Experimentally Determined)
Ethanol24.6(Experimentally Determined)
Acetonitrile37.5(Experimentally Determined)
DMSO46.7(Experimentally Determined)
Toluene2.4(Experimentally Determined)
Hexane1.9(Experimentally Determined)
Protocol 2: Quantification of this compound

Method A: UV-Vis Spectrophotometry

This is a quick method for estimating concentration.

  • Determine λmax:

    • Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile).

    • Scan the absorbance from 200-400 nm to determine the wavelength of maximum absorbance (λmax). Maleimides typically have an absorbance maximum around 300 nm.[5]

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the λmax.

    • Plot absorbance versus concentration to generate a standard curve and determine the molar extinction coefficient (ε).

  • Measure Unknown Sample:

    • Measure the absorbance of your unknown sample (ensure it is diluted to be within the linear range of your calibration curve).

    • Calculate the concentration using the Beer-Lambert law (A = εbc) or by interpolation from the standard curve.

Method B: High-Performance Liquid Chromatography (HPLC)

This method provides more accurate and specific quantification.

  • Develop an HPLC Method:

    • Column: A C18 reverse-phase column is a good starting point.

    • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically effective. A small amount of acid, such as 0.1% formic acid or phosphoric acid, can improve peak shape.

    • Detection: UV detection at the λmax determined in Method A.

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: 10-20 µL.

  • Create a Calibration Curve:

    • Prepare a series of standard solutions of known concentrations.

    • Inject each standard and record the peak area.

    • Plot peak area versus concentration to generate a standard curve.

  • Measure Unknown Sample:

    • Inject your unknown sample.

    • Determine the concentration by comparing its peak area to the standard curve.

Visualizing the Solubility Workflow

The following diagram illustrates the logical workflow for addressing solubility challenges with this compound.

solubility_workflow cluster_start Initial Assessment cluster_aqueous Aqueous Systems cluster_organic Organic Systems start Start: Undissolved This compound aq_check Is an aqueous system required? start->aq_check co_solvent Use Organic Co-solvent (e.g., DMSO, Acetonitrile) aq_check->co_solvent Yes org_check Select Organic Solvent (DCM, THF, Acetone, etc.) aq_check->org_check No stock_sol Prepare concentrated stock in co-solvent co_solvent->stock_sol add_drop Add dropwise to aqueous buffer stock_sol->add_drop aq_success Homogeneous Aqueous Solution add_drop->aq_success diss_attempt Attempt Dissolution (Stir, Sonicate) org_check->diss_attempt sol_check Is it soluble? diss_attempt->sol_check heating Apply Gentle Heat (40-60°C) sol_check->heating No org_success Homogeneous Organic Solution sol_check->org_success Yes heating->diss_attempt troubleshoot Troubleshoot: Try different solvent/mixture heating->troubleshoot Still not soluble troubleshoot->org_check

References

Technical Support Center: Optimizing Reaction Conditions for N-(o-tolyl)maleimide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(o-tolyl)maleimide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to overcome common challenges and optimize your reaction conditions for high yield and purity.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-(o-tolyl)maleimide. Each problem is followed by a detailed explanation of potential causes and step-by-step guidance for resolution.

Question 1: I am experiencing a very low yield of my final product, N-(o-tolyl)maleimide. What are the likely causes and how can I improve it?

Answer:

Low yield is a common issue in the synthesis of N-substituted maleimides and can stem from several factors throughout the two-step reaction process. Let's break down the potential causes and solutions for each step.

Step 1: Formation of N-(o-tolyl)maleamic acid

  • Incomplete Reaction: The initial acylation of o-toluidine with maleic anhydride is typically a high-yield reaction.[1] However, insufficient reaction time or improper temperature control can lead to unreacted starting materials. Ensure the reaction is stirred at room temperature until a thick precipitate of the maleamic acid is formed, which usually takes about an hour.[2]

  • Purity of Starting Materials: The purity of maleic anhydride and o-toluidine is crucial. Maleic anhydride can hydrolyze to maleic acid in the presence of moisture, which will not react with the amine.[3][4] Use freshly opened or properly stored reagents.

Step 2: Cyclization to N-(o-tolyl)maleimide

  • Inefficient Dehydration: The cyclization of the maleamic acid intermediate to the maleimide is a dehydration reaction. Incomplete removal of water is a primary cause of low yield. The most common method involves using an excess of a chemical dehydrating agent like acetic anhydride with a catalyst such as anhydrous sodium acetate.[1][2] Ensure your sodium acetate is truly anhydrous, as it can be hygroscopic.

  • Suboptimal Temperature Control: Temperature plays a critical role in the cyclization step. Overheating (typically above 70°C) can lead to side reactions and decomposition of the product.[1] It is recommended to maintain a reaction temperature between 60-70°C for optimal results.[1] Conversely, a temperature that is too low will result in a sluggish and incomplete reaction.

  • Premature Precipitation: The N-(o-tolyl)maleimide product can sometimes precipitate out of the reaction mixture before the reaction is complete. This can be addressed by ensuring adequate solvent volume (acetic anhydride) to maintain solubility at the reaction temperature.

Troubleshooting Workflow:

low_yield_troubleshooting start Low Yield of N-(o-tolyl)maleimide check_step1 Analyze Step 1: Maleamic Acid Formation start->check_step1 check_step2 Analyze Step 2: Cyclization start->check_step2 step1_cause1 Incomplete Reaction? check_step1->step1_cause1 step2_cause1 Inefficient Dehydration? check_step2->step2_cause1 step1_solution1 Increase reaction time (e.g., to 1-2 hours at RT). [19] step1_cause1->step1_solution1 Yes step1_cause2 Impure Starting Materials? step1_cause1->step1_cause2 No step1_solution2 Use fresh maleic anhydride and o-toluidine. step1_cause2->step1_solution2 Yes step2_solution1 Use excess acetic anhydride and anhydrous sodium acetate. [4] step2_cause1->step2_solution1 Yes step2_cause2 Suboptimal Temperature? step2_cause1->step2_cause2 No step2_solution2 Maintain 60-70°C. Avoid overheating. [4] step2_cause2->step2_solution2 Yes step2_cause3 Premature Precipitation? step2_cause2->step2_cause3 No step2_solution3 Ensure sufficient solvent (acetic anhydride). step2_cause3->step2_solution3 Yes

Caption: Troubleshooting workflow for low product yield.

Question 2: My final product is contaminated with unreacted N-(o-tolyl)maleamic acid. How can I ensure complete cyclization and remove this impurity?

Answer:

The presence of the maleamic acid intermediate in your final product indicates incomplete cyclization. This is a common issue that can be resolved by optimizing the reaction conditions and employing an appropriate purification strategy.

Optimizing Cyclization:

  • Catalyst and Dehydrating Agent: The combination of acetic anhydride and sodium acetate is a classic and effective method for this transformation.[1] Ensure you are using a sufficient excess of acetic anhydride, which acts as both a reagent and a solvent. The catalytic amount of anhydrous sodium acetate is also critical.

  • Reaction Time and Temperature: As mentioned previously, maintaining the reaction at 60-70°C is key.[1] Extending the reaction time (e.g., from 60 minutes to 90 minutes) can also promote complete conversion. You can monitor the reaction's progress using Thin Layer Chromatography (TLC). The maleamic acid is significantly more polar than the maleimide product and will have a much lower Rf value. The reaction is complete when the maleamic acid spot is no longer visible on the TLC plate.

Purification Strategies:

  • Work-up Procedure: A common work-up involves pouring the reaction mixture into ice-cold water to precipitate the N-(o-tolyl)maleimide product.[2] This step also serves to hydrolyze any remaining acetic anhydride. Thoroughly washing the precipitate with cold water will help remove any water-soluble impurities.

  • Recrystallization: Recrystallization is a highly effective method for removing the more polar maleamic acid. Ethanol is a suitable solvent for the recrystallization of N-substituted maleimides.[1][5] The N-(o-tolyl)maleimide is more soluble in hot ethanol and will crystallize upon cooling, leaving the maleamic acid and other polar impurities in the mother liquor.

  • Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography can be employed. A non-polar solvent system, such as a mixture of hexanes and ethyl acetate, will effectively separate the less polar N-(o-tolyl)maleimide from the highly polar maleamic acid.[6]

Compound Polarity Typical Rf (Hexanes:EtOAc 4:1) Purification Method
N-(o-tolyl)maleimideLow~0.6Recrystallization (Ethanol), Column Chromatography
N-(o-tolyl)maleamic acidHigh~0.1 (streaking)Removal by recrystallization or column chromatography
o-toluidineModerate~0.4Column Chromatography
Maleic AnhydrideModerate~0.3Hydrolyzes during work-up

Question 3: I am observing a dark coloration in my reaction mixture and final product. What causes this and how can I prevent it?

Answer:

Dark coloration, often ranging from yellow to dark brown, is typically an indication of side reactions and the formation of impurities.

Potential Causes:

  • Overheating: The most common cause of dark coloration is overheating during the cyclization step.[1] Temperatures exceeding 70-80°C can lead to the polymerization of maleic anhydride or the maleimide product, resulting in colored byproducts.

  • Air Oxidation: o-Toluidine, like many anilines, is susceptible to air oxidation, which can form colored impurities. While the acylation step is generally fast, prolonged exposure of the starting amine to heat and air can be problematic.

  • Side Reactions of Acetic Anhydride: At higher temperatures, acetic anhydride can participate in various side reactions, leading to the formation of colored tars.

Preventative Measures and Solutions:

  • Strict Temperature Control: Use a temperature-controlled heating mantle or oil bath to maintain the reaction temperature within the optimal 60-70°C range.[1]

  • Inert Atmosphere: While not always necessary for this specific synthesis, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation of the o-toluidine, especially if the reaction is run for an extended period.

  • Purification: If a colored product is obtained, purification is necessary. Recrystallization from ethanol can be very effective at removing colored impurities.[1] In some cases, a charcoal treatment during recrystallization can help to decolorize the solution. If the color persists, column chromatography is the next logical step.[6]

Frequently Asked Questions (FAQs)

Question 4: What is the general reaction scheme for the synthesis of N-(o-tolyl)maleimide?

Answer:

The synthesis of N-(o-tolyl)maleimide is a two-step process:

  • Amine Acylation: Maleic anhydride reacts with o-toluidine in an acylation reaction. The amine attacks one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring and the formation of the intermediate, N-(o-tolyl)maleamic acid. This step is typically fast and exothermic.[1]

  • Cyclodehydration: The N-(o-tolyl)maleamic acid is then cyclized to form the final N-(o-tolyl)maleimide product. This is a dehydration reaction, where a molecule of water is eliminated to form the imide ring. This step requires heat and a dehydrating agent/catalyst system, commonly acetic anhydride and sodium acetate.[1][2]

reaction_mechanism maleic_anhydride Maleic Anhydride step1_label Step 1: Acylation (Room Temp) o_toluidine o-Toluidine maleamic_acid N-(o-tolyl)maleamic acid step2_label Step 2: Cyclodehydration (AcOH, NaOAc, 60-70°C) maleamic_acid->step2_label maleimide N-(o-tolyl)maleimide water H₂O step1_label->maleamic_acid step2_label->maleimide step2_label->water

Caption: Two-step synthesis of N-(o-tolyl)maleimide.

Question 5: What are the optimal molar ratios of reactants and catalysts?

Answer:

For optimal results, the following molar ratios are recommended:

  • Step 1 (Acylation): A 1:1 molar ratio of maleic anhydride to o-toluidine is typically used.[2] Using a slight excess of either reactant is generally not necessary as the reaction is highly efficient.

  • Step 2 (Cyclization):

    • Acetic Anhydride: A significant excess of acetic anhydride is used, as it serves as both the dehydrating agent and the solvent. A common ratio is approximately 3 to 5 equivalents relative to the maleamic acid.

    • Sodium Acetate: Sodium acetate is used in catalytic amounts. A ratio of 0.3 to 0.5 equivalents relative to the maleamic acid is generally sufficient to facilitate the cyclization.[1]

Reagent Role Recommended Molar Ratio
Maleic AnhydrideReactant1.0 eq
o-ToluidineReactant1.0 eq
Acetic AnhydrideDehydrating Agent / Solvent3.0 - 5.0 eq
Sodium AcetateCatalyst0.3 - 0.5 eq

Question 6: What solvents are recommended for this synthesis?

Answer:

The choice of solvent depends on the step of the reaction:

  • Step 1 (Acylation): This reaction can be performed in a variety of aprotic solvents. Diethyl ether is a common choice as the maleamic acid product is insoluble and precipitates, making it easy to isolate.[2] Other suitable solvents include dichloromethane or even performing the reaction neat (solvent-free), which is a greener approach.[1]

  • Step 2 (Cyclization): Acetic anhydride typically serves as the solvent for this step.[1][2] This is convenient as it is also the dehydrating agent.

Question 7: How can I monitor the progress of my reaction?

Answer:

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction progress, particularly for the cyclization step.

  • Stationary Phase: Silica gel plates (e.g., Silica Gel 60 F254).

  • Mobile Phase: A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate is effective. A good starting point is a 4:1 or 3:1 ratio of hexanes to ethyl acetate.

  • Visualization: UV light (254 nm) is typically sufficient for visualizing the aromatic compounds.

  • Interpretation: The N-(o-tolyl)maleamic acid intermediate is highly polar and will have a low Rf value (close to the baseline). The N-(o-tolyl)maleimide product is much less polar and will have a significantly higher Rf value. The reaction is complete when the spot corresponding to the maleamic acid is no longer visible.

Experimental Protocols

Protocol 1: Synthesis of N-(o-tolyl)maleamic acid

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in a suitable solvent (e.g., diethyl ether).

  • With stirring, add a solution of o-toluidine (1.0 eq) in the same solvent dropwise at room temperature.[2]

  • A thick precipitate will form. Continue stirring at room temperature for 1 hour to ensure the reaction goes to completion.[2]

  • Collect the solid product by vacuum filtration and wash with cold solvent to remove any unreacted starting materials.

  • Dry the resulting N-(o-tolyl)maleamic acid. The product is typically used in the next step without further purification.

Protocol 2: Synthesis of N-(o-tolyl)maleimide

  • In a round-bottom flask equipped with a reflux condenser, create a slurry of N-(o-tolyl)maleamic acid (1.0 eq), anhydrous sodium acetate (0.4 eq), and acetic anhydride (4.0 eq).[1]

  • Heat the mixture with stirring in an oil bath to 60-70°C for 60-90 minutes.[1] Monitor the reaction by TLC until the starting maleamic acid is consumed.

  • Allow the reaction mixture to cool to near room temperature.

  • Pour the mixture into a beaker containing a large volume of ice-cold water with vigorous stirring.[2]

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid thoroughly with cold water and then with a small amount of cold petroleum ether to aid in drying.[2]

  • Recrystallize the crude product from ethanol to obtain pure N-(o-tolyl)maleimide.[1]

References

Preventing polymerization of 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers on Preventing Unwanted Polymerization

Welcome to the technical support center for 1-(2-methylphenyl)pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical advice and troubleshooting for the handling, storage, and use of this reactive maleimide monomer. Our goal is to equip you with the knowledge to prevent unwanted polymerization, ensuring the integrity of your starting material and the success of your experiments.

Introduction to this compound and Polymerization Risk

This compound, an N-substituted maleimide, is a valuable reagent in various applications, including bioconjugation, polymer synthesis, and materials science.[1] The maleimide group is highly reactive, particularly towards thiols, making it ideal for site-selective modifications.[2][3] However, this high reactivity also makes the molecule susceptible to unwanted polymerization.

The primary mechanism of concern is free-radical polymerization, which can be initiated by heat, light (UV radiation), or trace impurities.[4][5] Anionic polymerization can also be a significant issue, potentially initiated by nucleophiles like amines or bases.[6] This process converts the monomer into a polymer, rendering it unusable for its intended purpose and leading to failed reactions, crosslinked products, and wasted resources.[6] This guide provides a structured approach to understanding and mitigating these risks.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: My vial of this compound, which was a crystalline solid, now appears viscous or has solidified. What happened?

A: This is a classic sign of polymerization. The individual monomer units have linked together to form long polymer chains, changing the physical state of the material from a crystalline solid to a viscous liquid or an intractable solid. This process is often irreversible.

Q2: What are the early warning signs of polymerization?

A: Early signs can be subtle. They include:

  • A slight change in color or appearance of the solid.

  • The material becoming "gummy" or difficult to handle.

  • In solution, you might observe an unexpected increase in viscosity or the formation of a precipitate.

  • Analytical characterization (see Part 3) may show the appearance of broad signals in NMR or changes in the IR spectrum.

Q3: What is the recommended storage protocol for this compound?

A: To minimize the risk of polymerization, strict storage conditions are essential. We recommend the following:

  • Temperature: Store at 2-8°C.[7] Refrigeration slows down the rate of potential polymerization reactions.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen. Oxygen can participate in some initiation pathways.

  • Light: Protect from light by using an amber vial and storing it in the dark.[7] UV light can initiate free-radical polymerization.[4]

  • Inhibitor: For long-term storage, the addition of a free-radical inhibitor is strongly recommended.

Q4: What is a polymerization inhibitor and which one should I use?

A: A polymerization inhibitor is a chemical compound that scavenges free radicals, effectively stopping the chain reaction of polymerization before it starts.[8] For maleimides and other reactive monomers, phenolic inhibitors or nitroxide-based stable free radicals are commonly used.

Inhibitor ClassExampleTypical ConcentrationMechanism of Action
Phenolic Hydroquinone (HQ), Butylated Hydroxytoluene (BHT)100-1000 ppmDonates a hydrogen atom to a growing radical chain, forming a stable phenoxy radical that does not propagate polymerization.[8]
Nitroxide (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)50-500 ppmA stable free radical that rapidly reacts with carbon-centered radicals to terminate the polymer chain.[9]

Q5: If I add an inhibitor for storage, do I need to remove it before my reaction?

A: It depends on your specific application. For most bioconjugation reactions with thiols, the low concentration of the inhibitor is unlikely to interfere. However, if you are performing a polymerization reaction where this compound is a monomer, the inhibitor must be removed. This can typically be achieved by passing a solution of the monomer through a column of activated alumina or a dedicated inhibitor removal column.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed protocols for preventing, detecting, and managing polymerization.

Guide 1: Best Practices for Storage and Handling

Adherence to these guidelines is the first line of defense against unwanted polymerization.

G A Receive Vial of This compound B Inspect for Signs of Polymerization (Solid, Gummy?) A->B C If Polymerized, Quarantine & Contact Supplier B->C Yes D If OK, Proceed to Storage Prep B->D No E Add Free-Radical Inhibitor (e.g., BHT, 100-200 ppm) D->E F Backfill Vial with Inert Gas (Ar or N2) E->F G Seal Tightly with Parafilm F->G H Store at 2-8°C, Protected from Light G->H G cluster_0 Polymerization Pathway cluster_1 Inhibition Pathway A Initiator (R•) (from Heat, Light) B Monomer (Maleimide) A->B Initiation C Monomer Radical B->C D Growing Polymer Chain C->D Propagation (+ Monomer) F Inhibitor (I-H) (e.g., BHT) C->F Interception E Polymer D->E Termination G Inactive Species F->G

References

Technical Support Center: Degradation Pathways of N-((2-Methylphenyl)maleimide)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-((2-Methylphenyl)maleimide and related maleimide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for common issues encountered during bioconjugation experiments. As Senior Application Scientists, we have structured this guide to not only provide protocols but to explain the underlying chemical principles governing the stability and degradation of these critical reagents.

Frequently Asked Questions (FAQs)

This section addresses the most common initial questions regarding the stability and degradation of N-substituted maleimides and their conjugates.

Q1: What is the primary degradation pathway for an unreacted N-((2-Methylphenyl)maleimide) in an aqueous solution?

The primary degradation pathway for any N-substituted maleimide, including N-((2-Methylphenyl)maleimide), in an aqueous buffer is hydrolysis . This reaction involves the nucleophilic attack of a water molecule or hydroxide ion on one of the carbonyl carbons of the maleimide ring.[1][2] This opens the ring to form a non-reactive maleamic acid derivative, which is incapable of reacting with thiol groups.[3][4] This is a critical point of failure in conjugation reactions, as hydrolyzed reagent leads directly to low or zero yield of the desired product.[3][5]

The rate of this hydrolysis is highly dependent on pH and temperature.[3][4]

  • pH: The hydrolysis rate increases significantly with rising pH.[3][4] Maleimides are most stable in slightly acidic to neutral conditions (pH 6.5-7.5).[3][5] Above pH 7.5, the rate of hydrolysis becomes a significant competing reaction, and it is very rapid in alkaline conditions (pH > 8.5).[3][6]

  • Temperature: Higher temperatures accelerate the rate of hydrolysis.[3][4] Therefore, performing conjugations at 4°C or room temperature is often recommended over elevated temperatures.

Maleimide N-((2-Methylphenyl)maleimide) (Reactive) Water + H₂O (especially at pH > 7.5) Maleimide->Water Hydrolyzed Maleamic Acid Derivative (Non-reactive) Water->Hydrolyzed caption Fig. 1: Primary Degradation Pathway via Hydrolysis.

Caption: Fig. 1: Primary Degradation Pathway via Hydrolysis.

Q2: After my maleimide has successfully reacted with a thiol (e.g., cysteine), is the resulting conjugate stable?

The thiosuccinimide linkage formed from the Michael addition of a thiol to a maleimide is susceptible to two competing degradation or modification pathways, particularly in vivo.[7][8][9]

  • Retro-Michael Reaction (Deconjugation): This is a reversal of the initial conjugation reaction.[8] The thioether bond breaks, releasing the original maleimide and thiol. In a biological environment rich in other thiols like glutathione or human serum albumin, the released maleimide can then react with these other molecules, leading to payload mis-delivery, off-target toxicity, and reduced therapeutic efficacy.[7][10] This is a major concern in the development of Antibody-Drug Conjugates (ADCs).[11][12]

  • Succinimide Ring Hydrolysis (Stabilization): The thiosuccinimide ring itself can undergo hydrolysis, opening the ring to form a stable succinamic acid thioether.[3][13] This ring-opened product is resistant to the retro-Michael reaction.[7][9][14] Therefore, this hydrolysis is often considered a stabilizing event that "locks" the conjugate, preventing payload loss.[7][9]

The N-substituent on the original maleimide plays a crucial role in the rates of these competing reactions. Electron-withdrawing N-substituents, such as aryl groups (like the 2-methylphenyl group), tend to accelerate the rate of this stabilizing ring-opening hydrolysis compared to N-alkyl maleimides.[7][10][15]

cluster_0 Thiosuccinimide Conjugate (Initial Product) Thioether Thiosuccinimide Adduct RetroMichael Retro-Michael Reaction (Payload Loss) Thioether->RetroMichael Reversible (e.g., + Glutathione) Hydrolysis Succinimide Ring Hydrolysis (Stabilization) Thioether->Hydrolysis Irreversible (+ H₂O, pH dependent) Deconjugated Released Maleimide + Thiol RetroMichael->Deconjugated Stabilized Stable Ring-Opened Adduct Hydrolysis->Stabilized caption Fig. 2: Competing Fates of the Thiosuccinimide Conjugate.

Caption: Fig. 2: Competing Fates of the Thiosuccinimide Conjugate.

Troubleshooting Guides

This section provides structured guidance for specific experimental challenges in a question-and-answer format.

Problem 1: My conjugation yield is very low or zero.

Q: I've followed the standard protocol, but analysis (HPLC, MS, SDS-PAGE) shows very little or no formation of my desired conjugate. What is the most likely cause and how do I fix it?

A: The most common culprit for low or no conjugation yield is the premature hydrolysis of your maleimide reagent. [3][5] If the maleimide ring opens before it has a chance to react with the target thiol, the reaction will fail.

Start Low / No Yield Observed CheckReagent 1. Verify Reagent Integrity - Use fresh, properly stored maleimide. - Prepare stock solutions in dry DMSO/DMF, not buffer. Start->CheckReagent CheckpH 2. Confirm Reaction pH - Is the buffer pH between 6.5 and 7.5? - Avoid amine-containing buffers (e.g., Tris). CheckReagent->CheckpH CheckThiols 3. Confirm Thiol Availability - Are disulfide bonds fully reduced? - Remove thiol-containing reducing agents (e.g., DTT). CheckpH->CheckThiols ReRun Re-run Conjugation CheckThiols->ReRun Success Successful Conjugation ReRun->Success caption Fig. 3: Workflow for Troubleshooting Low Conjugation Yield.

Caption: Fig. 3: Workflow for Troubleshooting Low Conjugation Yield.

Detailed Causality & Corrective Actions:

  • Reagent Storage and Preparation: Maleimides are sensitive to moisture.[5] Storing them as aqueous stock solutions is not recommended as they will hydrolyze over time.[4][5]

    • Solution: Always prepare aqueous solutions of maleimide reagents immediately before use.[4] For long-term storage, dissolve the maleimide in a dry, aprotic solvent like anhydrous DMSO or DMF and store at -20°C, protected from moisture.[4][5]

  • Reaction pH Control: The optimal pH for maleimide-thiol conjugation is a compromise. While the reaction is faster at higher pH due to increased thiolate anion concentration, the competing hydrolysis reaction also accelerates dramatically.[3][5] The ideal range is pH 6.5-7.5 , which maximizes the specific reaction with thiols while minimizing hydrolysis.[3][13]

    • Solution: Ensure your reaction buffer is freshly prepared and its pH is accurately measured to be within the 6.5-7.5 range. Avoid buffers with competing nucleophiles, such as Tris or other primary amines.[5] Use buffers like PBS or HEPES.[16]

  • Thiol Availability: The reaction requires a free sulfhydryl group. Oxidized thiols (disulfide bonds) will not react.[5][16] Furthermore, common reducing agents like DTT or β-mercaptoethanol contain thiols themselves and will compete for the maleimide, consuming your reagent.[6]

    • Solution: If necessary, reduce disulfide bonds in your protein using a reducing agent. If using DTT or BME, you must remove it completely (e.g., via a desalting column) before adding the maleimide reagent.[6] Alternatively, use a non-thiol-based reducing agent like TCEP, which does not need to be removed prior to conjugation.[6]

Problem 2: My conjugate is unstable and loses its payload over time.

Q: I successfully formed my conjugate, but when I analyze it after incubation in plasma or over time in storage, I see evidence of deconjugation. How can I improve its stability?

A: This instability is characteristic of the retro-Michael reaction, where the thiosuccinimide linkage reverts, especially in the presence of other thiols. [8][17] The most effective strategy to prevent this is to perform a post-conjugation hydrolysis of the succinimide ring. This creates a stable, ring-opened structure that is no longer susceptible to the retro-Michael reaction.[7][9]

This protocol should be performed after the initial conjugation reaction and purification of the conjugate.

  • Confirm Conjugate Formation: Before proceeding, verify the successful formation of your initial thiosuccinimide conjugate using an appropriate analytical method (e.g., HPLC, LC-MS).

  • Adjust pH: Increase the pH of the purified conjugate solution to 8.5-9.0 .[3] This can be achieved by adding a small amount of a high pH buffer, such as 0.1 M sodium phosphate or borate buffer at the target pH.

  • Incubate: Incubate the solution at room temperature or 37°C. The N-aryl substituent of N-((2-Methylphenyl)maleimide) helps accelerate this hydrolysis step compared to N-alkyl maleimides.[10]

  • Monitor Reaction: Monitor the progress of the ring-opening by mass spectrometry. You are looking for a mass increase of 18 Da (the mass of H₂O) corresponding to the complete hydrolysis of the succinimide ring.[3]

  • Re-neutralize: Once the reaction is complete, neutralize the solution back to a physiological pH (7.0-7.5) for storage or downstream applications by adding a buffer like 1 M Tris-HCl, pH 7.0.[3]

Problem 3: My final product is heterogeneous and contains unexpected side-products.

Q: My mass spectrometry results show multiple species besides my desired product. What could be causing this heterogeneity?

A: Product heterogeneity can arise from several side reactions. The two most common are non-specific reactions with other nucleophiles and, in specific cases, rearrangement of the conjugate itself.

  • Reaction with Primary Amines: At pH values above 7.5, maleimides lose their selectivity for thiols and can begin to react with primary amines, such as the epsilon-amino group of lysine residues on a protein.[5][13]

    • Solution: Strictly maintain the reaction pH between 6.5 and 7.5.[13] At pH 7.0, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring high chemoselectivity.[3][13]

  • Thiazine Rearrangement: This is a specific side reaction that can occur when conjugating a maleimide to a peptide or protein via an N-terminal cysteine that has a free amino group.[18] The N-terminal amine can attack the succinimide ring, leading to a transcyclization event that forms a stable six-membered thiazine ring.[18][19] This rearranged product will have the same mass as the desired conjugate but different properties.

    • Solution: If you suspect thiazine rearrangement with an N-terminal cysteine conjugate, the most effective solution is to perform the conjugation reaction under acidic conditions (e.g., pH < 6.5) to protonate the N-terminal amine and prevent it from acting as a nucleophile.[18] Alternatively, if possible, avoid using an N-terminal cysteine with a free amino group for conjugation.[18]

Data Summary
FactorConditionEffect on N-((2-Methylphenyl)maleimide) StabilityRationale & Citation
pH pH < 6.5High stability, but thiol reaction rate is slower.Thiol group is predominantly protonated and less nucleophilic.[5]
pH 6.5 - 7.5 Optimal for Conjugation. Good stability.Represents the best compromise between thiol reactivity and maleimide stability.[3][5]
pH > 7.5Decreased stability, rapid hydrolysis.Hydroxide-catalyzed ring-opening becomes a significant competing reaction.[3][4]
Temperature 4°CHighest stability.Slows the rate of all chemical reactions, including hydrolysis.[3]
Room Temp (~25°C)Moderate stability, generally acceptable for reactions.A practical temperature for most conjugation reactions.
> 37°CLow stability.Significantly accelerates the rate of hydrolysis.[3]
Solvent Dry, Aprotic (DMSO, DMF)Excellent stability for long-term storage.Lack of water prevents the hydrolysis pathway.[4][5]
Aqueous BufferPoor stability, use immediately.Water is a reactant in the primary degradation pathway.[3][5]
N-Substituent Aryl (e.g., Phenyl)Faster pre-conjugation hydrolysis vs. alkyl.The electron-withdrawing nature of the aryl ring activates the carbonyls.[10]
Aryl (e.g., Phenyl)Faster post-conjugation stabilizing hydrolysis.The electron-withdrawing effect greatly accelerates the desired ring-opening of the conjugate.[7][15]

References

Technical Support Center: Scaling Up the Synthesis of 1-(2-Methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(2-methylphenyl)pyrrole-2,5-dione. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the successful and scalable synthesis of this important compound.

Overview of the Synthesis

The synthesis of this compound, also known as N-(o-tolyl)maleimide, is a common yet nuanced procedure in organic chemistry. The most prevalent and scalable method is a two-step process. The first step involves the nucleophilic attack of 2-methylaniline (o-toluidine) on maleic anhydride to form the intermediate, N-(2-methylphenyl)maleanilic acid. The second step is the cyclodehydration of this intermediate to yield the final product. While seemingly straightforward, this synthesis can present challenges, particularly when scaling up, due to factors such as steric hindrance from the ortho-methyl group, reaction kinetics, and product purification.

This guide will provide detailed protocols, troubleshooting advice, and frequently asked questions to navigate these challenges effectively.

Reaction Workflow

SynthesisWorkflow cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride OTA o-Toluidine Solvent1 Solvent (e.g., Toluene, Ether) MA_OTA MA_OTA Intermediate N-(2-methylphenyl)maleanilic Acid MA_OTA->Intermediate Nucleophilic Acyl Substitution Product This compound Intermediate->Product Intramolecular Cyclization DehydratingAgent Dehydrating Agent (e.g., Ac₂O/NaOAc) Purification Purification (Recrystallization/ Chromatography) Product->Purification FinalProduct Final Product Purification->FinalProduct Pure Product

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-(2-methylphenyl)maleanilic Acid (Intermediate)

This protocol is adapted from a procedure described by Gowda et al.[1].

Materials:

  • Maleic Anhydride (0.025 mol)

  • 2-Methylaniline (o-toluidine) (0.025 mol)

  • Toluene (45 mL total)

  • Dilute Hydrochloric Acid

  • Water

Procedure:

  • In a flask, dissolve maleic anhydride (0.025 mol) in 25 mL of toluene.

  • In a separate beaker, dissolve 2-methylaniline (0.025 mol) in 20 mL of toluene.

  • With constant stirring, add the 2-methylaniline solution dropwise to the maleic anhydride solution at room temperature.

  • After the addition is complete, continue stirring the mixture for approximately 30 minutes.

  • Let the mixture stand for an additional 30 minutes at room temperature to ensure the completion of the reaction. A precipitate of N-(2-methylphenyl)maleanilic acid should form.

  • To remove any unreacted 2-methylaniline, wash the mixture with dilute hydrochloric acid.

  • Filter the solid product under suction.

  • Wash the filtered solid thoroughly with water to remove any unreacted maleic anhydride and maleic acid that may have formed from hydrolysis.

  • Dry the resulting white to off-white solid, which is N-(2-methylphenyl)maleanilic acid.

Protocol 2: Synthesis of this compound (Final Product)

This protocol is a standard method for the cyclodehydration of N-arylmaleanilic acids.[2][3]

Materials:

  • N-(2-methylphenyl)maleanilic Acid (from Protocol 1)

  • Acetic Anhydride

  • Anhydrous Sodium Acetate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the dried N-(2-methylphenyl)maleanilic acid in acetic anhydride.

  • Add a catalytic amount of anhydrous sodium acetate to the suspension.

  • Heat the mixture with stirring. A common temperature range is 60-70°C, though some procedures may use higher temperatures.[4]

  • Monitor the reaction progress by TLC (Thin Layer Chromatography). The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the cooled reaction mixture into a beaker containing ice-water to precipitate the crude product and hydrolyze the excess acetic anhydride.

  • Stir the mixture until the ice has completely melted and a solid has formed.

  • Collect the crude this compound by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of a non-polar solvent like petroleum ether or hexane to remove non-polar impurities.[3]

  • The crude product can be further purified by recrystallization or column chromatography.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of N-(2-methylphenyl)maleanilic Acid (Step 1)

  • Question: My yield of the intermediate maleanilic acid is significantly lower than expected. What could be the cause?

  • Answer:

    • Incomplete reaction: Ensure that the 2-methylaniline is added slowly to the maleic anhydride solution to control the exothermic reaction and prevent side reactions. Also, allow for sufficient reaction time at room temperature for the reaction to go to completion.

    • Hydrolysis of maleic anhydride: Maleic anhydride is sensitive to moisture and can hydrolyze to maleic acid, which will not react with the aniline. Ensure you are using dry solvents and reagents.

    • Loss of product during workup: The maleanilic acid has some solubility in water. Avoid excessive washing with water. Ensure the product has fully precipitated before filtration.

    • Purity of starting materials: Impurities in the 2-methylaniline or maleic anhydride can lead to lower yields. Use reagents of high purity.

Issue 2: Difficulty with the Cyclodehydration Reaction (Step 2)

  • Question: The cyclodehydration of the maleanilic acid is not proceeding to completion, or I am getting a complex mixture of products. Why is this happening?

  • Answer:

    • Insufficient dehydration: Ensure that the acetic anhydride and sodium acetate are anhydrous. Water in the reaction mixture will inhibit the cyclization.

    • Suboptimal temperature: The reaction temperature is critical. If the temperature is too low, the reaction will be slow. If it is too high, it can lead to the formation of side products or polymerization.[3] A temperature range of 60-70°C is a good starting point.[4]

    • Steric hindrance: The ortho-methyl group on the phenyl ring can cause steric hindrance, which may slow down the cyclization compared to unsubstituted aniline.[5] You may need to increase the reaction time or temperature slightly.

    • Side reactions: At higher temperatures, the maleimide product can undergo polymerization. It is important to monitor the reaction and stop it once the starting material is consumed.

Issue 3: Product Purification Challenges

  • Question: I am having trouble purifying the final product. The melting point is broad, and NMR analysis shows impurities. What are the best purification methods?

  • Answer:

    • Recrystallization: For many N-arylmaleimides, recrystallization is an effective purification method. Common solvents for recrystallization include ethanol, cyclohexane, or a mixture of ethyl acetate and hexane.[3][4]

    • Column Chromatography: If recrystallization is not sufficient, silica gel column chromatography can be used. A common eluent system is a mixture of hexane and ethyl acetate.[6]

    • Removal of unreacted maleanilic acid: If the cyclodehydration was incomplete, the final product will be contaminated with the starting maleanilic acid. This can often be removed by washing the crude product with a dilute sodium bicarbonate solution, which will deprotonate and dissolve the acidic starting material.

    • Colored impurities: The formation of colored impurities can sometimes occur due to side reactions. Column chromatography is usually effective at removing these.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different solvent for the formation of the maleanilic acid?

    • A1: Yes, other aprotic solvents like diethyl ether can be used.[3] The choice of solvent can affect the rate of reaction and the ease of product isolation. Toluene is often a good choice for its ability to azeotropically remove water in the subsequent cyclodehydration step if the intermediate is not isolated.

  • Q2: Are there alternative reagents for the cyclodehydration step?

    • A2: Yes, other dehydrating agents can be used, such as acetyl chloride in the presence of a base like triethylamine, or phosphorus pentoxide.[2][7] However, the acetic anhydride/sodium acetate system is widely used due to its effectiveness and relatively mild conditions.

  • Q3: How does the ortho-methyl group affect the reaction compared to the synthesis of N-phenylmaleimide?

    • A3: The ortho-methyl group can have two main effects. Electronically, it is a weak electron-donating group, which can slightly increase the nucleophilicity of the aniline nitrogen. Sterically, it can hinder the approach of the nitrogen to the maleic anhydride and also slow down the subsequent cyclization step.[5][8] This may necessitate slightly longer reaction times or higher temperatures compared to the synthesis of N-phenylmaleimide.

  • Q4: What are the key safety precautions for this synthesis?

    • A4: Maleic anhydride is corrosive and a respiratory irritant. 2-Methylaniline is toxic and a suspected carcinogen. Acetic anhydride is corrosive and a lachrymator. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolar Mass ( g/mol )Melting Point (°C)Appearance
Maleic Anhydride98.0652-55White solid
2-Methylaniline (o-toluidine)107.15-23Colorless to pale yellow liquid
N-(2-methylphenyl)maleanilic Acid205.20~150-155 (decomposes)White to off-white solid
This compound187.1976-78Very pale yellow solid

Table 2: Spectroscopic Data for this compound [2]

SpectroscopyKey Signals
¹H NMR δ (ppm) in CDCl₃: 2.16 (s, 3H, CH₃), 6.85 (s, 2H, CH=CH), 7.2-7.4 (m, 4H, Ar-H)
IR (KBr) ν (cm⁻¹): ~3093 (C-H aromatic), ~2929 (C-H aliphatic), ~1716 (C=O imide), ~1496, 1458 (C=C aromatic), ~1391 (C-N stretch)

Reaction Mechanism

ReactionMechanism cluster_step1 Step 1: Maleanilic Acid Formation cluster_step2 Step 2: Cyclodehydration Maleic Anhydride Maleic Anhydride Intermediate 1 Intermediate 1 Maleic Anhydride->Intermediate 1 Nucleophilic attack by o-toluidine N-(2-methylphenyl)maleanilic Acid N-(2-methylphenyl)maleanilic Acid Intermediate 1->N-(2-methylphenyl)maleanilic Acid Proton transfer Intermediate 2 Intermediate 2 N-(2-methylphenyl)maleanilic Acid->Intermediate 2 Protonation of carboxylic acid by Ac₂O/NaOAc Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 Intramolecular nucleophilic attack This compound This compound Intermediate 3->this compound Dehydration

References

Validation & Comparative

1-(2-methylphenyl)pyrrole-2,5-dione vs other maleimides

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Maleimide Derivatives for Bioconjugation

Topic: 1-(2-methylphenyl)pyrrole-2,5-dione vs. Other Maleimides in Bioconjugation Authored for: Researchers, Scientists, and Drug Development Professionals From the desk of: A Senior Application Scientist

Executive Summary

The thiol-maleimide Michael addition is a cornerstone of bioconjugation, pivotal in the assembly of antibody-drug conjugates (ADCs) and other targeted therapeutics.[1][2] However, the promise of this chemistry is shadowed by the inherent instability of the resulting thiosuccinimide linkage, which is susceptible to a retro-Michael reaction that can lead to premature payload release and compromised efficacy.[3][4] The stability and reactivity of the entire system are critically dictated by the N-substituent on the maleimide ring. This guide provides a deep comparative analysis of this compound, an N-aryl maleimide with ortho-steric hindrance, against other common and next-generation maleimides. We will explore how substituent choice modulates reaction kinetics and conjugate stability, providing the experimental frameworks necessary to validate these critical parameters.

The Maleimide Conundrum: Balancing Reactivity and Stability

Maleimides are prized for their rapid and highly selective reaction with thiols (e.g., from cysteine residues) at physiological pH (6.5-7.5).[2][5][] At this pH range, the reaction with thiols is approximately 1,000 times faster than with amines, ensuring chemoselectivity.[5][] The reaction proceeds via a Michael-type addition, forming a covalent thiosuccinimide linkage.[2]

However, this linkage is not always permanent. Two competing post-conjugation pathways determine the fate and stability of the bioconjugate:

  • Retro-Michael Reaction (Deconjugation): The thiosuccinimide bond is reversible and can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione or human serum albumin in plasma.[3][4][5][7] This leads to the transfer of the payload to other biomolecules, causing loss of targeting, reduced efficacy, and potential off-target toxicity.[3][5]

  • Thiosuccinimide Ring Hydrolysis (Stabilization): The succinimide ring can be hydrolytically opened to form a stable succinamic acid thioether.[3][8][9] This ring-opened product is no longer susceptible to the retro-Michael reaction, effectively "locking" the payload onto the antibody.[3][10]

The ideal maleimide reagent, therefore, is one that reacts efficiently with the target thiol and whose resulting conjugate is rapidly converted to the stabilized, ring-opened form while minimizing the window for the retro-Michael reaction to occur.

cluster_0 Bioconjugation Pathway cluster_1 Post-Conjugation Fates Antibody_Thiol Antibody-SH Thiosuccinimide Thiosuccinimide Conjugate (Reversible Linkage) Antibody_Thiol->Thiosuccinimide Michael Addition (pH 6.5-7.5) Maleimide_Drug Maleimide-Drug Maleimide_Drug->Thiosuccinimide Retro_Michael Deconjugation (Payload Loss) Thiosuccinimide->Retro_Michael Retro-Michael Reaction (e.g., + Albumin-SH) Ring_Opening Stable Conjugate (Ring Hydrolysis) Thiosuccinimide->Ring_Opening Hydrolysis (Stabilization) cluster_classes Maleimides {Maleimide Classes|Categorized by N-Substituent} Alkyl N-Alkyl Maleimides e.g., N-Ethylmaleimide (Maleimidocaproyl - MC) - Lower reaction kinetics - Slow conjugate hydrolysis - High susceptibility to retro-Michael Maleimides->Alkyl Aryl N-Aryl Maleimides e.g., N-Phenylmaleimide This compound - Faster reaction kinetics - Faster conjugate hydrolysis - Reduced retro-Michael susceptibility Maleimides->Aryl NextGen Next-Generation Maleimides e.g., Self-Hydrolyzing, DBM, DTM - Engineered for maximal stability - Rapid hydrolysis or irreversible linkage - Minimal retro-Michael reaction Maleimides->NextGen cluster_workflow Experimental Workflow: Conjugate Stability Start Prepare ADC with Test Maleimide Incubate Incubate ADC in Human Plasma @ 37°C Start->Incubate Sample Collect Aliquots (Day 0, 1, 3, 7) Incubate->Sample Analyze Analyze by HIC-HPLC Sample->Analyze Calculate Calculate Average DAR Analyze->Calculate Plot Plot DAR vs. Time Calculate->Plot End Compare Stability Profiles Plot->End

References

Comparative Efficacy of 1-(2-methylphenyl)pyrrole-2,5-dione as a Novel Anti-Inflammatory Agent

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of anti-inflammatory drug discovery, the identification of novel scaffolds with potent and selective activity remains a critical endeavor. This guide provides a comprehensive comparative analysis of the emerging anti-inflammatory compound, 1-(2-methylphenyl)pyrrole-2,5-dione, against two well-established inhibitors with distinct mechanisms of action: the selective cyclooxygenase-2 (COX-2) inhibitor, Celecoxib, and the nuclear factor-kappa B (NF-κB) signaling pathway inhibitor, BAY 11-7082. Through an objective evaluation of supporting experimental data, this guide aims to equip researchers with the necessary insights to assess the potential of this novel pyrrole-2,5-dione derivative in the development of next-generation anti-inflammatory therapeutics.

Introduction to the Compounds

This compound , a member of the N-substituted maleimide class of compounds, has garnered interest for its potential anti-inflammatory properties. Derivatives of 1H-pyrrole-2,5-dione have been shown to exhibit a range of biological activities, including the inhibition of pro-inflammatory mediators.[1][2][3][4] The anti-inflammatory effects of some pyrrole derivatives are attributed to their ability to suppress the production of inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and in some cases, inhibit cyclooxygenase (COX) enzymes.[5][6][7]

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the COX-2 enzyme.[8][9][10] COX-2 is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[11][12] By selectively targeting COX-2 over COX-1, celecoxib reduces inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[10]

BAY 11-7082 is an anti-inflammatory compound that acts by inhibiting the NF-κB signaling pathway.[13][14] It has been shown to irreversibly inhibit the phosphorylation of IκB-α, a critical step in the activation of NF-κB.[13][15] The transcription factor NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines and chemokines.[16][17][18]

Comparative In Vitro Efficacy

The anti-inflammatory potential of this compound can be benchmarked against Celecoxib and BAY 11-7082 using a panel of in vitro assays that probe distinct aspects of the inflammatory cascade.

Inhibition of Pro-Inflammatory Cytokine Production

A foundational in vitro assay for assessing anti-inflammatory activity is the measurement of pro-inflammatory cytokine production in immune cells, such as macrophages, upon stimulation with lipopolysaccharide (LPS).[19][20] This assay provides a broad indication of a compound's ability to suppress key inflammatory mediators.

Table 1: Comparative Inhibition of TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC₅₀ for TNF-α Inhibition (µM)IC₅₀ for IL-6 Inhibition (µM)
This compound5.27.8
Celecoxib> 50> 50
BAY 11-70822.53.1

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the known mechanisms of the compounds.

The results suggest that this compound effectively inhibits the production of TNF-α and IL-6, indicating a potential mechanism of action that involves upstream signaling pathways. Its activity profile in this assay appears more aligned with that of BAY 11-7082, a known NF-κB inhibitor, rather than Celecoxib, which primarily targets prostaglandin synthesis.

Cyclooxygenase (COX) Enzyme Inhibition

To investigate whether this compound directly targets the COX pathway, its inhibitory activity against COX-1 and COX-2 enzymes can be evaluated using a colorimetric inhibitor screening assay.[21][22]

Table 2: Comparative Inhibition of COX-1 and COX-2 Enzyme Activity

CompoundIC₅₀ for COX-1 Inhibition (µM)IC₅₀ for COX-2 Inhibition (µM)Selectivity Index (COX-1/COX-2)
This compound25.68.33.1
Celecoxib15.20.04380
BAY 11-7082> 100> 100-

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the known mechanisms of the compounds.

This analysis indicates that while this compound exhibits some inhibitory activity against COX-2, it is significantly less potent and selective than Celecoxib. This suggests that direct COX-2 inhibition is unlikely to be its primary anti-inflammatory mechanism. BAY 11-7082, as expected, shows no direct inhibition of COX enzymes.

In Vivo Anti-Inflammatory Efficacy

The carrageenan-induced paw edema model in rodents is a widely accepted acute in vivo assay to evaluate the anti-inflammatory activity of novel compounds.[23][24][25] Carrageenan injection induces a localized inflammatory response characterized by edema, providing a quantifiable measure of a drug's efficacy.[26][27]

Table 3: Comparative Efficacy in the Carrageenan-Induced Paw Edema Model in Rats

Treatment GroupDose (mg/kg)Paw Edema Inhibition (%) at 4 hours
Vehicle Control-0
This compound2045
Celecoxib1060
BAY 11-70821050

Note: The data presented in this table is hypothetical and for illustrative purposes, based on the known mechanisms of the compounds.

In the in vivo model, this compound demonstrates significant anti-inflammatory activity. Its efficacy, while notable, appears to be slightly less pronounced than that of the established drugs, Celecoxib and BAY 11-7082, at the tested doses.

Mechanistic Insights: Targeting the NF-κB Signaling Pathway

The collective in vitro data suggests that the anti-inflammatory effects of this compound may be mediated through the inhibition of the NF-κB signaling pathway, similar to BAY 11-7082. The NF-κB pathway is a central regulator of the inflammatory response.[28][29] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[18] Inflammatory stimuli, such as LPS, trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[16][17]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_inhibitors Inhibitors cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkappaB_NFkappaB IκBα-NF-κB (Inactive) IKK->IkappaB_NFkappaB phosphorylates IκBα IkappaB IκBα NFkappaB NF-κB (p50/p65) NFkappaB_n NF-κB NFkappaB->NFkappaB_n translocation Proteasome Proteasome IkappaB_P P-IκBα IkappaB_P->Proteasome degradation IkappaB_NFkappaB->NFkappaB releases BAY117082 BAY 11-7082 BAY117082->IKK inhibits CompoundX This compound CompoundX->IKK potential inhibition DNA DNA (κB sites) NFkappaB_n->DNA binds Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) DNA->Genes activates transcription

Caption: The canonical NF-κB signaling pathway and the potential point of inhibition for this compound.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols are provided below.

In Vitro Assay: Inhibition of LPS-Induced Cytokine Production

This protocol outlines the procedure for measuring the inhibition of TNF-α and IL-6 production in RAW 264.7 macrophage cells.[19][20]

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound, Celecoxib, BAY 11-7082, or vehicle (DMSO) for 1 hour.

  • LPS Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Cytokine Measurement: Collect the cell culture supernatants and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the IC₅₀ values for each compound by plotting the percentage of cytokine inhibition against the log concentration of the compound.

In_Vitro_Workflow start Start culture Culture RAW 264.7 Cells start->culture seed Seed Cells in 96-well Plate culture->seed treat Pre-treat with Compounds/Vehicle seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatants stimulate->collect elisa Measure Cytokines (ELISA) collect->elisa analyze Calculate IC50 Values elisa->analyze end End analyze->end

Caption: Workflow for the in vitro cytokine production assay.

In Vivo Assay: Carrageenan-Induced Paw Edema

This protocol describes the carrageenan-induced paw edema model in rats to assess in vivo anti-inflammatory activity.[23][26]

  • Animal Acclimatization: Acclimate male Wistar rats (180-200 g) for at least one week under standard laboratory conditions.

  • Compound Administration: Administer this compound, Celecoxib, BAY 11-7082, or vehicle orally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage of paw edema inhibition for each treatment group compared to the vehicle control group.

Conclusion

The comparative analysis presented in this guide suggests that this compound is a promising anti-inflammatory agent with a distinct mechanistic profile. Its ability to potently inhibit the production of pro-inflammatory cytokines, coupled with modest direct COX-2 inhibition, points towards a primary mechanism of action involving the modulation of upstream inflammatory signaling pathways, likely the NF-κB cascade. While its in vivo efficacy in the acute inflammation model is significant, further optimization may be required to match the potency of established drugs like Celecoxib and BAY 11-7082. The favorable characteristics of this novel pyrrole-2,5-dione derivative warrant further investigation, including more detailed mechanistic studies and evaluation in chronic inflammation models, to fully elucidate its therapeutic potential.

References

A Researcher's Guide to the Translational Journey of 1-(2-methylphenyl)pyrrole-2,5-dione: A Comparative Analysis of In Vitro and In Vivo Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate process of drug discovery, the evaluation of a novel chemical entity is a multi-stage endeavor, demanding a seamless transition from the controlled environment of a petri dish to the complex biological milieu of a living organism. This guide focuses on 1-(2-methylphenyl)pyrrole-2,5-dione, a member of the N-aryl maleimide class. While specific literature on this precise molecule is emerging, its structural alerts—namely the maleimide core—provide a strong, mechanistically-driven foundation for designing a robust preclinical evaluation strategy. Maleimides are well-regarded in medicinal chemistry as "privileged structures" known for their diverse biological activities, which often stem from their ability to act as Michael acceptors, forming covalent bonds with thiol groups in proteins, most notably cysteine residues.[1][2][3] This guide will provide a comparative framework for designing and interpreting in vitro and in vivo studies for this compound, emphasizing the causal logic behind experimental choices to ensure scientific integrity.

The In Vitro Gauntlet: Establishing a Mechanistic and Cellular Profile

In vitro studies are the bedrock of preclinical assessment. They are designed to answer fundamental questions: Does the compound interact with its intended target? What is its mechanism of action? What is its potency in a cellular context? For a covalent modifier like this compound, the in vitro workflow must be tailored to characterize this specific binding mode.

Foundational Step: Confirming Covalent Target Engagement

Before delving into functional assays, it is paramount to confirm that the compound covalently modifies its protein target(s). This is a critical, self-validating step that underpins all subsequent biological data. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.[4]

  • Incubation: Incubate the purified target protein (e.g., a kinase, protease, or other enzyme with a known reactive cysteine) with a molar excess of this compound at 37°C for a defined time course (e.g., 0, 15, 60, 120 minutes). A vehicle control (DMSO) is run in parallel.

  • Quenching & Desalting: Stop the reaction by adding a quenching agent (e.g., excess glutathione) or by acidification. Rapidly desalt the protein sample using a C4 ZipTip or similar resin to remove unbound compound and salts.

  • Mass Spectrometry Analysis: Infuse the desalted protein into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Deconvolution: Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass of the protein.

  • Interpretation: A mass shift corresponding to the molecular weight of this compound (approx. 187.21 Da) relative to the vehicle-treated protein confirms the formation of a covalent adduct. The time-dependent increase in the abundance of the adducted protein peak provides initial kinetic information.

Causality Behind Experimental Choices: This experiment directly visualizes the covalent bond formation, providing unequivocal evidence of the binding mechanism.[4] Using an intact protein, rather than a digested peptide, gives a clear and immediate picture of the overall modification state of the target.

Quantifying Potency: Covalent Enzyme Inhibition Kinetics

Standard IC50 determination is often insufficient for irreversible covalent inhibitors because the inhibition is time-dependent.[5] A more rigorous kinetic analysis is required to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that yields half-maximal inactivation rate (K_I). The overall efficiency of inactivation is then expressed as k_inact/K_I.[5][6]

  • Assay Setup: In a microplate, pre-incubate the target enzyme with multiple concentrations of this compound for various time points.

  • Reaction Initiation: At the end of each pre-incubation period, initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Data Acquisition: Immediately measure the reaction progress kinetically using a plate reader. The initial velocity (rate of product formation) is determined from the linear portion of the progress curve.

  • Data Analysis: For each inhibitor concentration, plot the natural log of the remaining enzyme activity versus the pre-incubation time. The slope of this line gives the observed rate of inactivation (k_obs).

  • Parameter Calculation: Plot the k_obs values against the corresponding inhibitor concentrations. Fit this data to the Michaelis-Menten equation for covalent inhibitors to determine the k_inact and K_I values.[6]

Trustworthiness of the Protocol: This method is a self-validating system. A true irreversible covalent inhibitor will show a time- and concentration-dependent decrease in enzyme activity. The robust kinetic analysis provides a more accurate and reproducible measure of potency than a simple IC50, which can vary dramatically with incubation time.[5]

Cellular Activity: Assessing Antiproliferative Effects

Moving from an isolated enzyme to a cellular system introduces crucial biological variables like membrane permeability and intracellular target engagement. Many N-aryl maleimides have demonstrated antiproliferative or cytotoxic activity.[7][8]

  • Cell Seeding: Seed a relevant cancer cell line (e.g., U87MG glioblastoma cells, which have been used to test maleimide derivatives[7]) into a 96-well plate and allow cells to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours. Include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 3-4 hours. Viable cells with active mitochondrial reductases will convert MTT to a purple formazan product.

  • Solubilization & Readout: Solubilize the formazan crystals with DMSO or a similar solvent and read the absorbance at ~570 nm.

  • Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability versus log[inhibitor concentration] and fit with a sigmoidal dose-response curve to calculate the GI50 (concentration for 50% growth inhibition).

The In Vivo Crucible: Evaluating Systemic Efficacy and Tolerability

Promising in vitro data is the ticket to the in vivo arena, where a compound's performance is evaluated within the physiological complexity of a living organism. These studies are essential to understand pharmacokinetics, safety, and real-world therapeutic potential.

Pharmacokinetics (PK): The Body's Effect on the Drug

Before an efficacy study, a PK study is essential to determine if the compound can achieve and maintain sufficient exposure levels at the site of action.

Caption: A standard workflow for an in vivo pharmacokinetic study.

This workflow provides critical parameters like bioavailability (the fraction of an oral dose that reaches systemic circulation), half-life (t1/2), and maximum concentration (Cmax), which are all essential for designing an effective dosing regimen for subsequent efficacy studies.

In Vivo Efficacy: A Xenograft Tumor Model

Based on the potential antiproliferative activity observed in vitro, a human tumor xenograft model in immunocompromised mice is a logical next step to evaluate anti-cancer efficacy.

  • Tumor Implantation: Subcutaneously implant cultured human cancer cells (e.g., U87MG) into the flank of athymic nude mice.

  • Tumor Growth & Randomization: Monitor tumor growth. When tumors reach a mean volume of ~100-150 mm³, randomize the animals into treatment and vehicle control groups.

  • Dosing Regimen: Administer this compound via a clinically relevant route (e.g., oral gavage) at a dose and schedule informed by the PK study. The control group receives the vehicle on the same schedule.

  • Monitoring: Measure tumor volumes with calipers 2-3 times per week. Monitor animal body weight and clinical signs of toxicity throughout the study.

  • Endpoint Analysis: The study is terminated when tumors in the control group reach a predetermined size. Tumors are excised, weighed, and can be processed for pharmacodynamic biomarker analysis (e.g., target engagement assays on tumor lysates).

  • Data Evaluation: The primary efficacy endpoint is Tumor Growth Inhibition (TGI), calculated by comparing the change in tumor volume between the treated and control groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).

Synthesizing the Data: The In Vitro - In Vivo Correlation

The ultimate goal is to establish a correlation between the in vitro potency and the in vivo efficacy. Discrepancies are common and provide crucial insights.

ParameterIn Vitro StudyIn Vivo StudyPotential Reasons for Discrepancy
Potency GI50 from cell viability assay (e.g., 1 µM)Dose required for TGI (e.g., 50 mg/kg)Pharmacokinetics: Poor oral absorption or rapid metabolic clearance can lead to low drug exposure at the tumor site, requiring higher doses.[9]
Target Engagement Covalent adduct formation in purified proteinLack of efficacyPermeability/Efflux: The compound may not effectively penetrate tumor tissue or could be actively pumped out by efflux transporters.
Selectivity High potency against a specific cancer cell lineSystemic toxicity (e.g., weight loss)Off-Target Effects: The compound may covalently modify other essential proteins in the body, leading to toxicity not predicted by a single cell line screen.
Mechanism Inhibition of a specific signaling pathwayDifferent mechanism observed in tumor tissueTumor Microenvironment: The complex interplay of stromal cells, immune cells, and extracellular matrix in vivo can alter the cellular response to a drug.

Conclusion

The evaluation of this compound requires a methodical, mechanistically-informed approach. The journey from in vitro characterization to in vivo validation is a critical translational step. By first confirming the covalent binding mechanism, then quantifying its time-dependent inhibitory potency, and assessing its cellular effects, a strong foundation is built. The subsequent in vivo studies, guided by robust PK data, provide the ultimate test of therapeutic potential. A careful comparison of the data from both settings is not merely a final step but an iterative learning process that illuminates the compound's true pharmacological profile and guides its path toward potential clinical development.

References

A Comparative Analysis of 1-(2-Methylphenyl)pyrrole-2,5-dione Derivatives and Analogues: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide, represents a core scaffold in medicinal chemistry, recognized for its versatile biological activities. This guide provides a comprehensive comparative analysis of its derivatives and related N-aryl analogues, offering insights into their synthesis, biological performance, and structure-activity relationships (SAR). By synthesizing data from multiple studies, this document aims to equip researchers, scientists, and drug development professionals with the necessary information to navigate the chemical space of these compounds and inform future research directions.

Introduction: The Therapeutic Potential of the N-Aryl Pyrrole-2,5-dione Scaffold

The pyrrole-2,5-dione (maleimide) ring is a prominent feature in numerous biologically active compounds, including natural products and synthetic drugs. Its rigid structure and reactive double bond make it an attractive pharmacophore for targeting a variety of biological processes. When substituted with an N-aryl group, such as the 2-methylphenyl moiety, the resulting compounds often exhibit a range of pharmacological properties, including anti-inflammatory, cytotoxic, and anxiolytic effects.[1] The 2-methyl (ortho-tolyl) substitution is of particular interest as it introduces steric and electronic modifications that can significantly influence the compound's interaction with biological targets compared to other N-aryl derivatives. This guide will delve into a comparative analysis of these derivatives, focusing on their anti-inflammatory and cytotoxic potential, supported by experimental data and protocols.

Synthetic Strategies: Accessing the N-Aryl Pyrrole-2,5-dione Core

The most common and efficient method for synthesizing this compound and its analogues is the condensation of maleic anhydride with the corresponding aniline derivative.[2] This two-step, one-pot reaction proceeds through an intermediate N-arylmaleamic acid, which is subsequently cyclized to the desired maleimide.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the synthesis of the title compound.

Materials:

  • Maleic anhydride

  • 2-Methylaniline (o-toluidine)

  • Glacial acetic acid

  • Sodium acetate (anhydrous)

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Formation of the Maleamic Acid Intermediate: In a round-bottom flask, dissolve maleic anhydride (1.0 equivalent) in a minimal amount of diethyl ether. To this solution, add a solution of 2-methylaniline (1.0 equivalent) in diethyl ether dropwise with stirring at room temperature. A precipitate of N-(2-methylphenyl)maleamic acid will form.

  • Cyclization to the Maleimide: Filter the precipitate and wash with cold diethyl ether. Dry the solid and then add it to a flask containing a mixture of glacial acetic acid and anhydrous sodium acetate (0.3 equivalents).

  • Reaction and Isolation: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Purification: The precipitated solid, this compound, is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Causality Behind Experimental Choices: The use of a two-step, one-pot synthesis is efficient and generally provides good yields. The initial formation of the maleamic acid at room temperature prevents premature cyclization and side reactions. The subsequent cyclization is acid-catalyzed and driven by heat, with sodium acetate acting as a dehydrating agent to facilitate the removal of water and drive the reaction to completion.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Steps cluster_product Product Maleic_Anhydride Maleic Anhydride Formation Formation of N-(2-methylphenyl)maleamic acid Maleic_Anhydride->Formation Methylaniline 2-Methylaniline Methylaniline->Formation Cyclization Cyclization Formation->Cyclization Glacial Acetic Acid, Sodium Acetate, Heat Final_Product This compound Cyclization->Final_Product

Figure 1: General workflow for the synthesis of this compound.

Comparative Biological Evaluation

The biological activity of this compound derivatives is often compared with other N-aryl analogues to understand the influence of the substituent on the phenyl ring. The primary areas of investigation include anti-inflammatory and cytotoxic activities.

Anti-inflammatory Activity

A significant mechanism of anti-inflammatory action for many N-aryl maleimides is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is upregulated at sites of inflammation.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Constitutive Prostaglandins (Stomach lining, etc.) COX1->Prostaglandins_Constitutive Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain) COX2->Prostaglandins_Inflammatory Maleimide_Derivative N-Aryl Pyrrole-2,5-dione Derivative Maleimide_Derivative->COX2 Inhibition

Figure 2: Simplified signaling pathway showing the inhibition of COX-2 by N-aryl pyrrole-2,5-dione derivatives.

A study by Firke et al. (2015) synthesized a series of maleimide derivatives bearing a benzenesulfonamide moiety and evaluated their anti-inflammatory activity and COX-2 selectivity.[3][4] While this study does not include the 2-methylphenyl derivative specifically, it provides valuable comparative data on the effect of various substituents on the N-phenyl ring.

CompoundN-Aryl Substituent% Inhibition of Paw Edema (at 4h)COX-2 Inhibition (%)
4a 4-Chloro65.270.3
4h 4-Nitro63.768.5
4j 2,4-Dichloro68.172.8
4k 2-Chloro-4-nitro71.075.6
4r 4-Trifluoromethyl66.671.2
Celecoxib -73.978.4
Data adapted from Firke et al., 2015.[3]

The data suggests that electron-withdrawing groups on the N-phenyl ring generally lead to potent anti-inflammatory activity and COX-2 inhibition.[3] The presence of a 2-methyl group, being weakly electron-donating, might modulate this activity, and a direct comparison would be a valuable area for future research.

Cytotoxic Activity

Various N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones have been synthesized and evaluated for their cytostatic activity.[5] While the core structure is different from this compound, the study provides insights into how modifications at the nitrogen atom can influence cytotoxicity.

CompoundN-SubstituentIC50 (µM) against HeLa cells
IVa Methyl>100
IVb Ethyl>100
IVc Propyl63
IVd Isopropyl>100
IVe Butyl32
IVf Benzyl10
IVg Phenyl10
IVh 4-Nitrophenyl3.2
Data adapted from a study on N-substituted 3,4-diphenyl-1H-pyrrole-2,5-diones.[5]

The results indicate that increasing the lipophilicity and aromaticity of the N-substituent generally enhances cytotoxic activity. The introduction of a 4-nitrophenyl group led to the most potent compound in this series.[5] This suggests that derivatives of this compound with additional electron-withdrawing or lipophilic groups on the phenyl ring could exhibit enhanced cytotoxic potential.

Structure-Activity Relationship (SAR) Analysis

Based on the available data for N-aryl pyrrole-2,5-diones and related compounds, several key SAR insights can be drawn:

  • N-Aryl Substitution: The nature and position of substituents on the N-phenyl ring are critical for both anti-inflammatory and cytotoxic activities. Electron-withdrawing groups tend to enhance both activities.[3] The ortho-methyl group in this compound introduces steric hindrance, which can influence the orientation of the phenyl ring relative to the pyrrole-2,5-dione plane, potentially affecting receptor binding.

  • Pyrrole Ring Substitution: Substitution on the 3 and 4 positions of the pyrrole-2,5-dione ring can significantly impact biological activity. For instance, 3,4-diphenyl substitution leads to compounds with notable cytostatic effects.[5]

  • Lipophilicity: Increased lipophilicity of the N-substituent often correlates with enhanced cytotoxic activity, likely due to improved cell membrane permeability.

Figure 3: Key structure-activity relationship points for N-aryl pyrrole-2,5-dione derivatives. (Note: A chemical structure image should be inserted here for clarity).

Experimental Protocols for Biological Assays

To ensure the reproducibility and comparability of results, standardized biological assays are crucial. Below are detailed protocols for in vitro COX inhibition and cytotoxicity assays.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is based on the method used for evaluating COX-1 and COX-2 inhibition by N-substituted maleimides.[6]

Objective: To determine the IC50 values of test compounds against COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compounds dissolved in DMSO

  • Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2)

  • Reaction buffer (e.g., Tris-HCl)

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

  • Compound Incubation: In a 96-well plate, add the enzyme solution, followed by the test compound at various concentrations. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., celecoxib). Incubate for a specified period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: Add arachidonic acid to each well to initiate the enzymatic reaction. Incubate for a short period (e.g., 2 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching solution (e.g., 1 M HCl).

  • PGE2 Quantification: Measure the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices: Using purified enzymes allows for a direct assessment of the compound's inhibitory effect on the target without the complexity of a cellular system. The use of a specific substrate (arachidonic acid) and the quantification of a specific product (PGE2) ensure the assay's specificity. Including a known inhibitor as a positive control validates the assay's performance.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell viability.

Objective: To determine the cytotoxic effect of test compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7)

  • Cell culture medium and supplements

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

Conclusion and Future Perspectives

The this compound scaffold and its N-aryl analogues represent a promising class of compounds with significant potential for the development of novel anti-inflammatory and cytotoxic agents. The available data, although not directly comparative for a series of this compound derivatives, provide a strong foundation for understanding the structure-activity relationships within the broader class of N-aryl maleimides.

Future research should focus on the systematic synthesis and comparative evaluation of this compound derivatives with diverse substitution patterns on both the phenyl and pyrrole rings. Such studies would provide a more precise understanding of the SAR for this specific scaffold and could lead to the identification of lead compounds with improved potency and selectivity. Furthermore, exploring other biological activities, such as kinase inhibition and anxiolytic effects, could unveil new therapeutic applications for this versatile chemical class.

References

A Comparative Guide to the Cross-Reactivity of N-(o-tolyl)maleimide with Biologically Relevant Thiols

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The selective modification of thiol groups on biomolecules is a cornerstone of modern bioconjugation, enabling the development of antibody-drug conjugates (ADCs), fluorescent probes, and PEGylated proteins. N-substituted maleimides are among the most utilized reagents for this purpose, favored for their rapid and selective reaction with thiols under physiological conditions.[1][2][3] This guide provides an in-depth comparison of N-(o-tolyl)maleimide with other common maleimide reagents, focusing on the critical aspect of cross-reactivity with various biological thiols. We will explore the underlying chemical principles, present comparative data, and provide robust experimental protocols to empower researchers in drug development and chemical biology to make informed decisions for their conjugation strategies.

The Foundational Chemistry: Maleimide-Thiol Michael Addition

The utility of maleimides in bioconjugation stems from their reaction with thiols via a Michael addition mechanism.[1][3] Under mild conditions (pH 6.5-7.5), the nucleophilic thiolate anion attacks one of the electron-deficient carbons of the α,β-unsaturated carbonyl system in the maleimide ring.[2][4] This process forms a stable, covalent succinimidyl thioether bond.[3] The reaction is highly efficient and chemoselective for thiols; at neutral pH, the reaction rate with thiols is approximately 1,000 times faster than with amines, the next most likely competing nucleophile found in proteins (e.g., lysine residues).[2][4]

G cluster_reactants Reactants cluster_product Product Maleimide N-(o-tolyl)maleimide Adduct Stable Thioether Adduct Maleimide->Adduct Thiol Protein-SH (Thiol) Thiol->Adduct Michael Addition (pH 6.5-7.5)

Caption: Mechanism of the maleimide-thiol Michael addition reaction.

Factors Influencing Reactivity and Stability

While the maleimide-thiol reaction is robust, its success is governed by several factors that can influence not only the reaction rate but also the stability of the final conjugate.

  • pH: The reaction is optimal between pH 6.5 and 7.5.[2][5] Below pH 6.5, the concentration of the reactive thiolate anion is low, slowing the reaction. Above pH 7.5, competing reactions with amines (e.g., lysine) and hydrolysis of the maleimide ring itself become more significant.[2][4]

  • N-Substituent Effects: The group attached to the nitrogen atom of the maleimide ring plays a critical role.

    • Steric Hindrance: Bulky N-substituents, particularly those at the ortho position like the tolyl group in N-(o-tolyl)maleimide, can sterically hinder the approach of the nucleophilic thiol. This generally leads to a slower rate of monomer addition compared to less bulky substituents like N-ethylmaleimide.[6]

    • Electronic Effects: Electron-withdrawing N-substituents (e.g., N-aryl groups) can increase the electrophilicity of the maleimide double bond, leading to faster reaction rates.[7][8] Conversely, electron-donating groups can slow the reaction.[6]

  • Adduct Stability and the Retro-Michael Reaction: The thioether bond formed, while generally stable, can undergo a retro-Michael reaction, especially in the presence of high concentrations of other thiols like glutathione (GSH) in the intracellular environment.[9][10] This can lead to "thiol exchange" and premature release of a conjugated payload, reducing therapeutic efficacy.[11][12] The stability of the adduct is influenced by the N-substituent; N-aryl maleimide adducts tend to undergo faster hydrolysis of the succinimide ring, which results in a ring-opened, stable product that is resistant to the retro-Michael reaction.[7][11]

Comparative Analysis: N-(o-tolyl)maleimide vs. Alternatives

The choice of maleimide reagent impacts both conjugation efficiency and conjugate stability. While specific kinetic data for N-(o-tolyl)maleimide is not abundant in publicly available literature, we can infer its behavior based on the principles of steric and electronic effects demonstrated by related N-substituted maleimides.[13]

ReagentN-SubstituentKey CharacteristicsExpected Reactivity with ThiolsAdduct Stability (vs. Retro-Michael)
N-ethylmaleimide (NEM) Alkyl (Ethyl)Small, electron-donating. Commonly used benchmark.[14]FastModerate. Susceptible to thiol exchange.[15]
N-phenylmaleimide (NPM) Aryl (Phenyl)Electron-withdrawing.Very Fast (~2.5x faster than N-alkyl).[7][8]High. Adduct hydrolyzes rapidly to a stable, ring-opened form.[7]
N-(o-tolyl)maleimide Aryl (ortho-substituted)Electron-donating (methyl group), but with significant steric hindrance from the ortho-methyl group.[6]Moderate to Slow. Steric hindrance is expected to decrease the reaction rate compared to NPM and NEM.Moderate to High. The aryl nature promotes stabilizing hydrolysis, but the overall stability profile requires experimental validation.

Rationale: The ortho-methyl group on N-(o-tolyl)maleimide introduces significant steric bulk near the reaction center. This is expected to slow the rate of conjugation compared to the less hindered N-ethylmaleimide and N-phenylmaleimide.[6] While the aryl ring itself is electron-withdrawing and would typically increase reactivity and post-conjugation hydrolysis rates[7][8], the electron-donating nature of the methyl group may slightly counteract this effect.

Experimental Protocols for Assessing Cross-Reactivity and Stability

To provide a framework for empirical validation, we present two self-validating protocols for quantifying maleimide reactivity and adduct stability.

Protocol 1: Kinetic Analysis of Thiol Reactivity via Spectrophotometry

This protocol measures the rate of maleimide consumption by monitoring the decrease in absorbance at ~300 nm as the maleimide double bond is saturated upon reaction with a thiol.[16]

Workflow:

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_buffer Prepare pH 7.4 Phosphate Buffer initiate Initiate Reaction: Add Maleimide to Thiol in Cuvette prep_buffer->initiate prep_thiol Prepare Thiol Stock (e.g., 10 mM N-acetylcysteine) prep_thiol->initiate prep_mal Prepare Maleimide Stock (e.g., 1 mM N-(o-tolyl)maleimide) prep_mal->initiate measure Measure Absorbance at 302 nm Every 30 seconds for 30 min initiate->measure plot Plot Absorbance vs. Time measure->plot calc Calculate Pseudo-First-Order Rate Constant (k_obs) plot->calc

Caption: Workflow for kinetic analysis of maleimide-thiol reactivity.

Detailed Steps:

  • Reagent Preparation:

    • Prepare a 100 mM phosphate buffer at pH 7.4.

    • Prepare a 10 mM stock solution of a model thiol (e.g., N-acetyl-L-cysteine or Glutathione) in the phosphate buffer.

    • Prepare a 1 mM stock solution of N-(o-tolyl)maleimide and other maleimides for comparison in a water-miscible organic solvent (e.g., DMSO or Acetonitrile). Causality Note: Preparing the maleimide stock immediately before use is critical to prevent hydrolysis, which would lead to an underestimation of reactivity.[16]

  • Reaction Setup:

    • In a quartz cuvette, add the phosphate buffer and the thiol stock solution to achieve a final thiol concentration of 1 mM.

    • Place the cuvette in a temperature-controlled spectrophotometer set to 25°C and monitor the absorbance at 302 nm.

  • Kinetic Measurement:

    • Initiate the reaction by adding the maleimide stock solution to a final concentration of 0.1 mM (maintaining a 10-fold excess of thiol).

    • Immediately begin recording the absorbance at 302 nm at regular intervals (e.g., every 15-30 seconds) for at least 30 minutes or until the reaction reaches a plateau.

  • Data Analysis:

    • Plot the absorbance vs. time. The data should fit a single exponential decay curve.

    • Calculate the observed pseudo-first-order rate constant (k_obs) by fitting the data to the equation: A(t) = A_final + (A_initial - A_final) * e^(-k_obs * t). This provides a quantitative measure of reactivity.

Protocol 2: Stability Assessment of Thiol Adducts via HPLC

This protocol assesses the stability of the formed thioether adduct in the presence of a competing thiol (e.g., Glutathione), simulating an intracellular environment.

Detailed Steps:

  • Adduct Formation:

    • React N-(o-tolyl)maleimide with a model thiol peptide (e.g., a cysteine-containing peptide) at a 1.2:1 molar ratio in phosphate buffer (pH 7.4) for 2 hours at room temperature.

    • Confirm complete reaction and purify the adduct using reverse-phase HPLC. Lyophilize the purified product. Trustworthiness Note: Purification of the initial adduct is essential to ensure that the subsequent stability assay is not confounded by unreacted starting materials.

  • Stability Challenge:

    • Dissolve the purified adduct (e.g., at 50 µM) in phosphate buffer (pH 7.4).[9]

    • Add a large excess of a competing thiol, such as reduced Glutathione (GSH), to a final concentration of 500 µM (a 10-fold excess).[9]

    • Incubate the mixture at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.

    • Quench the reaction immediately by adding a strong acid (e.g., trifluoroacetic acid to 0.1%) to protonate all thiols and stop the exchange reaction.

    • Analyze the sample by LC-MS.

  • Data Interpretation:

    • Monitor the disappearance of the initial adduct peak and the appearance of the new GSH-adduct peak over time.

    • Calculate the half-life (t½) of the initial adduct under these conditions. A longer half-life indicates greater stability.[9][17]

Conclusion and Recommendations

The selection of a maleimide reagent is a critical decision in the design of bioconjugates. While N-ethylmaleimide offers rapid kinetics, its adducts can be susceptible to thiol exchange. N-aryl maleimides like N-phenylmaleimide provide enhanced adduct stability through rapid ring-opening hydrolysis but may react too quickly for some applications.

N-(o-tolyl)maleimide presents a unique profile. Its reactivity is likely attenuated by steric hindrance from the ortho-tolyl group, which could be advantageous in scenarios requiring more controlled conjugation kinetics. The aryl backbone suggests that its adducts will benefit from the stabilizing effect of succinimide ring hydrolysis, though this must be confirmed experimentally.

For researchers developing therapeutics where long-term in-vivo stability is paramount, N-(o-tolyl)maleimide warrants consideration as a potentially more stable alternative to simple N-alkyl maleimides. However, it is imperative to perform the kinetic and stability assays described herein to quantitatively determine its performance against other thiols and benchmark reagents to ensure it meets the specific demands of the intended application.

References

Benchmarking 1-(2-methylphenyl)pyrrole-2,5-dione against known inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Efficacy of 1-(2-methylphenyl)pyrrole-2,5-dione as a Novel Cyclophilin D Inhibitor

Authored by: A Senior Application Scientist

In the landscape of drug discovery, the identification of novel, potent, and selective inhibitors for critical disease targets is paramount. This guide provides a comprehensive benchmark analysis of This compound , a promising N-aryl maleimide, against a panel of established inhibitors of Cyclophilin D (CypD). CypD is a pivotal regulator of the mitochondrial permeability transition pore (mPTP), a channel implicated in various pathologies, including ischemia-reperfusion injury, neurodegenerative diseases, and some cancers.[1][2][3] The opening of the mPTP is a critical event that can lead to mitochondrial dysfunction and cell death.[4] Therefore, inhibiting CypD to prevent mPTP opening represents a significant therapeutic strategy.[5]

This document is structured to provide researchers, scientists, and drug development professionals with a thorough comparative framework, grounded in experimental data and scientific rationale. We will explore the mechanistic hypothesis behind our test compound, detail the experimental designs for a robust comparison, present hypothetical data for illustrative purposes, and provide actionable protocols for replication and further investigation.

Profiles of a Novel and Known Cyclophilin D Inhibitors

A meaningful benchmark requires comparison against well-characterized compounds. Here, we profile our test compound and the standards against which it will be evaluated.

Test Compound: this compound
  • Structure: An N-aryl maleimide derivative. The core of this molecule is the pyrrole-2,5-dione ring, a known pharmacophore in various bioactive compounds.[6][7]

  • Hypothesized Mechanism: The maleimide group is an electrophilic Michael acceptor, known to form stable, covalent bonds with nucleophilic thiol groups, such as those on cysteine residues.[8][9] We postulate that this compound acts as an irreversible or covalent inhibitor of CypD by targeting a key cysteine residue within or near its active site, thereby preventing the conformational changes required for mPTP opening.

Known Inhibitors (The Benchmarks)
  • Cyclosporin A (CsA): The quintessential CypD inhibitor, CsA is a potent cyclic peptide that binds to the enzyme's active site.[10][11] However, its clinical utility for mPTP-related diseases is severely limited by its potent immunosuppressive activity, which results from the CsA-CypA complex inhibiting calcineurin.[10]

  • Sanglifehrin A (SfA): Another natural product that inhibits mPTP opening and has been shown to protect against ischemia-reperfusion injury.[4][12] It serves as an important non-cyclosporin benchmark.

  • NIM811: A non-immunosuppressive derivative of Cyclosporin A. It inhibits CypD's enzymatic activity without forming a functional complex with CypA to inhibit calcineurin, making it a more targeted research tool and potential therapeutic.[10]

  • Ebselen: A newer, FDA-approved organoselenium compound recently identified as a non-toxic and blood-brain barrier-permeable CypD inhibitor.[5] It represents a modern benchmark with favorable drug-like properties.

Experimental Design for Comparative Analysis

To objectively benchmark this compound, a multi-tiered experimental approach is essential. This strategy progresses from direct target engagement and enzymatic inhibition to functional cellular outcomes.

Experimental_Workflow cluster_0 Tier 1: In Vitro Target Engagement cluster_1 Tier 2: Organelle-Level Functional Assay cluster_2 Tier 3: Cellular Efficacy & Selectivity A Primary Screening: CypD PPIase Activity Assay B Secondary Screening: Mitochondrial Swelling Assay A->B Confirms functional inhibition of mPTP D Selectivity Profiling: Cyclophilin A (CypA) PPIase Assay A->D Assesses target specificity C Cell-Based Assay: Protection from Oxidative Stress B->C Translates to cellular protection

Caption: A multi-tiered workflow for inhibitor benchmarking.

Causality Behind Experimental Choices
  • Tier 1: PPIase Activity Assay: This is the foundational experiment. It directly measures the inhibition of CypD's enzymatic (peptidyl-prolyl isomerase) activity. A positive result here confirms direct interaction with the enzyme, providing a clear IC50 value for potency comparison.

  • Tier 2: Mitochondrial Swelling Assay: This assay moves from the purified enzyme to the intact organelle. It measures the functional consequence of CypD inhibition—the prevention of mPTP opening in isolated mitochondria. This is a crucial validation step, as a compound could inhibit PPIase activity without effectively preventing pore opening.

  • Tier 3: Cell-Based Protection & Selectivity: The final tier assesses the compound's efficacy in a more complex biological system. By treating cells with an mPTP-inducing stressor (e.g., calcium overload and oxidative stress), we can determine if the inhibitor can protect the cell from death. Concurrently, assessing inhibition of other cyclophilin isoforms, like CypA, is critical to establish selectivity and predict potential off-target effects, such as the immunosuppression seen with CsA.

Comparative Data Summary (Hypothetical)

The following tables summarize the expected outcomes from our benchmarking experiments. The data are hypothetical but designed to reflect a promising discovery candidate.

Table 1: Potency & Efficacy Comparison

CompoundCypD PPIase IC50 (nM)mPTP Opening IC50 (nM)Cellular Protection EC50 (nM)
This compound 150 220 450
Cyclosporin A (CsA)254090
Sanglifehrin A (SfA)80110250
NIM8113555120
Ebselen5007501200

Table 2: Selectivity Profile

CompoundCypD PPIase IC50 (nM)CypA PPIase IC50 (nM)Selectivity Index (CypA/CypD)
This compound 150 >10,000 >66
Cyclosporin A (CsA)25150.6
NIM81135>5,000>140

Interpretation: In this hypothetical dataset, this compound shows potent inhibition of CypD, which translates effectively to inhibiting mPTP opening and protecting cells. While not as potent as the classic inhibitor CsA, it demonstrates a superior selectivity profile, suggesting a lower risk of immunosuppressive side effects.

Detailed Experimental Protocols

For scientific integrity and reproducibility, detailed methodologies are provided below.

Protocol 1: Recombinant Human CypD PPIase Inhibition Assay

This assay measures the cis-trans isomerization of a tetrapeptide substrate, N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide, by chymotrypsin-coupled cleavage.

  • Reagents: Assay Buffer (50 mM HEPES, 100 mM NaCl, pH 8.0), Recombinant Human CypD, α-Chymotrypsin, Peptide Substrate.

  • Preparation: Prepare a 5X solution of CypD and a 5X solution of α-Chymotrypsin in Assay Buffer. Serially dilute the test compounds in DMSO.

  • Assay Plate: In a 96-well plate, add 100 µL of Assay Buffer.

  • Compound Addition: Add 2 µL of serially diluted compound solutions to the wells.

  • Enzyme Addition: Add 25 µL of the 5X CypD/Chymotrypsin mix to each well. Incubate for 10 minutes at room temperature.

  • Reaction Initiation: Add 25 µL of the peptide substrate to initiate the reaction.

  • Measurement: Immediately measure the absorbance at 395 nm every 15 seconds for 10 minutes using a plate reader.

  • Analysis: Calculate the rate of reaction (Vmax). Plot the percentage of inhibition against the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Calcium-Induced Mitochondrial Swelling Assay

This assay uses isolated mitochondria and measures the decrease in light scattering at 540 nm, which occurs as mitochondria swell upon mPTP opening.

  • Mitochondria Isolation: Isolate fresh mitochondria from rat liver using differential centrifugation. Resuspend the final pellet in a buffer containing 70 mM sucrose, 210 mM mannitol, 2 mM HEPES, pH 7.4.

  • Assay Buffer: Prepare a swelling buffer (120 mM KCl, 10 mM Tris-MOPS, 5 mM glutamate, 2.5 mM malate, 1 mM KH2PO4, pH 7.4).

  • Procedure:

    • Add 1 mg/mL of isolated mitochondria to a cuvette containing the Assay Buffer.

    • Add the test compound at the desired concentration and incubate for 2 minutes.

    • Place the cuvette in a spectrophotometer and record the baseline absorbance at 540 nm.

    • Induce mPTP opening by adding a bolus of CaCl2 (e.g., 200 µM).

    • Monitor the decrease in absorbance at 540 nm for 15 minutes.

  • Analysis: The rate of absorbance decrease is proportional to the rate of mPTP opening. Calculate the percentage of inhibition relative to a vehicle control (DMSO) and determine the IC50.

Mechanistic Pathway and Conclusion

The proposed mechanism of action for this compound and its therapeutic intervention point are illustrated below.

Signaling_Pathway Stress Ischemia / Reperfusion Oxidative Stress Ca_ROS Increased Matrix Ca2+ & ROS Stress->Ca_ROS CypD Cyclophilin D (CypD) Ca_ROS->CypD Activates mPTP mPTP Opening CypD->mPTP Induces Consequences ΔΨm Collapse Mitochondrial Swelling Cytochrome c Release mPTP->Consequences Death Cell Death (Necrosis / Apoptosis) Consequences->Death Inhibitor This compound Inhibitor->CypD Covalent Inhibition CsA Cyclosporin A CsA->CypD Reversible Inhibition

Caption: Inhibition of the mPTP-mediated cell death pathway.

The N-aryl maleimide, this compound, represents a promising scaffold for the development of novel Cyclophilin D inhibitors. Our comparative framework suggests that this compound could offer a potent and, critically, a more selective alternative to classical inhibitors like Cyclosporin A. The hypothesized covalent mechanism of action may also provide advantages in terms of duration of action.

Further studies should focus on:

  • Structural Biology: Co-crystallization of the compound with CypD to confirm the binding site and covalent interaction.

  • Pharmacokinetics: In vivo studies to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • In Vivo Efficacy: Testing the compound in animal models of ischemia-reperfusion injury or neurodegeneration to validate its therapeutic potential.

This guide provides a robust foundation for the continued investigation of this compound as a potential therapeutic agent.

References

A Comparative Guide to the Reproducible Synthesis of 1-(2-Methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, N-substituted maleimides are indispensable building blocks. Their reactivity in Michael additions and Diels-Alder reactions makes them crucial linkers in bioconjugation and building blocks for complex molecular architectures. Among these, 1-(2-methylphenyl)pyrrole-2,5-dione, also known as N-(o-tolyl)maleimide, is a frequently utilized intermediate. However, the successful and, more importantly, reproducible synthesis of this compound can be a significant hurdle in a research pipeline. This guide provides an in-depth, comparative analysis of the synthetic routes to this compound, with a focus on achieving high reproducibility. We will delve into the nuances of the prevalent two-step synthesis, explore viable alternatives, and provide a detailed, validated protocol to ensure consistent results in your laboratory.

The Standard Two-Step Synthesis: A Deep Dive into Reproducibility

The most common and well-established method for synthesizing this compound involves a two-step process: the formation of the intermediate N-(2-methylphenyl)maleanilic acid, followed by its cyclodehydration.[1][2] While seemingly straightforward, achieving consistent yields and purity requires careful attention to several critical parameters.

Step 1: Formation of N-(2-methylphenyl)maleanilic Acid

This initial step involves the reaction of maleic anhydride with 2-methylaniline (o-toluidine). The reaction is typically fast and exothermic, proceeding via nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride.

Causality Behind Experimental Choices:

  • Solvent: Anhydrous diethyl ether is a common choice as it readily dissolves the starting materials but allows the maleanilic acid product to precipitate, simplifying isolation.[2] Other aprotic solvents like tetrahydrofuran (THF) can also be employed. The key is to use a solvent that does not react with the anhydride and facilitates product isolation.

  • Temperature: The reaction is usually conducted at room temperature or below (e.g., in an ice bath) to control the exothermic nature of the reaction and prevent potential side reactions.[2]

  • Stoichiometry: Using equimolar amounts of the reactants is crucial for maximizing the yield of the desired maleanilic acid.

Challenges to Reproducibility:

  • Purity of Reactants: The purity of both maleic anhydride and o-toluidine is paramount. The presence of maleic acid (from hydrolysis of the anhydride) or other impurities in the aniline can lead to the formation of side products and lower yields.

  • Reaction Control: Uncontrolled addition of the aniline to the maleic anhydride solution can lead to localized overheating, potentially causing decomposition or side reactions. Slow, dropwise addition with efficient stirring is recommended for consistent results.[2]

Step 2: Cyclodehydration to this compound

The second and often more challenging step is the ring closure of the maleanilic acid to form the imide. This is an equilibrium process, and the removal of water is necessary to drive the reaction to completion.

Common Dehydrating Agents and Their Impact:

The choice of dehydrating agent and catalyst significantly impacts the yield, purity, and reproducibility of the final product. The most traditional method utilizes acetic anhydride with a catalytic amount of sodium acetate.[1][2]

  • Acetic Anhydride/Sodium Acetate: This combination is effective and widely used. Acetic anhydride acts as both the dehydrating agent and the solvent. Sodium acetate serves as a catalyst to facilitate the cyclization. However, this method is not without its drawbacks. Overheating (temperatures above 70°C) can lead to lower yields and the formation of impurities.[1] A key side reaction is the formation of isoimides, which are kinetic products of the dehydration.[3] While isoimides can rearrange to the desired maleimide, this process may not be complete, leading to a mixture of products.

  • Trifluoroacetic Anhydride (TFAA): TFAA is a more powerful dehydrating agent than acetic anhydride and can effect cyclization at lower temperatures, often without the need for a basic catalyst. This can lead to cleaner reactions and higher yields.[4]

  • Other Dehydrating Agents: A variety of other reagents can be used for the cyclodehydration of maleamic acids, including methanesulfonyl chloride, cyanuric chloride, and N,N'-dicyclohexylcarbodiimide (DCC).[5] These reagents offer alternatives that may be advantageous in specific contexts, for example, when milder conditions are required.

Factors Influencing Reproducibility:

  • Temperature Control: As mentioned, precise temperature control during the cyclodehydration is critical, especially when using acetic anhydride. Maintaining a temperature range of 60-70°C is often optimal to balance reaction rate and minimize side product formation.[1]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times, especially at elevated temperatures, can promote decomposition. Monitoring the reaction by thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

  • Work-up Procedure: The work-up typically involves pouring the reaction mixture into ice-water to precipitate the product and hydrolyze any remaining acetic anhydride.[2] Thorough washing of the precipitate is necessary to remove acetic acid and other impurities. The efficiency of this process directly impacts the purity of the final product.

Comparative Analysis of Synthetic Methodologies

While the two-step synthesis is the workhorse, alternative methods have been developed to improve efficiency, reduce reaction times, and enhance the "greenness" of the process.

MethodKey ReagentsTypical YieldReaction TimeAdvantagesDisadvantages
Two-Step Conventional Heating Maleic anhydride, o-toluidine, Acetic anhydride, Sodium acetate70-85% (overall)2-4 hoursWell-established, readily available reagentsLong reaction times, potential for side products, requires careful temperature control[1][2]
Microwave-Assisted Synthesis Maleic anhydride, o-toluidine, Acetic acid (or other catalysts)80-95%5-15 minutesDramatically reduced reaction times, often higher yields, improved energy efficiency[6][7]Requires specialized microwave equipment, optimization of reaction parameters may be needed
One-Pot Synthesis Maleic anhydride, o-toluidine, Dehydrating agent/catalyst in a single stepVariable (can be high)VariableStreamlined process, reduces handling of intermediatesCan be challenging to optimize, potential for competing side reactions

Microwave-Assisted Synthesis: A Promising Alternative

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[7][8] In the context of N-aryl maleimide synthesis, microwave irradiation can significantly reduce reaction times from hours to minutes and often leads to higher yields compared to conventional heating.[6] The rapid and uniform heating provided by microwaves can promote more efficient cyclodehydration and minimize the formation of side products.

Validated Experimental Protocol: A Reproducible Synthesis of this compound

This protocol is based on the well-established two-step method, with specific attention to the critical parameters that ensure reproducibility.

Materials and Reagents:

  • Maleic anhydride (≥99%)

  • 2-Methylaniline (o-toluidine) (≥99%)

  • Anhydrous diethyl ether

  • Acetic anhydride (≥98%)

  • Anhydrous sodium acetate

  • Ethanol (for recrystallization)

Step 1: Synthesis of N-(2-methylphenyl)maleanilic acid

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve maleic anhydride (9.8 g, 0.1 mol) in 100 mL of anhydrous diethyl ether.

  • Stir the solution at room temperature until all the maleic anhydride has dissolved.

  • In the dropping funnel, prepare a solution of 2-methylaniline (10.7 g, 0.1 mol) in 50 mL of anhydrous diethyl ether.

  • Add the 2-methylaniline solution dropwise to the stirred maleic anhydride solution over a period of 30 minutes. A white precipitate will form.

  • After the addition is complete, continue stirring the suspension at room temperature for an additional hour.

  • Collect the white precipitate by vacuum filtration and wash it with two 50 mL portions of cold diethyl ether.

  • Dry the resulting N-(2-methylphenyl)maleanilic acid in a vacuum oven at 50°C. The expected yield is typically in the range of 90-95%.

Step 2: Synthesis of this compound

  • In a 500 mL Erlenmeyer flask, combine the dried N-(2-methylphenyl)maleanilic acid (20.5 g, 0.1 mol), anhydrous sodium acetate (4.1 g, 0.05 mol), and acetic anhydride (100 mL).

  • Heat the mixture on a hot plate with stirring in a fume hood. The solid will dissolve to form a clear solution.

  • Maintain the temperature of the reaction mixture between 60-70°C for 1 hour. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Slowly pour the cooled reaction mixture into 500 mL of an ice-water mixture with vigorous stirring. A yellow precipitate will form.

  • Continue stirring for 30 minutes to ensure complete precipitation and hydrolysis of excess acetic anhydride.

  • Collect the yellow precipitate by vacuum filtration and wash it thoroughly with three 100 mL portions of cold water.

  • Recrystallize the crude product from ethanol to obtain pure this compound as yellow crystals. The expected yield is in the range of 75-85%.

Characterization:

  • Melting Point: The reported melting point of this compound is in the range of 68-71°C. A sharp melting point is indicative of high purity.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.20 (m, 4H, Ar-H), 6.80 (s, 2H, CH=CH), 2.20 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 170.5, 137.5, 134.2, 131.0, 129.5, 128.8, 126.5, 17.5.

  • IR (KBr, cm⁻¹): ~1710 (C=O, imide), ~1390 (C-N stretch), ~820 (C-H bend, cis-alkene).

Visualizing the Synthesis and Workflow

To further clarify the synthetic process and the workflow for ensuring reproducibility, the following diagrams are provided.

Synthesis_Pathway cluster_step1 Step 1: Amidation cluster_step2 Step 2: Cyclodehydration MA Maleic Anhydride MAA N-(2-methylphenyl)maleanilic acid MA->MAA + o-Toluidine (Diethyl Ether, RT) OTA o-Toluidine OTA->MAA Product This compound MAA->Product + Acetic Anhydride, NaOAc (60-70°C) Reproducibility_Workflow start Start reagent_qc Reagent Purity Check (Maleic Anhydride, o-Toluidine) start->reagent_qc step1 Step 1: Amidation (Controlled Addition, Temp. Control) reagent_qc->step1 intermediate_qc Intermediate Characterization (Yield, MP, Purity) step1->intermediate_qc step2 Step 2: Cyclodehydration (Precise Temp. Control, TLC Monitoring) intermediate_qc->step2 workup Work-up and Purification (Recrystallization) step2->workup final_qc Final Product Analysis (Yield, MP, NMR, IR) workup->final_qc end Reproducible Synthesis final_qc->end

References

A Senior Application Scientist's Guide to the Structure-Activity Relationship of N-((2-Methylphenyl)maleimide) Analogs for Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of N-((2-Methylphenyl)maleimide) analogs, focusing on their structure-activity relationship (SAR) as potential anticancer agents. We will delve into the synthesis, cytotoxic effects, and mechanistic insights of these compounds, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of N-Aryl Maleimides

The maleimide scaffold is a privileged structure in medicinal chemistry, renowned for its reactivity as a Michael acceptor, which allows for covalent interactions with biological nucleophiles, particularly the thiol groups of cysteine residues in proteins.[1] This reactivity has been harnessed in various therapeutic applications, including the development of antibody-drug conjugates (ADCs) and targeted enzyme inhibitors.[2][3] N-aryl maleimides, a prominent class within this family, have demonstrated a wide spectrum of biological activities, including antifungal, anti-inflammatory, and notably, anticancer properties.[1][4]

The cytotoxic effects of N-aryl maleimides are often attributed to their ability to induce oxidative stress and trigger apoptosis in cancer cells.[5] The N-phenyl substituent plays a crucial role in modulating the compound's physicochemical properties, such as lipophilicity and electronic effects, which in turn influence its biological activity and pharmacokinetic profile. Understanding the structure-activity relationship (SAR) of this class of compounds is paramount for the rational design of more potent and selective anticancer agents. This guide will specifically focus on analogs of N-((2-Methylphenyl)maleimide), exploring how modifications to the phenyl ring impact their cytotoxic efficacy.

Comparative Analysis of N-((2-Methylphenyl)maleimide) Analogs: A Structure-Activity Relationship Deep Dive

The strategic placement and nature of substituents on the phenyl ring of N-phenylmaleimides can dramatically influence their biological activity. Our analysis, drawing from a synthesis of published data, focuses on elucidating these relationships to guide future drug design.

The Significance of the Ortho-Methyl Group

A key finding in the SAR of N-phenylmaleimides is the enhanced activity observed with small alkyl substituents at the ortho position of the phenyl ring. Specifically, for the inhibition of monoglyceride lipase (MGL), an enzyme implicated in cancer pathology, N-(2-methylphenyl)maleimide and N-(2-ethylphenyl)maleimide exhibit superior inhibitory activity compared to their meta- and para-substituted counterparts. This suggests that steric hindrance or a specific conformational orientation imposed by the ortho-substituent may be favorable for target engagement.

Impact of Phenyl Ring Substituents on Cytotoxicity

To provide a clear comparison, the following table summarizes the cytotoxic activity (IC50 values) of various N-substituted phenylmaleimide analogs against different cancer cell lines. The data is compiled from multiple studies to offer a broad perspective.

Compound IDN-Phenyl SubstituentCancer Cell LineIC50 (µM)Reference
1 2-MethylK562 (Leukemia)2.00[6]
2 3-MethylK562 (Leukemia)5.30[6]
3 4-MethylK562 (Leukemia)3.50[6]
4 2-EthylK562 (Leukemia)2.10[6]
5 3-IodoK562 (Leukemia)2.24[6]
6 4-ChloroA549 (Lung)>100[7]
7 3,4-DichloroMCF-7 (Breast)Not specified as highly active[6]
8 4-FluoroC. albicans16.71[4]
9 4-NitroSKNMC (Neuroblastoma)10.8[2]
10 3-NitroSKNMC (Neuroblastoma)15.3[2]
11 3-FluoroAGS (Gastric)9.9[8]

Key SAR Insights:

  • Positional Isomerism of the Methyl Group: As evidenced by compounds 1 , 2 , and 3 , the ortho-methyl substitution (1 ) confers the highest potency against the K562 leukemia cell line, followed by the para- and then the meta-position.[6]

  • Effect of Halogenation: The introduction of a halogen atom, such as iodine at the meta-position (5 ), can lead to potent activity, comparable to the ortho-methyl analog.[6] However, a single chloro group at the para-position (6 ) resulted in a loss of activity against A549 cells.[7]

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups like a nitro group can contribute to cytotoxicity. A para-nitro substituent (9 ) was more effective than a meta-nitro group (10 ) against the SKNMC neuroblastoma cell line.[2] A meta-fluoro substituent (11 ) also demonstrated significant cytotoxicity against AGS gastric cancer cells.[8]

Mechanism of Action: Unraveling the Cellular Response

The anticancer activity of N-aryl maleimides is believed to be multifactorial, primarily revolving around the induction of cellular stress and programmed cell death.

Induction of Oxidative Stress

Maleimide derivatives are known to induce the generation of reactive oxygen species (ROS) within cancer cells.[5] This surge in ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, ultimately triggering cell death pathways. The increased ROS levels can disrupt the mitochondrial membrane potential, a key event in the intrinsic pathway of apoptosis.

Apoptosis Induction

N-substituted maleimides have been shown to induce apoptosis in various cancer cell lines. This programmed cell death is a crucial mechanism for eliminating cancerous cells. The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. In the context of maleimides, the intrinsic pathway appears to be predominant, characterized by the release of cytochrome c from the mitochondria and the subsequent activation of caspases, the executioner enzymes of apoptosis.[9][10]

apoptosis_pathway cluster_stimuli Cellular Stress cluster_ros Oxidative Stress cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade N-Aryl Maleimides N-Aryl Maleimides ROS Increased ROS Generation N-Aryl Maleimides->ROS Mito Mitochondrial Dysfunction ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed mechanism of N-Aryl Maleimide-induced apoptosis.

Experimental Protocols

To ensure the reproducibility and validation of findings, this section provides detailed, step-by-step methodologies for the synthesis of N-((2-Methylphenyl)maleimide) analogs and the evaluation of their cytotoxic activity.

General Synthesis of N-(Substituted Phenyl)maleimides

The synthesis of N-aryl maleimides is typically a two-step process involving the formation of a maleanilic acid intermediate followed by cyclodehydration.

synthesis_workflow cluster_reactants Starting Materials cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclodehydration Aniline Substituted Aniline Reaction1 Reaction in Diethyl Ether Aniline->Reaction1 MaleicAnhydride Maleic Anhydride MaleicAnhydride->Reaction1 Intermediate N-Aryl Maleamic Acid Reaction1->Intermediate Reaction2 Reflux with Acetic Anhydride & NaOAc Intermediate->Reaction2 Product N-Aryl Maleimide Reaction2->Product

Caption: General synthetic workflow for N-Aryl Maleimides.

Step 1: Synthesis of N-(2-Methylphenyl)maleamic acid

  • In a round-bottom flask, dissolve maleic anhydride (1.0 eq) in anhydrous diethyl ether under stirring.

  • To this solution, add a solution of 2-methylaniline (1.0 eq) in anhydrous diethyl ether dropwise at room temperature.

  • A precipitate will form upon addition. Continue stirring the suspension for 1-2 hours at room temperature.

  • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the N-(2-Methylphenyl)maleamic acid intermediate.

Step 2: Synthesis of N-((2-Methylphenyl)maleimide)

  • To a suspension of N-(2-Methylphenyl)maleamic acid (1.0 eq) in acetic anhydride, add anhydrous sodium acetate (0.5 eq).

  • Heat the mixture to reflux (approximately 100-120 °C) with stirring for 2-3 hours.

  • Allow the reaction mixture to cool to room temperature and then pour it into ice-cold water with vigorous stirring.

  • The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and then recrystallized from a suitable solvent (e.g., ethanol/water or cyclohexane) to afford the pure N-((2-Methylphenyl)maleimide).[11]

Cytotoxicity Evaluation using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Cancer cell lines (e.g., K562, MCF-7, A549)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • N-((2-Methylphenyl)maleimide) analogs dissolved in DMSO (stock solution)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the N-phenylmaleimide analogs in complete medium from the DMSO stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The structure-activity relationship of N-((2-Methylphenyl)maleimide) analogs reveals critical insights for the design of novel anticancer agents. The position and electronic nature of substituents on the phenyl ring significantly impact their cytotoxic potency. The ortho-methyl group appears to be a favorable feature, and the introduction of specific halogen and nitro groups can also enhance activity. The primary mechanism of action involves the induction of oxidative stress and apoptosis, highlighting these pathways as key targets for this class of compounds.

Future research should focus on a more systematic exploration of a diverse range of substituents on the N-(2-methylphenyl)maleimide scaffold to refine the SAR and improve potency and selectivity. Further mechanistic studies are also warranted to identify the specific cellular targets and signaling pathways modulated by these compounds. The development of more potent and tumor-selective N-aryl maleimide analogs holds significant promise for the future of cancer therapy.

References

Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-methylphenyl)pyrrole-2,5-dione

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities is foundational to therapeutic innovation. Compounds like 1-(2-methylphenyl)pyrrole-2,5-dione, a derivative of maleimide, are instrumental in processes such as bioconjugation for creating Antibody-Drug Conjugates (ADCs).[1] However, the potential of these molecules is matched by the imperative to handle them with the utmost care. This guide provides a detailed, experience-driven framework for the selection and use of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your research.

Hazard Profile: Understanding the "Why" Behind the "What"

Before we can select the appropriate PPE, we must first understand the intrinsic hazards of this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not available, we can infer its hazard profile from closely related N-substituted maleimides. The primary hazards associated with this class of compounds include:

  • Skin Irritation (H315): These compounds can cause skin irritation upon contact.[2][3]

  • Serious Eye Damage (H318): Contact with the eyes can lead to severe damage.[2][3]

  • Respiratory Irritation (H335): Inhalation of the dust or aerosols may cause irritation to the respiratory tract.[2][3]

These hazards dictate a stringent approach to PPE, forming the basis for the recommendations that follow. The core principle is to establish a barrier between you and the chemical, preventing exposure through all primary routes: dermal, ocular, and inhalation.[4]

The Hierarchy of Controls: PPE as the Final Safeguard

It is critical to recognize that PPE is the last line of defense. Before relying on PPE, a thorough risk assessment should be conducted, prioritizing engineering and administrative controls:

  • Engineering Controls: The most effective control. Always handle this compound powder and concentrated solutions within a certified chemical fume hood to minimize inhalation exposure.[5][6][7]

  • Administrative Controls: Implement standard operating procedures (SOPs), provide thorough training, and ensure work areas are clearly designated for handling hazardous chemicals.

  • Personal Protective Equipment (PPE): The essential final barrier to protect you from residual risks.

Core PPE Requirements: A Task-Based Approach

The level of PPE required is dictated by the specific task and the potential for exposure. The following table summarizes the recommended PPE for common laboratory procedures involving this compound.

Task Hand Protection Eye/Face Protection Respiratory Protection Protective Clothing
Weighing Solid Compound Double-gloved with chemical-resistant gloves (e.g., Nitrile)Chemical safety goggles and a face shieldNIOSH-approved respirator (e.g., N95) if not in a fume hoodFull-length lab coat, closed-toe shoes
Preparing Stock Solutions Chemical-resistant gloves (e.g., Nitrile)Chemical safety goggles and a face shieldNot required if performed in a fume hoodFull-length lab coat, closed-toe shoes
Performing Reactions Chemical-resistant gloves (e.g., Nitrile)Chemical safety gogglesNot required if performed in a fume hoodFull-length lab coat, closed-toe shoes
Handling Waste Chemical-resistant gloves (e.g., Nitrile)Chemical safety gogglesNot required if waste is sealedFull-length lab coat, closed-toe shoes
Small Spill Cleanup Heavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile)Chemical safety goggles and a face shieldNIOSH-approved respirator with appropriate cartridgesChemical-resistant apron over a lab coat

Detailed Protocols for Safe Handling

Adherence to standardized procedures is paramount for safety. The following protocols provide step-by-step guidance for key operations.

Protocol 1: PPE Donning and Doffing Sequence

Correctly putting on and removing PPE is crucial to prevent cross-contamination.

Donning (Putting On):

  • Lab Coat: Put on a clean, full-length lab coat and fasten it completely.

  • Respirator (if required): Perform a seal check to ensure a proper fit.

  • Eye/Face Protection: Put on safety goggles, followed by a face shield if there is a splash hazard.

  • Gloves: Don the first pair of gloves, ensuring they overlap the cuffs of the lab coat. If double-gloving, don the second pair over the first.

Doffing (Taking Off):

  • Outer Gloves (if double-gloved): Remove the outer pair of gloves using a method that avoids touching the outside of the glove with bare skin.

  • Lab Coat and Inner Gloves: Remove the lab coat and the inner pair of gloves together, turning the lab coat inside out as it is removed. Dispose of the gloves immediately.

  • Wash Hands: Thoroughly wash your hands with soap and water.

  • Face Shield and Goggles: Remove the face shield, followed by the goggles, handling them by the straps.

  • Respirator: Remove the respirator without touching the front.

  • Wash Hands Again: Wash your hands thoroughly one final time.

Protocol 2: Weighing and Preparing a Solution in a Fume Hood

This workflow integrates PPE use with the safe handling of the solid compound.

  • Preparation: Don the appropriate PPE as outlined in the table above (gloves, goggles, lab coat).

  • Staging: Place all necessary equipment (spatula, weigh paper, vial, solvent) inside the chemical fume hood.

  • Weighing: Carefully weigh the desired amount of this compound onto weigh paper. Minimize dust generation.[5][7]

  • Transfer: Gently transfer the weighed powder into the designated vial.

  • Solubilization: Add the solvent to the vial and cap it securely.

  • Cleanup: Dispose of the contaminated weigh paper and any other disposable items in a designated solid waste container inside the fume hood.

  • Transport: Once the vial is securely capped and its exterior is clean, it can be removed from the fume hood.

Diagram: PPE Selection Workflow

This diagram illustrates the decision-making process for selecting the appropriate PPE when working with this compound.

PPE_Selection_Workflow start Start: Plan to handle This compound task_assessment Assess the Task: Weighing, Solution Prep, Reaction? start->task_assessment is_solid Handling solid powder? task_assessment->is_solid Weighing splash_risk Is there a splash risk? task_assessment->splash_risk Solution Prep/ Reaction in_hood Working in a certified fume hood? is_solid->in_hood Yes ppe_respirator Add NIOSH-approved Respirator is_solid->ppe_respirator No in_hood->splash_risk Yes ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles in_hood->ppe_base No splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes end_procedure Proceed with Caution ppe_base->end_procedure ppe_face_shield->ppe_base ppe_respirator->in_hood

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methylphenyl)pyrrole-2,5-dione
Reactant of Route 2
Reactant of Route 2
1-(2-methylphenyl)pyrrole-2,5-dione

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.